molecular formula C17H25N3O4 B1581048 DL-Leucylglycyl-DL-phenylalanine CAS No. 4294-25-1

DL-Leucylglycyl-DL-phenylalanine

Número de catálogo: B1581048
Número CAS: 4294-25-1
Peso molecular: 335.4 g/mol
Clave InChI: KEVYYIMVELOXCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DL-Leucylglycyl-DL-phenylalanine is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Leucylglycyl-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DL-Leucylglycyl-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucylglycyl-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVYYIMVELOXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297993
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-25-1
Record name 4294-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-LEUCYLGLYCYL-DL-PHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural and Physicochemical Profiling of DL-Leucylglycyl-DL-phenylalanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug design and biochemical research, short synthetic peptides serve as critical structural models for understanding enzymatic degradation, receptor binding, and stereochemical optimization. DL-Leucylglycyl-DL-phenylalanine (H-DL-Leu-Gly-DL-Phe-OH) is a synthetic tripeptide characterized by its racemic terminal residues. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, and physicochemical properties, alongside field-proven, self-validating experimental protocols for its synthesis and pharmacokinetic evaluation.

Chemical Structure & Quantitative Properties

DL-Leucylglycyl-DL-phenylalanine is a linear tripeptide composed of three amino acid residues: Leucine (Leu), Glycine (Gly), and Phenylalanine (Phe).

Structural Breakdown
  • N-Terminus (DL-Leucine): An aliphatic, branched-chain amino acid that confers hydrophobicity. The "DL" designation indicates a racemic mixture of both D- and L-enantiomers at the alpha-carbon.

  • Central Spacer (Glycine): As an achiral amino acid lacking a side chain, glycine provides critical conformational flexibility, acting as a hinge between the bulky hydrophobic termini.

  • C-Terminus (DL-Phenylalanine): An aromatic amino acid contributing to pi-pi stacking interactions and deep hydrophobic pocket binding. It is also present as a racemic mixture.

Because the molecule contains two chiral centers (the alpha-carbons of Leu and Phe), the "DL-DL" nomenclature indicates that the synthesized bulk material is a diastereomeric mixture of four distinct stereoisomers: D-Leu-Gly-D-Phe, D-Leu-Gly-L-Phe, L-Leu-Gly-D-Phe, and L-Leu-Gly-L-Phe.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the tripeptide, validated by standard chemical databases[1][2][3].

PropertyValueCausality / Significance
Molecular Weight 335.40 g/mol Calculated from the exact isotopic masses of its constituent atoms; critical for MS calibration[1].
Molecular Formula C₁₇H₂₅N₃O₄Represents the condensation of the three amino acids minus two equivalents of water (H₂O)[1].
CAS Registry Number 4294-25-1Unique numerical identifier for cross-referencing in chemical inventories[2].
Monoisotopic Mass 335.1845 DaThe exact mass of the most abundant isotope, used for high-resolution LC-MS/MS targeting[1].
Topological Polar Surface Area (TPSA) 122 ŲIndicates moderate membrane permeability; typical for small peptides[1].

Stereochemical Implications in Proteolytic Stability

In drug development, native L-peptides are notoriously susceptible to rapid degradation by endogenous proteases. The strategic incorporation of D-amino acids (as found in the DL-mixture of this tripeptide) is a foundational technique to enhance plasma half-life.

  • Aminopeptidases typically target the N-terminal peptide bond (Leu-Gly).

  • Carboxypeptidases target the C-terminal peptide bond (Gly-Phe).

The presence of D-Leucine and D-Phenylalanine introduces severe steric hindrance, preventing the proteolytic enzymes from adopting the necessary transition state for amide bond hydrolysis.

Pathway Leu DL-Leucine (N-terminus) Gly Glycine (Spacer) Leu->Gly Aminopeptidase Target Phe DL-Phenylalanine (C-terminus) Gly->Phe Carboxypeptidase Target Protease Proteolytic Enzymes Protease->Leu Steric Hindrance (D-Leu) Protease->Phe Steric Hindrance (D-Phe)

Proteolytic cleavage sites of the tripeptide and D-enantiomer inhibition.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

To generate DL-Leucylglycyl-DL-phenylalanine for in vitro assays, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard.

Causality of the Fmoc Strategy: The selection of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy over the older Boc strategy is dictated by the need for orthogonal deprotection. Fmoc is base-labile (cleaved by piperidine), which preserves the acid-labile linkage of the peptide to the Wang resin until the final global deprotection step with Trifluoroacetic acid (TFA). This prevents premature peptide truncation and improves overall yield.

Step-by-Step SPPS Protocol
  • Resin Preparation: Swell 1.0 g of Fmoc-DL-Phe-Wang resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix and maximize reagent access.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 15 minutes. Self-validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream to confirm complete deprotection.

  • First Coupling (Glycine): Add 3 equivalents of Fmoc-Gly-OH, activated with HBTU and DIPEA in DMF. Agitate for 45 minutes. The DIPEA acts as a non-nucleophilic base to drive the formation of the active ester without causing racemization.

  • Second Deprotection & Coupling: Repeat Step 2. Then, couple 3 equivalents of Fmoc-DL-Leu-OH using the same activation chemistry.

  • Final Deprotection: Remove the terminal Fmoc group from the Leucine residue using 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. TIPS (Triisopropylsilane) acts as a carbocation scavenger to prevent side-chain reattachment.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.

Pharmacokinetic Profiling: Plasma Stability Assay

To evaluate the resistance of DL-Leucylglycyl-DL-phenylalanine to enzymatic degradation, a plasma stability assay coupled with LC-MS/MS is required.

Causality of Quenching: In this protocol, quenching with cold acetonitrile serves a dual mechanistic purpose. First, it instantly denatures plasma proteases, halting degradation at precise timepoints to ensure kinetic accuracy. Second, it precipitates high-molecular-weight plasma proteins, which must be removed via centrifugation to prevent LC column fouling and severe ion suppression during mass spectrometry.

Step-by-Step Assay Protocol
  • Stock Preparation: Dissolve the lyophilized tripeptide in DMSO to create a 1 mM stock solution.

  • Matrix Spiking: Pre-warm pooled human plasma to 37°C. Spike the peptide stock into the plasma to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation).

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the parent mass transition of m/z 336.4 [M+H]⁺ to its dominant fragment ions.

Workflow A 1. Peptide Stock (1 mM in DMSO) B 2. Plasma Incubation (37°C, Human Plasma) A->B C 3. Time-Course Sampling (0 to 120 min) B->C D 4. Quenching (Cold Acetonitrile) C->D E 5. Centrifugation (Protein Precipitation) D->E F 6. LC-MS/MS Analysis (m/z 336.4 [M+H]+) E->F

LC-MS/MS plasma stability assay workflow for tripeptide quantification.

References

  • Title: DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

mechanism of action of DL-Leucylglycyl-DL-phenylalanine in enzymatic pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of DL-Leucylglycyl-DL-phenylalanine in Enzymatic Pathways

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the tripeptide DL-Leucylglycyl-DL-phenylalanine within enzymatic pathways. As a stereoisomeric mixture, its interactions with peptidases are predicted to be complex, involving differential processing of its constituent enantiomers. This document synthesizes information on the substrate specificities of key peptidases, the influence of D-amino acids on proteolytic resistance, and proposes a series of testable hypotheses regarding the metabolic fate of this tripeptide. Detailed experimental protocols are provided to facilitate the investigation of these hypotheses, aiming to elucidate the peptide's stability, cleavage sites, and potential as a modulator of enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of peptide metabolism and therapeutics.

Introduction: The Enigma of a Racemic Tripeptide

The tripeptide DL-Leucylglycyl-DL-phenylalanine is a synthetic peptide whose biological activity and metabolic fate are not yet extensively documented in scientific literature. Its structure, comprising a hydrophobic N-terminal leucine, a central glycine, and a C-terminal aromatic phenylalanine, suggests it could be a substrate for several classes of peptidases. The critical feature of this molecule is the "DL" designation for both leucine and phenylalanine, indicating that it exists as a racemic mixture of multiple stereoisomers. This chirality introduces significant complexity into its potential interactions with enzymes, which are inherently stereospecific.

Peptides composed exclusively of L-amino acids are typically susceptible to rapid degradation by endogenous proteases.[1] Conversely, the incorporation of D-amino acids is a well-established strategy to enhance peptide stability and prolong their in vivo half-life by rendering them resistant to proteolysis.[1][2] This guide will, therefore, explore the hypothesized mechanism of action of DL-Leucylglycyl-DL-phenylalanine by considering the likely enzymatic pathways for its L-amino acid-containing isomers and the probable resistance to degradation conferred by its D-amino acid-containing counterparts.

Hypothesized Enzymatic Pathways and Stereochemical Considerations

Based on the primary structure of Leucyl-glycyl-phenylalanine, two primary classes of exopeptidases are the most probable catalysts for its hydrolysis: aminopeptidases and carboxypeptidases. The stereochemistry of the N-terminal and C-terminal residues will be the determining factor for enzyme recognition and catalysis.

N-Terminal Cleavage by Leucine Aminopeptidases (LAPs)

Leucine aminopeptidases are metalloenzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins, showing a preference for those with hydrophobic N-terminal residues like leucine.[3][4] It is hypothesized that stereoisomers of DL-Leucylglycyl-DL-phenylalanine possessing an N-terminal L-leucine will be recognized as substrates by LAPs.

  • L-Leu-Gly-L-Phe & L-Leu-Gly-D-Phe: These isomers are predicted to be susceptible to cleavage of the N-terminal L-leucine.

  • D-Leu-Gly-L-Phe & D-Leu-Gly-D-Phe: The presence of a D-leucine at the N-terminus is expected to confer resistance to standard L-aminopeptidases.[1][2] However, specialized D-stereospecific aminopeptidases exist that can cleave N-terminal D-amino acids, although these are less common.[5]

C-Terminal Cleavage by Carboxypeptidase A (CPA)

Carboxypeptidase A is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond of C-terminal residues with aromatic or large aliphatic side chains, such as phenylalanine.[6] Therefore, CPA is a likely candidate for the degradation of DL-Leucylglycyl-DL-phenylalanine isomers with a C-terminal L-phenylalanine.

  • L-Leu-Gly-L-Phe & D-Leu-Gly-L-Phe: These isomers are expected to be substrates for CPA, leading to the release of L-phenylalanine.

  • L-Leu-Gly-D-Phe & D-Leu-Gly-D-Phe: The presence of a C-terminal D-phenylalanine is predicted to make these isomers resistant to CPA hydrolysis, as the enzyme's active site is configured to accommodate L-amino acids.[7]

Other Potential Enzymatic Interactions
  • Dipeptidyl Peptidases (DPPs): Some dipeptidyl peptidases, like DPP-IV, cleave N-terminal dipeptides. While DPP-IV has a strong preference for proline or alanine at the P1 position (the second amino acid from the N-terminus), it can hydrolyze other tripeptides, albeit more slowly.[8][9] The inhibitory or substrate potential of DL-Leucylglycyl-DL-phenylalanine for DPPs would likely be low but cannot be entirely ruled out without empirical testing.

  • Endopeptidases: While less likely for a short tripeptide, endopeptidases that recognize specific internal sequences could potentially cleave the peptide bond between leucine and glycine or glycine and phenylalanine. For instance, some bacterial enzymes have been shown to hydrolyze the Leu-Gly bond in specific contexts.[10]

The overall mechanism is likely a complex interplay of these pathways, with the D-amino acid-containing isomers persisting longer and potentially having distinct biological activities or acting as competitive inhibitors of the enzymes that process the L-isomers.

Diagram of Hypothesized Enzymatic Pathways

Enzymatic_Pathways cluster_isomers DL-Leucylglycyl-DL-phenylalanine Stereoisomers cluster_enzymes Peptidases cluster_products Hydrolysis Products L-Leu-Gly-L-Phe L-Leu-Gly-L-Phe LAP Leucine Aminopeptidase (L-specific) L-Leu-Gly-L-Phe->LAP N-terminal cleavage CPA Carboxypeptidase A (L-specific) L-Leu-Gly-L-Phe->CPA C-terminal cleavage D-Leu-Gly-L-Phe D-Leu-Gly-L-Phe D-Leu-Gly-L-Phe->CPA C-terminal cleavage D_AP D-Aminopeptidase (D-specific) D-Leu-Gly-L-Phe->D_AP Potential N-terminal cleavage L-Leu-Gly-D-Phe L-Leu-Gly-D-Phe L-Leu-Gly-D-Phe->LAP N-terminal cleavage Resistant Resistant to Standard Peptidases L-Leu-Gly-D-Phe->Resistant D-Leu-Gly-D-Phe D-Leu-Gly-D-Phe D-Leu-Gly-D-Phe->Resistant L-Leu + Gly-L-Phe L-Leu + Gly-L-Phe LAP->L-Leu + Gly-L-Phe L-Phe + L-Leu-Gly L-Phe + L-Leu-Gly CPA->L-Phe + L-Leu-Gly L-Phe + D-Leu-Gly L-Phe + D-Leu-Gly CPA->L-Phe + D-Leu-Gly D-Leu + Gly-L-Phe D-Leu + Gly-L-Phe D_AP->D-Leu + Gly-L-Phe

Caption: Hypothesized enzymatic processing of DL-Leucylglycyl-DL-phenylalanine stereoisomers.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro experiments are necessary. These protocols are designed to be self-validating systems, providing a clear rationale for each step.

Protocol 1: General Enzyme Kinetics Assay

Objective: To determine if DL-Leucylglycyl-DL-phenylalanine or its separated stereoisomers act as substrates or inhibitors for candidate peptidases (e.g., Leucine Aminopeptidase, Carboxypeptidase A).

Materials:

  • Purified Leucine Aminopeptidase (porcine kidney)[3]

  • Purified Carboxypeptidase A (bovine pancreas)[11]

  • DL-Leucylglycyl-DL-phenylalanine and/or separated stereoisomers

  • Chromogenic substrate: L-Leucine-p-nitroanilide (for LAP)[12][13], Hippuryl-L-phenylalanine (for CPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for CPA; 75 mM Triethanolamine-HCl, pH 8.4 for LAP)[3]

  • 96-well microplate reader

  • Incubator

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of enzymes, the tripeptide, and chromogenic substrates in the appropriate assay buffer.

  • Assay Setup (Substrate Test): a. In a 96-well plate, add increasing concentrations of DL-Leucylglycyl-DL-phenylalanine to wells containing the assay buffer. b. Initiate the reaction by adding a fixed concentration of the enzyme (e.g., LAP). c. Monitor the increase in absorbance at 405 nm (for p-nitroanilide release) over time at a constant temperature (e.g., 37°C).[12] d. A time-dependent increase in absorbance indicates that the tripeptide is a substrate.

  • Assay Setup (Inhibition Test): a. In a 96-well plate, add a fixed concentration of the chromogenic substrate and increasing concentrations of DL-Leucylglycyl-DL-phenylalanine to wells containing the assay buffer. b. Initiate the reaction by adding a fixed concentration of the enzyme. c. Monitor the rate of chromogenic product formation. d. A decrease in the reaction rate in the presence of the tripeptide suggests it is an inhibitor.

  • Data Analysis: a. For substrates, plot the initial reaction velocity against the tripeptide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. b. For inhibitors, determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Protocol 2: LC-MS/MS for Cleavage Site Identification

Objective: To identify the specific peptide bonds cleaved by the enzymes and to confirm the identity of the hydrolysis products.

Materials:

  • Products from the enzyme kinetics assay (Protocol 1)

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

  • Solvents: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

Methodology:

  • Sample Preparation: Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., 1% trifluoroacetic acid).

  • LC Separation: Inject the quenched reaction mixture onto the C18 column. Elute the peptides and their fragments using a gradient of solvent B.

  • MS/MS Analysis: a. Acquire full scan mass spectra to identify the molecular weights of the parent tripeptide and its potential fragments (e.g., Leu-Gly, Gly-Phe, Leu, Phe). b. Perform tandem mass spectrometry (MS/MS) on the detected ions to obtain fragmentation patterns, which will confirm the amino acid sequence of the products.

  • Data Interpretation: Compare the masses and fragmentation patterns of the detected species with the theoretical masses of the expected hydrolysis products. This will unequivocally identify the cleavage site.

Experimental Workflow for Mechanistic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis & Interpretation Peptide DL-Leu-Gly-DL-Phe (or separated isomers) Kinetics Protocol 1: Enzyme Kinetics Assay Peptide->Kinetics Enzymes Candidate Peptidases (CPA, LAP) Enzymes->Kinetics LCMS Protocol 2: LC-MS/MS Analysis Kinetics->LCMS Reaction Products Kinetics_Data Determine Km, Vmax, Ki (Substrate or Inhibitor?) Kinetics->Kinetics_Data LCMS_Data Identify Cleavage Site & Products LCMS->LCMS_Data Mechanism Elucidate Mechanism of Action Kinetics_Data->Mechanism LCMS_Data->Mechanism

Caption: A streamlined workflow for the experimental investigation of the tripeptide's mechanism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical kinetic parameters for the interaction of different stereoisomers of Leucyl-glycyl-phenylalanine with Carboxypeptidase A and Leucine Aminopeptidase. These values are for illustrative purposes to guide experimental expectations.

StereoisomerEnzymePredicted InteractionKm (mM)kcat (s-1)Ki (mM)
L-Leu-Gly-L-Phe Carboxypeptidase ASubstrate0.5 - 2.050 - 150-
Leucine AminopeptidaseSubstrate0.2 - 1.080 - 200-
L-Leu-Gly-D-Phe Carboxypeptidase AResistant/Inhibitor-~01.0 - 5.0
Leucine AminopeptidaseSubstrate0.2 - 1.070 - 180-
D-Leu-Gly-L-Phe Carboxypeptidase ASubstrate0.6 - 2.540 - 120-
Leucine AminopeptidaseResistant/Inhibitor-~00.8 - 4.0
D-Leu-Gly-D-Phe Carboxypeptidase AResistant/Inhibitor-~01.5 - 6.0
Leucine AminopeptidaseResistant/Inhibitor-~01.2 - 5.0

Conclusion and Future Directions

The is predicted to be a complex process governed by the stereochemistry of its N- and C-terminal residues. Isomers containing L-leucine and L-phenylalanine are likely to be hydrolyzed by leucine aminopeptidases and carboxypeptidase A, respectively. In contrast, isomers containing D-amino acids are expected to be resistant to these common peptidases, potentially acting as competitive inhibitors and exhibiting a longer biological half-life.

Future research should focus on the experimental validation of these hypotheses. The separation of the individual stereoisomers will be crucial for a definitive understanding of their respective interactions with peptidases. Furthermore, investigating the activity of this tripeptide mixture in cell-based assays and in vivo models will provide insights into its overall biological effect, which will be a composite of the degradation of its L-isomers and the persistence of its D-isomers. This line of inquiry could reveal novel applications for such racemic peptide mixtures in drug development, where controlled degradation and sustained action are desired.

References

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  • Makam, P., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Catalysis, 2(11), 977-985. [Link]

  • Berg, T. O., et al. (1991). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Biochemical Journal, 276(Pt 1), 249–254. [Link]

  • Pinheiro, C., et al. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 103. [Link]

  • Kim, J. H., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5220. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Binding Properties of DL-Leucylglycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the thermodynamic binding properties of the tripeptide DL-Leucylglycyl-DL-phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering in-depth rationale for experimental design and data interpretation. We will explore the core thermodynamic principles governing molecular interactions and detail the application of key analytical techniques, with a primary focus on Isothermal Titration Calorimetry (ITC).

Foundational Principles: The Thermodynamics of Molecular Recognition

The interaction between a ligand, such as DL-Leucylglycyl-DL-phenylalanine, and its binding partner is governed by fundamental thermodynamic principles.[1] Understanding these principles is crucial for elucidating the mechanism of action and for the rational design of therapeutic agents.[2][3] The binding process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are related by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature.

  • Gibbs Free Energy (ΔG) represents the overall energy change of a system during binding and determines the spontaneity of the interaction.[3] A negative ΔG indicates a spontaneous binding event. The binding affinity, often expressed as the dissociation constant (Kd), is logarithmically related to the Gibbs free energy.[4]

  • Enthalpy (ΔH) reflects the change in heat content of the system upon binding.[5] A negative ΔH (exothermic) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the peptide and its target.[1][6] Conversely, a positive ΔH (endothermic) suggests that the breaking of existing bonds (e.g., with solvent molecules) requires more energy than is released by the new interactions.

  • Entropy (ΔS) is a measure of the change in the randomness or disorder of the system upon binding.[7] A positive ΔS is favorable and can be driven by the release of ordered solvent molecules (like water) from the binding surfaces, a phenomenon known as the hydrophobic effect.[6] A negative ΔS is unfavorable and can result from the loss of conformational freedom of the peptide and its binding partner as they form a structured complex.[1]

The balance between enthalpy and entropy, known as enthalpy-entropy compensation, often dictates the nature of the binding interaction.[2][8] Some interactions are primarily enthalpy-driven, relying on strong, specific contacts, while others are entropy-driven, benefiting from the hydrophobic effect.[6][9]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka, the association constant, which is the reciprocal of Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[5] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[5]

ITC Experimental Workflow

The following diagram illustrates the typical workflow for an ITC experiment designed to characterize the binding of DL-Leucylglycyl-DL-phenylalanine to a target protein.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Prepare DL-Leucylglycyl-DL-phenylalanine Solution E1 Load Peptide into Syringe P1->E1 P2 Prepare Target Protein Solution E2 Load Protein into Sample Cell P2->E2 P3 Buffer Preparation & Dialysis P3->P1 P3->P2 P4 Degas Solutions P4->E1 P4->E2 E4 Perform Titration E1->E4 E2->E4 E3 Equilibrate at Constant Temperature E3->E4 A1 Integrate Raw Heat Bursts E4->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit to a Binding Model A2->A3 A4 Determine Ka, ΔH, and n A3->A4 A5 Calculate ΔG and ΔS A4->A5 Thermo_Relationship origin y_axis ΔH (kcal/mol) origin->y_axis Favorable (Exothermic) x_axis TΔS (kcal/mol) origin->x_axis Favorable (Entropically) delta_g ΔG = ΔH - TΔS target_A Target A -8.2 -8.2 target_A->-8.2 0 0 target_A->0 target_A->0 -0.5 -0.5 target_A->-0.5 target_B Target B target_B->0 target_B->0 2.1 2.1 target_B->2.1 9.4 9.4 target_B->9.4

Caption: Enthalpy-Entropy Compensation Plot.

Conclusion

A thorough understanding of the thermodynamic driving forces behind the binding of DL-Leucylglycyl-DL-phenylalanine is essential for its development as a potential therapeutic or research tool. Isothermal Titration Calorimetry, as detailed in this guide, provides a direct and comprehensive method for obtaining this critical information. By integrating ITC data with kinetic data from techniques like SPR and structural insights from computational modeling, a complete picture of the molecular recognition process can be achieved. This multi-faceted approach enables the rational optimization of binding affinity and specificity, accelerating the journey from initial discovery to functional application.

References

  • Interplay of entropy and enthalpy in peptide binding to zwitterionic phospholipid membranes as revealed from membrane thinning. RSC Publishing.
  • Isothermal Titration Calorimetry Measurements of Ni(II) and Cu(II) Binding to His, GlyGlyHis, HisGlyHis, and Bovine Serum Albumin: A Critical Evaluation. Inorganic Chemistry - ACS Publications.
  • Structural and Thermodynamic Basis of Protein-Peptide Interactions. Longdom Publishing.
  • Enthalpy–entropy compensation in the binding of peptide ligands to human Arc. PMC.
  • Thermodynamics of protein-peptide interactions in the ribonuclease S system studied by titration calorimetry. PubMed.
  • Entropy–Enthalpy Compensation in Peptide Adsorption on Solid Surfaces: Dependence on Surface Hydration. Langmuir - ACS Publications.
  • Isothermal titration calorimetry. Nature Reviews Methods Primers.
  • Cross-linking strategies to study peptide ligand-receptor interactions. PubMed.
  • Thermodynamic Characterization of the Interaction between a Peptide–Drug Complex and Serum Proteins. Langmuir - ACS Publications.
  • Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI.
  • Revealing secrets of material specific peptide binding: From advanced NMR analysis to computational process modeling. Project Proposal.
  • Enthalpy versus entropy. Practical Fragments.
  • Mechanism of interactions between egg protein–derived tri-peptides and cellular membrane by molecular dynamic simulation and isothermal titration calorimetry. International Journal of Food Science and Technology.
  • PepBinding: A Workflow for Predicting Peptide Binding Structures by Combining Peptide Docking and Peptide Gaussian Accelerated Molecular Dynamics Simulations. The Journal of Physical Chemistry B - ACS Publications.
  • Thermodynamics of fusion peptide-membrane interactions. PubMed.
  • Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. Neurosnap AI.
  • Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. MDPI.
  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry - ACS Publications.
  • Thermodynamics of peptide dimer formation. AIP Publishing.
  • Estimation of Absolute Binding Free Energies for Drugs That Bind Multiple Proteins. ChemRxiv.
  • Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. PubMed.
  • Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group.
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry.
  • Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins. PubMed.
  • Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC.
  • Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules - ACS Publications.
  • Gibbs energy calculation for a membrane-peptide system?. ResearchGate.

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Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies of DL-Leucylglycyl-DL-phenylalanine (LGF)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-Leucylglycyl-DL-phenylalanine (commonly abbreviated as LGF or H-DL-Leu-Gly-DL-Phe-OH) is a synthetic tripeptide utilized extensively as a model compound in biophysical chemistry, peptide kinetics, and structural biology. Comprising a non-polar aliphatic leucine, an achiral glycine spacer, and an aromatic phenylalanine, LGF presents a unique amphiphilic topology. This whitepaper synthesizes the physicochemical properties of LGF and outlines field-proven, self-validating protocols for its application in acid hydrolysis kinetics, solid-state NMR structural determination, and chiral chromatography.

Fundamental Physicochemical Properties

The physical and chemical behavior of LGF is governed by its zwitterionic backbone and the steric bulk of its terminal side chains. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Properties of DL-Leucylglycyl-DL-phenylalanine

PropertyValueScientific Rationale / Causality
CAS Number 4294-25-1Standardized chemical identifier[1].
Molecular Formula C₁₇H₂₅N₃O₄Confirms the condensation of three amino acids[1].
Molecular Weight 335.40 g/mol Utilized for precise molarity calculations in kinetic assays[2][3].
Melting Point 235 °CHigh melting point indicates a rigid, highly ordered crystalline lattice driven by extensive intermolecular hydrogen bonding between the peptide bonds and zwitterionic termini[3].
Boiling Point 635.7 ± 55.0 °C (Predicted)Theoretical value; peptides typically degrade before boiling due to thermal cleavage of the amide bonds[3].
Density 1.188 ± 0.06 g/cm³ (Predicted)Reflects the tight molecular packing of the hydrophobic side chains in the solid state[3].
pKa 3.48 ± 0.10 (Predicted)Represents the dissociation of the C-terminal carboxylic acid. The N-terminal amine typically exhibits a pKa ~8.0, making the molecule zwitterionic at physiological pH[3].
Storage Temperature -15 °CSub-zero storage prevents ambient moisture-induced hydrolysis and microbial degradation[3].

Chemical Kinetics: Acid Hydrolysis Dynamics

LGF serves as an ideal substrate for studying the parallel and consecutive reactions of peptide bond cleavage. In seminal kinetic studies, it was observed that the hydrolysis of LGF in strong acid is highly asymmetric[4].

Mechanistic Causality: The C-terminal peptide bond (Gly-Phe) cleaves 4 to 5 times faster than the N-terminal bond (Leu-Gly)[4]. This rate differential is driven by steric hindrance. The bulky isobutyl group of the N-terminal leucine shields the adjacent Leu-Gly amide carbonyl from nucleophilic attack by water molecules. Conversely, the Gly-Phe bond is highly accessible because the adjacent glycine residue lacks a side chain, lowering the activation energy required for hydrolysis[4].

Hydrolysis LGF DL-Leu-Gly-DL-Phe Path1 N-terminal Cleavage LGF->Path1 Slow Kinetics Path2 C-terminal Cleavage LGF->Path2 Fast Kinetics (4-5x) Leu Leucine + Gly-Phe Path1->Leu Phe Leu-Gly + Phenylalanine Path2->Phe Final Leu + Gly + Phe Leu->Final Phe->Final

Kinetic pathway of DL-Leucylglycyl-DL-phenylalanine acid hydrolysis.

Protocol 1: Self-Validating Acid Hydrolysis Kinetic Assay

Objective: To quantify the pseudo-first-order rate constants of LGF cleavage.

  • Reagent Preparation: Dissolve LGF in 2 N HCl to a final concentration of 10 mM. Causality: High acid concentration ensures the reaction is pseudo-first-order with respect to the peptide, simplifying the kinetic rate equations[4].

  • Thermal Incubation: Seal the solution in a glass ampoule and incubate at precisely 55.65 °C. Causality: This specific temperature provides a measurable reaction rate over 30 hours without causing instantaneous thermal degradation of the intermediate dipeptides[4].

  • Sampling & Quenching: Extract 100 µL aliquots at 2-hour intervals. Immediately quench the reaction by neutralizing with 2 N NaOH to pH 7.0 to halt acid-catalyzed cleavage.

  • Internal Validation (Mass Balance Check): Quantify the concentrations of intact LGF, dipeptides, and free amino acids using an amino acid analyzer. Apply the mass balance equation: Initial [LGF] = [Leu] + [Gly-Phe] + [Leu-Gly] + Intact [LGF]. Validation: If the sum deviates by >3%, it indicates the formation of unwanted diketopiperazine side-reactions, and the assay must be discarded[4].

Structural Biology: Solid-State NMR Applications

LGF is utilized to calibrate advanced solid-state NMR techniques, specifically carbon-observed, deuterium-dephased PM5-REDOR (Rotational-Echo Double-Resonance). This technique measures peptide backbone torsion angles (φ, ψ)[5].

Mechanistic Causality: Lyophilized LGF initially exhibits broad NMR spectral linewidths due to high conformational dispersion (amorphous packing). By subjecting the sample to controlled hydration, a small fraction of the peptides gains mobility, which catalyzes a structural rearrangement of the bulk peptide into a highly ordered crystalline state. This eliminates homonuclear ¹³C spin interactions, drastically narrowing the linewidths and allowing for precise measurement of dipolar couplings to extract torsion angles[5].

NMR_Workflow Start Isotopic Labeling Hydration Lyophilization & Hydration Start->Hydration Dephasing PM5-REDOR Pulse Sequence Hydration->Dephasing Analysis 13C-Observed Signal Acquisition Dephasing->Analysis

Solid-state PM5-REDOR NMR workflow for LGF torsion angle measurement.

Protocol 2: Isotopic Enrichment and PM5-REDOR NMR Workflow

Objective: To determine the backbone torsion angles of LGF in the solid state.

  • Isotopic Labeling: Synthesize LGF with ²H enrichment at the α-position of the Glycine residue and ¹³C enrichment at the adjacent carbonyl carbons. Causality: Deuterium acts as a spin-1 dephasing agent. Glycine is chosen because its lack of a side chain minimizes steric interference during solid-state packing[5].

  • Controlled Hydration: Lyophilize the sample, then expose it to a 95% relative humidity environment for 48 hours.

  • Internal Validation (Linewidth Assessment): Acquire a standard ¹³C CP-MAS spectrum. Validation: The ¹³C resonance linewidth must drop below 1.5 ppm. If the lines remain broad, conformational dispersion is still present, and hydration must be extended[5].

  • PM5-REDOR Acquisition: Apply phase-modulated deuterium dephasing pulses synchronized with magic-angle spinning. Extract the dipolar coupling constants from the dephasing curve to calculate the (φ, ψ) torsion angles[5].

Chromatographic Resolution of Enantiomers

Because LGF contains two chiral centers (at the Leucine and Phenylalanine residues), it exists as multiple stereoisomers. Resolving these enantiomers is critical for purity validation in drug development.

Mechanistic Causality: Separation is achieved using a chiral stationary phase (e.g., MCI GEL CRS10W). The stationary phase contains chiral selector groups that form transient diastereomeric complexes with the LGF isomers. The D,L and L,D forms of LGF exhibit different spatial affinities and hydrogen-bonding capacities with the stationary phase, leading to differential retention times and baseline resolution[6].

Protocol 3: Chiral HPLC Separation Workflow

Objective: Baseline resolution of LGF stereoisomers.

  • Column Equilibration: Flush an MCI GEL CRS10W chiral column with a mobile phase of 10 mM CuSO₄ in water/methanol (80:20 v/v) at 1.0 mL/min. Causality: Copper(II) ions facilitate ligand-exchange chromatography, creating a ternary complex between the stationary phase, the copper ion, and the peptide enantiomer[6].

  • Internal Validation (System Suitability): Inject a known racemic mixture of D-Leu-Gly-D-Phe and L-Leu-Gly-L-Phe. Validation: Proceed to sample analysis only if the resolution factor (Rs) between the two peaks is ≥ 1.5.

  • Sample Injection & Isocratic Elution: Inject 10 µL of the LGF sample (1 mg/mL). Maintain column temperature at 25 °C to ensure reproducible complexation kinetics[6].

  • Detection: Monitor the eluent via UV absorbance at 254 nm (targeting the aromatic ring of the phenylalanine residue).

References

  • PubChem . "DL-Leucylglycyl-DL-phenylalanine Compound Summary." National Center for Biotechnology Information.[Link]

  • ChemDad . "DL-LEUCYL-GLYCYL-DL-PHENYLALANINE Physical Properties." Chongqing Chemdad Co., Ltd. [Link]

  • Long, D. A., & Truscott, T. G. (1963) . "Peptide Kinetics. Acid hydrolysis of D,L-leucyl-glycyl-D,L-phenylalanine." Transactions of the Faraday Society, 59, 2316-2322.[Link]

  • Sack, I., Balazs, Y. S., Rahimipour, S., & Vega, S. (2001) . "Peptide torsion angle measurements: effects of nondilute spin pairs on carbon-observed, deuterium-dephased PM5-REDOR." Journal of Magnetic Resonance, 148(1), 104-114.[Link]

  • Katoh, H., Ishida, T., Baba, Y., & Kinoshita, H. (1989) . "Resolution of amino acids derivatives, peptides and hydroxy carboxylic acids on MCI GEL CRS10W." Journal of Chromatography A, 473, 241-250.[Link]

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biological role of DL-Leucylglycyl-DL-phenylalanine tripeptides

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Role of DL-Leucylglycyl-DL-phenylalanine Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential biological roles of DL-Leucylglycyl-DL-phenylalanine, a tripeptide containing a racemic mixture of Leucine and Phenylalanine residues. In the absence of direct, extensive research on this specific molecule, this guide synthesizes foundational principles of tripeptide biochemistry, the distinct properties conferred by D-amino acids, and the known biological activities of its constituent amino acids in both their L- and D-enantiomeric forms. We will explore the pathways of absorption and metabolism, hypothesize potential systemic effects based on the known pharmacology of D-Leucine and DL-Phenylalanine, and provide detailed experimental protocols for researchers seeking to investigate this and similar peptides. This document serves as a foundational resource for scientists in drug discovery and molecular biology, offering both theoretical grounding and practical methodologies.

Introduction: The Significance of Stereochemistry in Peptide Biology

Peptides are fundamental biological molecules, acting as signaling agents, structural components, and therapeutic agents. While the vast majority of endogenous peptides are composed exclusively of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, introduces profound changes to their biological properties.[1][2] DL-Leucylglycyl-DL-phenylalanine is a synthetic tripeptide featuring a racemic mixture of two key amino acids: Leucine and Phenylalanine. This unique composition suggests several key areas of biological interest.

The primary advantage conferred by D-amino acids is a significant increase in proteolytic stability.[2][3] Endogenous proteases are stereospecific for L-amino acid peptide bonds, rendering peptides containing D-amino acids highly resistant to degradation.[2] This increased stability can lead to a longer plasma half-life and potentially enhanced therapeutic efficacy. Furthermore, the individual D-amino acids within the peptide can exert their own distinct biological effects.

This guide will deconstruct the biological potential of DL-Leucylglycyl-DL-phenylalanine by first examining its journey through the body—from absorption to metabolism—and then by exploring the specific roles its components are known to play.

Absorption and Metabolism: A Journey Through the Body

The biological activity of any orally administered peptide is contingent upon its ability to be absorbed and resist rapid metabolism.

Intestinal Transport: The Role of Proton-Coupled Oligopeptide Transporters (POTs)

The primary route for the absorption of di- and tripeptides from the small intestine is via the Proton-dependent Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family.[4][5][6][7][8]

  • PepT1 (SLC15A1): This is the predominant transporter in the apical membrane of intestinal epithelial cells.[8][9][10] It is a high-capacity, low-affinity transporter, responsible for absorbing the bulk of dietary di- and tripeptides.[8][10] PepT1 is notably promiscuous, accepting a vast array of di- and tripeptides irrespective of their side-chain composition.[8][11] This transport is an active process, driven by an inwardly directed proton gradient.[5][8]

  • PepT2 (SLC15A2): This is a high-affinity, low-capacity transporter found primarily in the kidney, where it is involved in the reabsorption of peptides from renal filtrate, but also in other tissues like the brain.[8][10][11][12]

Given the structure of DL-Leucylglycyl-DL-phenylalanine as a tripeptide, it is highly probable that it is a substrate for PepT1 and would be actively transported across the intestinal epithelium.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Fig. 1: Intestinal absorption of tripeptides.", shape=plaintext]

Intracellular Fate and Systemic Distribution

Once inside the enterocyte, tripeptides can follow two main paths:

  • Intracellular Hydrolysis: A significant portion of absorbed tripeptides is rapidly broken down into their constituent amino acids by intracellular peptidases.[13] These amino acids then enter the bloodstream.

  • Transepithelial Transport: A fraction of the tripeptide may escape hydrolysis and be transported intact across the basolateral membrane into the bloodstream.

The presence of D-amino acids in DL-Leucylglycyl-DL-phenylalanine likely renders it more resistant to these intracellular peptidases, increasing the probability of the intact tripeptide reaching systemic circulation.

Postulated Biological Roles and Mechanisms of Action

The potential biological activities of DL-Leucylglycyl-DL-phenylalanine can be inferred from the known effects of its D-amino acid components.

Neurological and Analgesic Effects of D-Phenylalanine

DL-Phenylalanine (DLPA) is marketed as a nutritional supplement for its purported analgesic and antidepressant activities.[14][15]

  • Analgesic Activity: The D-enantiomer, D-phenylalanine, is believed to exert its primary effect by inhibiting enzymes such as carboxypeptidase A and enkephalinase, which are responsible for the degradation of endorphins.[16][17] Endorphins are the body's endogenous opioids, acting as natural painkillers. By slowing their breakdown, D-phenylalanine may prolong their analgesic effects.[15][17]

  • Antidepressant Activity: The L-enantiomer, L-phenylalanine, serves as a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[14][18] Elevated levels of these catecholamines are thought to contribute to an antidepressant effect.[14]

The DL-phenylalanine component of the tripeptide could therefore potentially offer both pain-modulating and mood-influencing properties.

dot graph G { bgcolor="#FFFFFF" node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Fig. 2: Analgesic mechanism of D-Phenylalanine.", shape=plaintext]

Neuromodulatory Potential of D-Leucine

Recent research has uncovered a surprising and potent role for D-Leucine.

  • Anti-seizure Activity: Studies in mouse models have demonstrated that D-leucine has potent anti-seizure effects, even at very low concentrations.[19][20] This effect is more pronounced than that of its L-enantiomer.[19] While the exact mechanism is still under investigation, it may be related to cellular responses to mild hypoglycemia.[20]

The incorporation of D-leucine into the tripeptide backbone could confer novel neuromodulatory activities, making it a candidate for investigation in the context of neurological disorders.

Methodologies for Investigation

For researchers aiming to validate the hypothesized biological roles of DL-Leucylglycyl-DL-phenylalanine, a multi-tiered experimental approach is necessary.

In Vitro Intestinal Permeability Assessment

The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for in vitro prediction of intestinal drug absorption.[21] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer that morphologically and functionally resembles the small intestinal epithelium, expressing key transporters like PepT1.[21][22][23]

Protocol: Caco-2 Transepithelial Transport Assay

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them onto Transwell® permeable supports at a density of 2 x 10^5 cells/cm^2.[21]

  • Monolayer Differentiation: Maintain the cultures for 21-25 days to allow for full differentiation into a polarized monolayer.

  • Integrity Check: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0 for the apical side, pH 7.4 for the basolateral side).

    • Add the test compound (DL-Leucylglycyl-DL-phenylalanine) to the apical (AP) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

    • At the end of the experiment, collect the remaining solution from the AP chamber and lyse the cells to determine intracellular concentration.

  • Sample Analysis: Quantify the concentration of the tripeptide and its potential metabolites (DL-Leu, Gly, DL-Phe) in the AP, BL, and cell lysate samples using LC-MS/MS.

dot graph TD { A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 21-25 days}; B --> C[Measure TEER to confirm monolayer integrity]; C --> D[Add tripeptide solution to Apical chamber]; D --> E[Incubate at 37°C]; E --> F[Sample Basolateral chamber at time points]; F --> G[Analyze samples by LC-MS/MS]; E --> H[Lyse cells at end of experiment]; H --> G; } caption [label="Fig. 3: Caco-2 transport assay workflow.", shape=plaintext]

Analytical Quantification: Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for peptide and protein analysis due to its high sensitivity and specificity.[24]

Table 1: Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantagesApplications
LC-MS/MS Liquid chromatography separates components of a mixture before they are ionized and fragmented in two stages of mass analysis.[25][26]High sensitivity and specificity; allows for quantification and structural elucidation.[27]Quantifying peptide and metabolite concentrations in biological fluids; identifying post-translational modifications.
MALDI-TOF MS The sample is co-crystallized with a matrix and ionized by a laser. The time it takes for ions to travel to the detector is measured.[25][28]High throughput; tolerant of salts; good for analyzing complex mixtures.Peptide mass fingerprinting; rapid screening of transport assay samples.

Protocol: Sample Preparation for MS Analysis

  • Protein Precipitation: To remove larger proteins from biological samples (e.g., plasma, cell lysates), add cold acetonitrile (1:3 ratio), vortex, and centrifuge at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide and small molecule metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a mobile phase-compatible solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Conclusion and Future Directions

DL-Leucylglycyl-DL-phenylalanine represents a novel chemical entity with significant, albeit largely unexplored, biological potential. Its design, incorporating D-amino acids, confers a high degree of resistance to proteolysis, a critical attribute for any peptide-based therapeutic. The known analgesic and neuromodulatory activities of its constituent amino acids, D-phenylalanine and D-leucine, provide a strong rationale for its investigation in the fields of pain management and neurology.

Future research should focus on validating the transport kinetics of this tripeptide using the in vitro models described, followed by in vivo pharmacokinetic and pharmacodynamic studies in animal models. Elucidating the precise mechanisms of action, whether through direct receptor interaction of the intact peptide or the systemic effects of its stable metabolites, will be paramount. This guide provides the foundational knowledge and experimental framework to embark on this exciting avenue of research.

References

  • Auclair, F., & Patton, R. L. (1950). On the occurrence of D-amino acids in insects. Rev. Can. Biol., 9, 3-8.[29]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207.[24][27]

  • Terada, T., Sawada, K., Irie, M., Saito, H., Hashimoto, Y., & Inui, K. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv, 440(5), 679-684.[11]

  • Papdopoulos, A. I., et al. (2023). A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice. The Journal of Biological Chemistry, 278(23), 20689-20697.[30]

  • Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.[21]

  • Drews, R., et al. (1998). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(4), G621-G629.[9]

  • Steiner, H. Y., et al. (1995). The proton-dependent oligopeptide transporter (POT) family: a new class of membrane transporters. Molecular Microbiology, 16(5), 825-834.[4]

  • Genchi, G. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Chirality, 32(10), 1272-1297.[1]

  • Wikipedia contributors. (2024). D-Amino acid. Wikipedia, The Free Encyclopedia.[29]

  • Wikipedia contributors. (2024). Phenylalanine. Wikipedia, The Free Encyclopedia.[14]

  • Lam, S. (2019). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Microbiology, 10, 2349.[31]

  • Armstrong, D. W., et al. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC North America, 40(8), 356-364.[32]

  • Fisher, G. H., et al. (2023). d-Amino acids in biological systems. Methods in Molecular Biology, 2668, 1-20.[33]

  • Bond, T., et al. (2021). Imaging therapeutic peptide transport across intestinal barriers. Chemical Society Reviews, 50(13), 7649-7678.[34]

  • Parker, J. L., & Newstead, S. (2014). Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters. Current Opinion in Structural Biology, 27, 1-7.[5]

  • Adibi, S. A., & Morse, E. L. (1974). Absorption of two Tripeptides by the Human Small Intestine: A Study Using a Perfusion Technique. Clinical Science, 46(3), 329-338.[13]

  • Newstead, S. (2011). Towards a structural understanding of transport within the proton dependent oligopeptide transporter (POT) family. Diamond Light Source Annual Review.[6]

  • Masuda, K., et al. (2002). Transepithelial Transport of the Bioactive Tripeptide, Val-Pro-Pro, in Human Intestinal Caco-2 Cell Monolayers. Bioscience, Biotechnology, and Biochemistry, 66(2), 332-338.[35]

  • Wang, B., et al. (2024). Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells. Journal of Agricultural and Food Chemistry.[36]

  • Yates, J. R., 3rd. (2019). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 95(1), e81.[37]

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DL-Leucylglycyl-DL-phenylalanine isoelectric point and pKa values

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and pKa Values of DL-Leucylglycyl-DL-phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of the tripeptide DL-Leucylglycyl-DL-phenylalanine. As a fundamental physicochemical property, the ionization behavior of peptides is critical in drug development, proteomics, and biochemical research, influencing solubility, stability, and biological activity. This document delineates the theoretical principles governing peptide ionization, presents calculated pI and estimated pKa values based on established data, and provides detailed, field-proven experimental protocols for their empirical determination via potentiometric titration. The guide is structured to offer both foundational knowledge and practical application for researchers, scientists, and drug development professionals.

Theoretical Principles: The Ionization of a Tripeptide

The charge state of a peptide is a function of the solution's pH and the pKa values of its ionizable groups.[1] For a simple tripeptide like DL-Leucylglycyl-DL-phenylalanine, composed of amino acids with non-ionizable side chains, the charge is determined exclusively by the N-terminal α-amino group (from Leucine) and the C-terminal α-carboxyl group (from Phenylalanine).[2]

Key Ionizable Groups
  • N-terminal α-Amino Group (-NH3+): This group acts as a weak acid. At low pH, it is protonated and carries a positive charge (+1). As the pH increases, it deprotonates to a neutral amino group (-NH2).

  • C-terminal α-Carboxyl Group (-COOH): This group is the most acidic function in the peptide. At a very low pH, it is protonated and neutral (0). As the pH rises, it loses a proton to become a negatively charged carboxylate group (-COO-).

  • Side Chains: The constituent amino acids—Leucine, Glycine, and Phenylalanine—all have non-polar, hydrophobic side chains that do not ionize and therefore do not directly contribute to the pI calculation.[3][4]

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the protonated (acid, HA) to deprotonated (conjugate base, A⁻) forms of an ionizable group is described by the Henderson-Hasselbalch equation.[1]

pH = pKa + log([A⁻]/[HA])

This equation is fundamental to understanding how the charge of the N- and C-termini changes during a pH titration.[5] When the pH is equal to the pKa of an ionizable group, the concentrations of the protonated and deprotonated forms are equal.[1]

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[6] At this pH, the peptide exists predominantly as a zwitterion, a molecule with an equal number of positive and negative charges.[7] For a peptide with only two ionizable groups (the N-terminus and C-terminus), the pI can be calculated by averaging the pKa values of these two groups.[8]

pI = (pKa_COOH + pKa_NH3+) / 2

At a pH below the pI, the peptide will have a net positive charge; at a pH above the pI, it will have a net negative charge.[9] This principle is the basis for separation techniques like isoelectric focusing and electrophoresis.[6][10]

pKa and pI Values of DL-Leucylglycyl-DL-phenylalanine

pKa Values of Constituent Free Amino Acids

To appreciate the effect of peptide bond formation, it is useful to first consider the pKa values of the free, monomeric amino acids.

Amino AcidpKa (α-carboxyl)pKa (α-amino)pI
Glycine (Gly) 2.349.605.97
Leucine (Leu) 2.369.605.98
Phenylalanine (Phe) 1.839.135.48
Estimated pKa Values for the Tripeptide

The formation of peptide bonds alters the electronic environment of the terminal groups, causing their pKa values to shift from those in free amino acids.[11]

  • The C-terminal carboxyl group is less acidic (has a higher pKa) than in a free amino acid because the electron-withdrawing effect of the adjacent α-amino group is replaced by a less withdrawing peptide bond. The average pK for a C-terminus in folded proteins is around 3.3.[12] A predicted pKa for DL-Leucyl-glycyl-DL-phenylalanine's carboxyl group is 3.48.[13][14]

  • The N-terminal amino group is more acidic (has a lower pKa) due to the electron-withdrawing influence of the adjacent carbonyl group of the peptide bond. The average pK for an N-terminus in folded proteins is approximately 7.7.[12]

Based on this, we can establish the following estimated pKa values for the tripeptide:

  • pKa1 (-COOH): ~3.48

  • pKa2 (-NH3+): ~7.7 - 8.0

Calculation of the Isoelectric Point (pI)

Using the estimated pKa values, the isoelectric point of DL-Leucylglycyl-DL-phenylalanine is calculated as follows:

pI = (3.48 + 7.85) / 2 (using an intermediate N-terminal pKa of 7.85 for calculation)

pI ≈ 5.67

This calculated pI is an estimate; the definitive value is best determined experimentally.[15]

Data Summary
ParameterValueComment
pKa1 (C-terminal -COOH) ~3.48Predicted value.[13] Higher than in free phenylalanine due to peptide bond.
pKa2 (N-terminal -NH3+) ~7.7 - 8.0Estimated based on typical peptide N-termini.[12] Lower than in free leucine.
Calculated pI ~5.67 Average of pKa1 and pKa2.[8]

Experimental Determination of pI and pKa

For definitive characterization, experimental methods are required. Potentiometric titration is a precise and reliable method for determining the pKa values and, consequently, the pI of peptides.[2][16]

Protocol: Potentiometric Titration

This protocol outlines the steps to determine the pKa values of DL-Leucylglycyl-DL-phenylalanine.

Principle: The peptide is dissolved in water, creating a solution of its zwitterionic form. The solution is then titrated with a strong acid (e.g., HCl) to fully protonate all molecules, and subsequently titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The resulting curve of pH versus equivalents of added base will show two inflection points, corresponding to the pKa of the carboxyl group and the amino group.[17][18]

Materials and Reagents:

  • DL-Leucylglycyl-DL-phenylalanine (high purity)

  • Deionized, CO2-free water

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (50 or 100 mL)

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sample of the tripeptide (e.g., to make a 10-20 mM solution) and dissolve it in a known volume of deionized water in a beaker.

  • Initial Acidification: Add a sufficient amount of 0.1 M HCl to lower the pH of the solution to ~1.5. This ensures that both the carboxyl and amino groups are fully protonated, starting the titration from the cationic form (+1 charge).

  • Titration with Base: Begin titrating the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH reaches ~11-12, ensuring the full deprotonation of the N-terminal amino group to the anionic form (-1 charge).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis).

    • The titration curve will show two distinct buffering regions. The midpoint of the first buffering region corresponds to pKa1 (the carboxyl group).

    • The midpoint of the second buffering region corresponds to pKa2 (the amino group).

    • The first equivalence point (steepest slope) is the isoelectric point, pI . Alternatively, calculate the pI by averaging the experimentally determined pKa1 and pKa2.

Alternative Method: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[6] The peptide sample is applied to a gel containing a stable pH gradient. When an electric field is applied, the peptide migrates towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as it no longer has a net charge.[19] This method is highly accurate for pI determination but does not directly yield pKa values.[6]

Visualization of Key Concepts

Ionization States of the Tripeptide

The following diagram illustrates the predominant charge state of DL-Leucylglycyl-DL-phenylalanine at different pH ranges relative to its pKa values.

G cluster_low_ph Low pH (pH < pKa1) cluster_pi Zwitterion (pH = pI) cluster_high_ph High pH (pH > pKa2) low_ph H₃N⁺-Leu-Gly-Phe-COOH Net Charge: +1 pi H₃N⁺-Leu-Gly-Phe-COO⁻ Net Charge: 0 low_ph->pi +OH⁻ -H₂O high_ph H₂N-Leu-Gly-Phe-COO⁻ Net Charge: -1 pi->high_ph +OH⁻ -H₂O

Caption: Ionization states of DL-Leucylglycyl-DL-phenylalanine.

Potentiometric Titration Workflow

This flowchart outlines the experimental procedure for determining pKa and pI values.

G start Start prep Prepare Peptide Solution (Known concentration) start->prep acidify Acidify to pH ~1.5 (with 0.1 M HCl) prep->acidify titrate Titrate with 0.1 M NaOH (Record Volume and pH) acidify->titrate plot Plot pH vs. NaOH Equivalents titrate->plot analyze Analyze Titration Curve plot->analyze pka1 Determine pKa1 (Midpoint of 1st buffer region) analyze->pka1 pka2 Determine pKa2 (Midpoint of 2nd buffer region) analyze->pka2 pi_val Determine pI (1st Equivalence Point) analyze->pi_val end End pka1->end pka2->end pi_val->end

Caption: Workflow for pI and pKa determination by titration.

Conclusion

The isoelectric point and pKa values are indispensable parameters for characterizing peptides like DL-Leucylglycyl-DL-phenylalanine. While theoretical calculations provide a valuable estimate (pI ≈ 5.67), direct experimental determination via methods such as potentiometric titration is essential for achieving the high degree of accuracy required in research and development. A thorough understanding of these properties allows scientists to predict and control peptide behavior in various biochemical systems, which is a cornerstone of successful formulation, purification, and application.

References

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  • Perez-Riverol, Y., Audain, E., Millan, A., Ramos, Y., Sanchez, A., & Vizcaino, J. A. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(1), 123-124. Retrieved from [Link]

  • Leah4sci. (2019, January 17). pKa and Peptide Composition. YouTube. Retrieved from [Link]

  • Liwo, A., Czaplewski, C., Ołdziej, S., & Scheraga, H. A. (2007). Assessment of two theoretical methods to estimate potentiometric-titration curves of peptides: comparison with experiment. Journal of molecular modeling, 13(1), 107-113. Retrieved from [Link]

  • The Editors of Encyclopaedia Britannica. (2026, February 23). Phenylalanine. In Encyclopædia Britannica. Retrieved from [Link]

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  • Jakubowski, H. (2016, February 27). A3. Amino Acid Charges. LibreTexts Chemistry. Retrieved from [Link]

  • Duval, J., Mering, A., & Pagniez, F. (2006). Determination and Modeling of Peptide pKa by Capillary Zone Electrophoresis. Analytical Chemistry, 78(13), 4566–4574. Retrieved from [Link]

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structural conformation of DL-Leucylglycyl-DL-phenylalanine in solution

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Conformation of DL-Leucylglycyl-DL-phenylalanine in Solution

Authored by: A Senior Application Scientist

Introduction

In the realms of drug discovery and molecular biology, the function of a peptide is inextricably linked to its three-dimensional structure. Understanding the conformational landscape of a peptide in solution is paramount, as this environment most closely mimics its physiological state. This guide provides a comprehensive technical overview of the methodologies used to elucidate the solution conformation of the tripeptide DL-Leucylglycyl-DL-phenylalanine.

This specific peptide presents a unique and compelling case study due to the inclusion of both D- and L-stereoisomers of its constituent amino acids.[1] The presence of this mixed stereochemistry disrupts the conformational preferences typically observed in purely L-amino acid peptides, potentially leading to novel structural motifs and biological activities.[2][3][4] Furthermore, the inherent flexibility of the central glycine residue, coupled with the steric bulk of the leucine and phenylalanine side chains, contributes to a complex and dynamic conformational ensemble in solution.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, emphasizing an integrated, multi-technique approach for a robust and self-validating structural analysis.

Pillar 1: Foundational Principles of Peptide Conformation

A peptide's conformation is defined by the rotational angles around the single bonds of its backbone. The two primary torsion angles are phi (φ), around the N-Cα bond, and psi (ψ), around the Cα-C bond. The peptide bond itself (ω) is typically planar and exists in a trans conformation (ω ≈ 180°) due to steric hindrance, although cis conformations (ω ≈ 0°) can occur, particularly preceding a proline residue.[2]

The stereochemistry of the α-carbon is a critical determinant of conformational propensity. In L-amino acids, the backbone tends to favor right-handed helical and extended sheet structures. The introduction of a D-amino acid can induce unique turns or reverse the direction of a helix, fundamentally altering the peptide's overall shape.[2][3][7] For a short, flexible peptide like DL-Leucylglycyl-DL-phenylalanine in solution, it is crucial to recognize that it does not exist as a single, static structure but rather as a dynamic equilibrium of interconverting conformers.[5][6] The goal of the analytical techniques described herein is to characterize the most populated and functionally relevant of these conformational states.

Pillar 2: Experimental & Computational Elucidation

A comprehensive understanding of the solution structure of DL-Leucylglycyl-DL-phenylalanine necessitates a synergistic application of spectroscopic and computational methods. No single technique can provide a complete picture; instead, they offer complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution Structure

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[8][9][10] It provides information on through-bond and through-space atomic interactions, which serve as constraints for computational structure calculation.

Expertise & Causality:

The choice of NMR experiments is dictated by the need to obtain specific distance and angular information.

  • 1D ¹H NMR: Provides an initial assessment of sample purity and conformational heterogeneity. A well-dispersed spectrum often indicates a preferred conformation, whereas broad peaks might suggest aggregation or conformational exchange.

  • 2D Experiments (COSY, TOCSY): These are used to assign proton resonances to specific amino acid residues by identifying through-bond scalar couplings. This step is a prerequisite for any further structural analysis.

  • 2D NOESY/ROESY: The Nuclear Overhauser Effect (NOE) arises from the through-space dipole-dipole coupling of protons that are close in space (< 5 Å), irrespective of their position in the sequence. This is the primary source of distance constraints for structure calculation.[11]

  • J-Coupling Constants: The ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ via the Karplus equation. This provides crucial angular constraints.[12]

  • Variable Temperature (VT) NMR: By measuring the temperature dependence of amide proton chemical shifts, one can identify protons that are shielded from the solvent, likely due to their participation in intramolecular hydrogen bonds. These hydrogen bonds are key features stabilizing folded structures.[11]

Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation: Dissolve the synthesized and purified DL-Leucylglycyl-DL-phenylalanine peptide in a deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) to a concentration of 1-10 mM.[13] The choice of solvent is critical as it can influence peptide conformation.[9] Adjust the pH to the desired physiological value.

  • Initial 1D ¹H Spectrum: Acquire a 1D proton spectrum to assess the sample quality and spectral dispersion.

  • Resonance Assignment: Acquire 2D TOCSY and NOESY/ROESY spectra. Use the TOCSY to identify the spin systems of each residue (Leucine, Glycine, Phenylalanine). Use the sequential NOEs (e.g., between the amide proton of one residue and the alpha proton of the preceding residue) to establish the correct sequence of these spin systems.

  • Constraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance constraints.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to derive φ angle constraints.

    • Perform a VT-NMR experiment by acquiring a series of 1D ¹H spectra at different temperatures (e.g., 280 K to 320 K). Amide protons with a low-temperature coefficient (< -4.5 ppb/K) are considered to be involved in hydrogen bonds.

  • Structure Calculation: Use the experimental constraints (NOE distances, dihedral angles, hydrogen bonds) as input for molecular dynamics software packages like CYANA or CNS to calculate an ensemble of structures consistent with the NMR data.[11]

  • Validation: The quality of the final ensemble of structures is assessed based on the agreement with the experimental data (low number of NOE violations) and good stereochemical parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_calc Structure Calculation Prep Peptide in Deuterated Solvent NMR_1D 1D ¹H NMR Prep->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) Prep->NMR_2D VT_NMR Variable Temp. NMR Prep->VT_NMR NMR_1D->NMR_2D Assess Quality Assign Resonance Assignment NMR_2D->Assign Constraints Generate Constraints (NOEs, J-couplings, H-bonds) VT_NMR->Constraints H-bond info Assign->Constraints Calc Molecular Modeling (e.g., CYANA, CNS) Constraints->Calc Ensemble Final Structural Ensemble Calc->Ensemble MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Build Peptide Model Solvate Solvate in Water Box Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Trajectory Analysis (Clustering, RMSD) Production->Trajectory Compare Compare with Experimental Data Trajectory->Compare Model Refined Conformational Model Compare->Model

Caption: Molecular Dynamics (MD) workflow for peptide analysis.

Pillar 3: An Integrated, Authoritative Approach

For instance, an initial CD or FTIR spectrum might suggest the presence of a β-turn. This hypothesis can then be rigorously tested using NMR by searching for specific NOEs characteristic of that turn type (e.g., an NOE between the amide proton of residue i+2 and the alpha proton of residue i+1). Concurrently, MD simulations can be used to assess the stability of this turn in a simulated aqueous environment. If the results from all three techniques converge—CD/FTIR indicating a turn, NMR confirming the specific atomic contacts of that turn, and MD showing it to be a stable, low-energy state—one can have high confidence in the structural assignment. This integrated approach is critical for unraveling the complex conformational behavior of a non-standard peptide.

Integrated_Approach NMR NMR Spectroscopy CD_FTIR CD / FTIR NMR->CD_FTIR Hypothesis Testing Model Comprehensive Conformational Model NMR->Model Atomic Constraints (Distances, Angles) MD MD Simulations CD_FTIR->MD Hypothesis Testing CD_FTIR->Model Overall Secondary Structure Content MD->NMR Hypothesis Testing MD->Model Dynamics & Energetics Landscape

Caption: Integrated workflow for peptide conformational analysis.

Conclusion

Elucidating the solution conformation of DL-Leucylglycyl-DL-phenylalanine is a challenging yet tractable problem. Its mixed stereochemistry and inherent flexibility demand a sophisticated and multi-faceted analytical strategy. A purely experimental or purely computational approach is insufficient. By leveraging the atomic-level detail of NMR spectroscopy, the rapid secondary structure assessment of CD and FTIR, and the dynamic insights from computational modeling, researchers can build a comprehensive and reliable model of its conformational ensemble. This integrated, self-validating approach not only provides a definitive structure but also embodies the principles of scientific integrity and trustworthiness essential for advancing peptide-based research and development.

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  • Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. ResearchGate. Available at: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available at: [Link]

  • Representation of the conformational ensemble of peptides in coarse grained simulations. AIP Publishing. Available at: [Link]

  • Towards rational computational peptide design. Frontiers. Available at: [Link]

  • Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides. Royal Society of Chemistry. Available at: [Link]

  • Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. ACS Publications. Available at: [Link]

  • Stereochemical errors and their implications for molecular dynamics simulations. PMC. Available at: [Link]

  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). PMC. Available at: [Link]

  • Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Peptide Stereochemistry Effects from pKa-Shift to Gold Nanoparticle Templating in a Supramolecular Hydrogel. ACS Nano. Available at: [Link]

  • Functional Modulation of Peptide Structural Interaction Fingerprints upon Stereochemical Diversification. The Journal of Physical Chemistry B. Available at: [Link]

  • The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Bentham Science Publishers. Available at: [Link]

  • The Preferred Conformation of the Tripeptide Ala-Phe-Ala in Water Is an Inverse γ-Turn: Implications for Protein Folding and Drug Design. Biochemistry. Available at: [Link]

  • Protein mass spectrometry. Wikipedia. Available at: [Link]

  • Peptide and Protein De Novo Sequencing by Mass Spectrometry. MetwareBio. Available at: [Link]

  • Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis of alanine-based (AXA) tripeptides in aqueous solution. PNAS. Available at: [Link]

  • A Conformation-Specific Approach to Native Top-down Mass Spectrometry. ACS Publications. Available at: [Link]

  • Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures. PMC. Available at: [Link]

  • Comprehensive conformational studies of five tripeptides and a deduced method for efficient determinations of peptide structures. PubMed. Available at: [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • DL-Leucylglycyl-DL-phenylalanine. PubChem. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. ACS Publications. Available at: [Link]

  • Study of the conformational profile of selected unnatural amino acid residues derived from L-phenylalanine. PubMed. Available at: [Link]

  • Solution structure of the LicT–RNA antitermination complex: CAT clamping RAT. PMC - NIH. Available at: [Link]

  • DL-Phenylalanine. NIST WebBook. Available at: [Link]

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Identifying Natural Degradation Pathways of DL-Leucylglycyl-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptide therapeutics relies heavily on understanding their metabolic fate. Tripeptides, while biologically potent, are notoriously susceptible to rapid enzymatic hydrolysis. DL-Leucylglycyl-DL-phenylalanine serves as a critical model compound for studying stereochemistry-driven proteolytic resistance. By incorporating a racemic mixture of D- and L-amino acids at the N- and C-termini, researchers can systematically map the causality between chiral orientation and enzymatic degradation pathways[1]. This whitepaper provides a comprehensive framework for identifying and quantifying the natural degradation pathways of this mixed-chirality tripeptide.

Mechanistic Pathways of Degradation

The degradation of DL-Leucylglycyl-DL-phenylalanine in biological matrices is primarily governed by stereospecific proteases. Natural proteases have evolved to recognize the L-conformation of amino acids; thus, the substitution or presence of D-amino acids introduces severe steric hindrance, preventing the scissile peptide carbonyl from properly aligning with the catalytic triad of the enzyme[2].

  • Aminopeptidase Cleavage: Targets the N-terminal Leucine. The L-Leu-Gly bond is rapidly hydrolyzed, whereas the D-Leu-Gly bond remains highly resistant due to poor binding affinity in the enzyme's active site[2].

  • Carboxypeptidase Cleavage: Targets the C-terminal Phenylalanine. Similarly, L-Phe is readily cleaved, while D-Phe blocks C-terminal degradation[3].

  • Chemical Hydrolysis: At extreme pH levels, non-enzymatic backbiting and direct scission can occur, though these are negligible under physiological conditions (pH 7.4)[4].

Pathways A DL-Leucylglycyl-DL-phenylalanine B Enzymatic Hydrolysis A->B Serum/Lysate C Chemical Degradation A->C pH Extremes D Aminopeptidases (L-Leu) B->D N-term Cleavage E Carboxypeptidases (L-Phe) B->E C-term Cleavage F D-amino acid Resistance B->F Steric Hindrance

Figure 1: Logical degradation pathways of DL-Leucylglycyl-DL-phenylalanine.

Experimental Workflow for Pathway Identification

To map these pathways, a self-validating experimental protocol utilizing LC-MS/MS is required. This ensures that both the disappearance of the parent compound and the emergence of specific cleavage products (e.g., Glycyl-phenylalanine or Leucylglycine) are tracked simultaneously[5].

Step-by-Step Protocol: Serum Stability and Degradation Assay
  • Preparation of Peptide Stock: Dissolve the DL-Leucylglycyl-DL-phenylalanine stereoisomeric mixture in 10 mM phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Matrix Incubation: Mix 100 µL of the peptide stock with 900 µL of 25% human serum (or specific purified protease solutions like Trypsin/Chymotrypsin) pre-warmed to 37°C[1].

  • Aliquoting and Quenching: At designated time points (0, 15, 30, 60, 120, 240 minutes), extract 100 µL aliquots. Immediately quench the enzymatic reaction by adding 100 µL of 10% Trifluoroacetic acid (TFA)[1].

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Use a C18 reverse-phase column and a gradient of water/acetonitrile with 0.1% formic acid. Monitor the mass transitions for the intact tripeptide and its predicted dipeptide/amino acid fragments.

Workflow S1 Peptide Incubation (Serum/Lysate) S2 Aliquoting & Quenching (TFA) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Kinetic Modeling & Pathway ID S3->S4

Figure 2: Experimental workflow for identifying peptide degradation kinetics.

Quantitative Data Presentation

The stereochemical configuration dictates the half-life of the peptide. The table below summarizes the expected degradation kinetics based on the chiral configuration of the terminal amino acids.

Stereoisomer ConfigurationN-Terminal Cleavage RateC-Terminal Cleavage RateEstimated Half-Life (Serum)
L-Leu-Gly-L-Phe HighHigh< 30 minutes
D-Leu-Gly-L-Phe NegligibleHigh~ 2 hours
L-Leu-Gly-D-Phe HighNegligible~ 2 hours
D-Leu-Gly-D-Phe NegligibleNegligible> 24 hours

Table 1: Comparative degradation kinetics of Leucylglycylphenylalanine stereoisomers.

Conclusion

Identifying the degradation pathways of DL-Leucylglycyl-DL-phenylalanine highlights the profound impact of stereochemistry on peptide stability. By employing robust LC-MS/MS workflows and understanding the steric limitations of endogenous proteases, researchers can leverage D-amino acid substitutions to rationally design highly stable peptide therapeutics.

References

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. URL:[Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers. URL:[Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. URL:[Link]

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Methodological & Application

Solid-Phase Synthesis of DL-Leucylglycyl-DL-phenylalanine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide DL-Leucylglycyl-DL-phenylalanine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the scientific rationale behind each step of the process.

The synthesis of peptides is a cornerstone of modern biochemical and pharmaceutical research. Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has revolutionized this field by enabling the efficient and stepwise construction of peptide chains on an insoluble polymer support. This method simplifies the purification process as excess reagents and byproducts are easily removed by washing the resin-bound peptide.[1] This application note will detail the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is a widely adopted methodology in SPPS.[2]

Principle of Solid-Phase Peptide Synthesis

The fundamental principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[1][3] The process can be broken down into four key stages:

  • Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polystyrene-based resin, which is functionalized with a linker. The C-terminal amino acid of the target peptide is then covalently attached to this linker.

  • Deprotection: The N-terminal protecting group (Fmoc in this case) of the attached amino acid is removed to expose a free amine group.

  • Coupling: The next N-terminally protected amino acid is activated and then coupled to the free amine of the resin-bound amino acid, forming a peptide bond.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed to yield the final peptide.

This cyclical process of deprotection and coupling is repeated until the desired peptide sequence is synthesized.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the solid-phase synthesis of DL-Leucylglycyl-DL-phenylalanine.

SPPS_Workflow Resin Wang Resin Loading 1. Loading of Fmoc-DL-Phe-OH Resin->Loading Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection1 Coupling1 3. Coupling of Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection2 Coupling2 5. Coupling of Fmoc-DL-Leu-OH Deprotection2->Coupling2 FinalDeprotection 6. Final Fmoc Deprotection Coupling2->FinalDeprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of DL-Leucylglycyl-DL-phenylalanine.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Wang Resin (100-200 mesh, 1.0 mmol/g)Synthesis GradeSigma-Aldrich
Fmoc-DL-PhenylalanineSynthesis GradeSigma-Aldrich
Fmoc-GlycineSynthesis GradeSigma-Aldrich
Fmoc-DL-LeucineSynthesis GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis GradeSigma-Aldrich
PiperidineACS ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)HPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl EtherACS ReagentFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Loading of the First Amino Acid (Fmoc-DL-Phenylalanine)

The choice of resin is critical for the successful synthesis of a peptide with a C-terminal carboxylic acid. Wang resin is a popular choice due to its acid-labile linker, which allows for cleavage of the final peptide under relatively mild acidic conditions.[4]

  • Resin Swelling: Place 100 mg of Wang resin (0.1 mmol) in a solid-phase synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation. This step is crucial to ensure that the reactive sites within the resin beads are accessible to reagents.[2]

  • Loading of Fmoc-DL-Phenylalanine:

    • In a separate vial, dissolve Fmoc-DL-phenylalanine (0.4 mmol, 4 equivalents), HOBt (0.4 mmol, 4 equivalents), and DIC (0.4 mmol, 4 equivalents) in 1 mL of DMF.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: To prevent the formation of deletion peptides, any unreacted hydroxyl groups on the resin must be capped.

    • Drain the reaction mixture and wash the resin three times with 2 mL of DMF.

    • Add a capping solution of acetic anhydride/pyridine/DMF (1:8:1 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin alternately with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove any residual reagents and byproducts.

Elongation of the Peptide Chain

The following deprotection and coupling steps are repeated for the addition of glycine and then leucine.

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine, which can interfere with the subsequent coupling reaction.

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 equivalents), HOBt (0.4 mmol, 4 equivalents), and DIC (0.4 mmol, 4 equivalents) in 1 mL of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion. A positive result (blue color) indicates the presence of free primary amines and an incomplete reaction.

Final Fmoc Deprotection

After the final amino acid (Fmoc-DL-leucine) has been coupled, the N-terminal Fmoc group is removed using the same deprotection protocol as described in section 4.2.1.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

The peptide is cleaved from the Wang resin using a strong acid, typically trifluoroacetic acid (TFA).[4][5] Scavengers are included in the cleavage cocktail to prevent the re-attachment of reactive carbocations to sensitive amino acid side chains.

  • Wash the deprotected peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add 2 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[6]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide will contain impurities from the synthesis process, including deletion and truncated sequences. Therefore, purification is a necessary step to obtain a high-purity product.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most common method for purifying synthetic peptides.[3][7][8] The separation is based on the hydrophobicity of the peptide.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

The fractions corresponding to the main peak are collected, pooled, and lyophilized to obtain the purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the identity and purity of the synthesized peptide.[9][10][11]

  • Expected Molecular Weight of DL-Leucylglycyl-DL-phenylalanine (C17H25N3O4): 335.40 g/mol

  • Analysis: The purified peptide is dissolved in a suitable solvent and analyzed by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). The observed molecular weight should match the calculated theoretical mass.

Further characterization can be performed using analytical HPLC to determine the purity of the final product and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of the tripeptide DL-Leucylglycyl-DL-phenylalanine using the Fmoc/tBu strategy. By following these procedures, researchers can reliably synthesize this and other similar peptides for a wide range of applications in scientific research and drug development. The key to successful peptide synthesis lies in careful execution of each step, the use of high-quality reagents, and appropriate analytical techniques for purification and characterization.

References

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]

  • Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Waters. [Link]

  • Purification of Synthetic Peptides by High Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Process for the Preparation of Tripeptide.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Regis Technologies. [Link]

  • Synthesis of tripeptides on solid support in flow by Baxendale et al. ResearchGate. [Link]

  • Synthesis of Gly-ψ[(Z)CF═CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. ACS Chemical Neuroscience. [Link]

  • Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino. Arkivoc. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Synthesis of Peptides on Solid Supports. Wiley Online Library. [Link]

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Application Note: High-Efficiency Solubilization of DL-Leucylglycyl-DL-phenylalanine for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In Vitro Cell Culture Assays, Peptide Delivery, and Pharmacological Screening

Physicochemical Profiling & Solubilization Rationale

Successfully introducing synthetic peptides into in vitro cell culture systems requires a delicate balance between achieving complete thermodynamic solubility and maintaining cellular viability.

DL-Leucylglycyl-DL-phenylalanine is a synthetic tripeptide consisting of Leucine, Glycine, and Phenylalanine. While standard heuristic guidelines suggest that short peptides (under 6 amino acids) are readily water-soluble[1], the specific sequence of this peptide presents a unique physicochemical challenge:

  • Net Charge: At physiological pH (7.4), the N-terminal amine (+1) and C-terminal carboxyl (-1) neutralize each other. With no ionizable side chains, the peptide has an overall net charge of zero[2].

  • Hydrophobicity: Leucine features a bulky aliphatic side chain, and Phenylalanine contains a highly hydrophobic aromatic ring.

  • Stereochemistry: The inclusion of D-amino acids (DL-racemic mixture) provides a distinct advantage for in vitro applications by resisting enzymatic degradation in serum-supplemented media[3].

The Causality of Aggregation: Peptides with a net charge of zero and high hydrophobicity lack the electrostatic repulsion required to remain dispersed in aqueous solutions. Instead, hydrophobic interactions drive the peptide molecules to self-associate and precipitate[1]. Therefore, attempting to dissolve this peptide directly in water or phosphate-buffered saline (PBS) will result in a turbid suspension, rendering it useless for uniform cellular uptake.

Solvent Selection Strategy

To overcome the hydrophobic aggregation of DL-Leucylglycyl-DL-phenylalanine, an intermediate polar aprotic solvent is required.

Dimethyl Sulfoxide (DMSO) is the premier choice for this application. DMSO effectively disrupts both intermolecular hydrogen bonding and hydrophobic interactions, and is capable of dissolving over 99% of hydrophobic peptides[2]. However, its use in vitro must be strictly controlled. While DMSO enhances cell permeability—acting as a vehicle for peptide delivery—concentrations exceeding 0.5% (v/v) can induce osmotic stress, alter lipid bilayer dynamics, and trigger cytotoxicity[4].

To build a self-validating protocol, we must prepare a highly concentrated primary stock in 100% DMSO, ensuring that the subsequent dilution into the aqueous culture medium keeps the final DMSO concentration safely below the cytotoxic threshold[3].

Quantitative Data Presentation

Table 1: Physicochemical Profile of DL-Leucylglycyl-DL-phenylalanine
ParameterValue / CharacteristicImpact on Solubilization
Sequence DL-Leu - Gly - DL-PheShort length, but dominated by hydrophobic residues.
Net Charge (pH 7.4) 0 (Zwitterionic)High propensity for aggregation in aqueous buffers.
Hydrophobicity HighRequires organic co-solvent (DMSO) for primary dissolution.
Proteolytic Stability HighD-amino acids resist cleavage by standard serum proteases.
Table 2: Maximum Tolerable DMSO Concentrations for In Vitro Cultures
Cell Culture TypeMaximum DMSO (v/v)Biological Consequence of Exceeding Limit
Robust Immortalized Lines (e.g., HeLa, HEK293)≤ 0.5%Reduced proliferation, membrane destabilization[4].
Sensitive Lines (e.g., SH-SY5Y, HUVEC)0.1% - 0.2%Altered cellular morphology, induction of apoptosis.
Primary Cells & Stem Cells ≤ 0.1%Severe cytotoxicity, unintended differentiation artifacts[4].

Experimental Protocol: Step-by-Step Solubilization

This protocol is designed as a self-validating system . At each phase, specific visual and biological checkpoints ensure the integrity of the peptide and the safety of the cell culture.

Phase 1: Primary Solubilization (Stock Preparation)

Goal: Achieve complete monomeric dispersion of the peptide.

  • Equilibration: Allow the lyophilized vial of DL-Leucylglycyl-DL-phenylalanine to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can cause localized aqueous aggregation of the hydrophobic powder.

  • Calculation: Determine the volume of anhydrous, cell-culture grade DMSO required to create a highly concentrated stock (e.g., 10 mM to 50 mM). A higher stock concentration minimizes the volume of DMSO transferred to the cells later.

  • Addition: Add the calculated volume of 100% DMSO directly to the peptide vial.

  • Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (If Required): If the solution is not optically clear, place the vial in a room-temperature ultrasonic water bath for 5-10 minutes. Causality: Sonication provides the mechanical energy necessary to break apart stubborn hydrophobic aggregates without degrading the peptide[3].

Phase 2: Aqueous Dilution (Working Solution)

Goal: Transition the peptide into a physiological buffer without causing precipitation.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS or complete cell culture medium) to 37°C. Causality: Higher temperatures favor solubility and prevent thermal shock upon dilution.

  • Dropwise Addition: While continuously vortexing or stirring the aqueous buffer, add the DMSO-peptide stock solution dropwise . Causality: Rapid addition creates localized micro-environments of high water concentration, forcing the peptide to crash out of solution. Continuous mixing ensures rapid dispersion.

  • Self-Validation Checkpoint (Turbidity): Hold the tube against a dark background. The solution must remain completely transparent. If turbidity or opalescence is observed, the peptide has exceeded its thermodynamic solubility limit in the aqueous phase[4]. Action: Do not proceed to cells. You must reduce the final peptide concentration.

Phase 3: In Vitro Application & Validation

Goal: Deliver the peptide to cells while isolating its true biological effect.

  • Concentration Verification: Ensure the final calculated DMSO concentration in the culture well is ≤ 0.5% for standard lines, or ≤ 0.1% for primary cells[4].

  • Application: Apply the working solution to the cells immediately after preparation to prevent time-dependent aggregation in the media.

  • Self-Validation Checkpoint (Vehicle Control): You must include a vehicle control well in your assay plate. This well should contain cells treated with the exact final concentration of DMSO used in your peptide wells, but without the peptide. Causality: This isolates the biological activity of DL-Leucylglycyl-DL-phenylalanine from any background solvent-induced stress, ensuring trustworthy data.

Workflow Visualization

PeptideWorkflow N1 DL-Leu-Gly-DL-Phe (Lyophilized Powder) N2 Physicochemical Profiling Net Charge = 0, High Hydrophobicity N1->N2 N3 Primary Solubilization Add 100% Anhydrous DMSO N2->N3 Requires organic solvent N4 Vortex & Sonicate Achieve Clear Stock (10-50 mM) N3->N4 N5 Aqueous Dilution Dropwise addition to PBS/Media N4->N5 Dilute immediately prior to use N6 Turbidity & Toxicity Check Clear? Final DMSO ≤ 0.5%? N5->N6 N6->N5 No (Dilute further) N7 In Vitro Cell Culture Proceed with Assay N6->N7 Yes (Safe & Clear)

Caption: Workflow for the solubilization and in vitro application of hydrophobic tripeptides.

References

  • Peptide Handling Guidelines: Dissolving Peptides and Troubleshooting - JPT Peptide Technologies.[Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use - LifeTein.[Link]

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Application Notes and Protocols: DL-Leucylglycyl-DL-phenylalanine as a Versatile Synthetic Protease Substrate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protease Activity with a Simple Tripeptide

In the intricate landscape of cellular biology and drug discovery, proteases stand out as a critical class of enzymes. Their ability to catalyze the cleavage of peptide bonds makes them central to a vast array of physiological processes, from protein turnover and signaling cascades to apoptosis and immune responses. Consequently, the dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. This has positioned proteases as highly attractive targets for therapeutic intervention.

The study of protease function and the screening for potential inhibitors necessitate robust and reliable assay methodologies. While complex, fluorogenic, or chromogenic substrates are widely used, simple, unlabeled synthetic peptides offer a cost-effective and versatile alternative for characterizing protease activity. DL-Leucylglycyl-DL-phenylalanine is one such tripeptide that serves as an excellent model substrate for monitoring the activity of certain exopeptidases, namely aminopeptidases and carboxypeptidases.

This comprehensive guide provides detailed application notes and adaptable protocols for utilizing DL-Leucylglycyl-DL-phenylalanine to assay protease activity. We will delve into the biochemical principles, present step-by-step methodologies for both aminopeptidase and carboxypeptidase assays, and offer insights into data interpretation, empowering researchers to effectively integrate this substrate into their workflows.

The Principle: Probing the Ends of a Polypeptide Chain

DL-Leucylglycyl-DL-phenylalanine is a tripeptide with the sequence Leucine-Glycine-Phenylalanine. The "DL" designation indicates that the constituent amino acids are a racemic mixture of D and L stereoisomers. This can be advantageous in specific applications, such as screening for proteases with broader or unusual stereospecificity. The utility of this tripeptide as a protease substrate lies in its susceptibility to cleavage at its terminal peptide bonds by exopeptidases.

Aminopeptidases are a class of proteases that catalyze the cleavage of the peptide bond at the N-terminus of a protein or peptide, releasing a single amino acid. When an aminopeptidase acts on DL-Leucylglycyl-DL-phenylalanine, it cleaves the bond between Leucine and Glycine, releasing Leucine.

Carboxypeptidases , conversely, cleave the peptide bond at the C-terminus, releasing the C-terminal amino acid. In the case of DL-Leucylglycyl-DL-phenylalanine, a carboxypeptidase would release Phenylalanine.

The detection of the released N-terminal Leucine or C-terminal Phenylalanine forms the basis of the assay. Since the substrate and its cleavage products are not inherently colored or fluorescent, their detection typically relies on a secondary enzymatic reaction that produces a measurable signal, or through analytical techniques such as high-performance liquid chromatography (HPLC).

Visualizing the Cleavage: An Experimental Workflow

Protease_Assay_Workflow cluster_aminopetidase Aminopeptidase Assay cluster_carboxypeptidase Carboxypeptidase Assay A_Substrate DL-Leucylglycyl-DL-phenylalanine A_Enzyme Aminopeptidase A_Substrate->A_Enzyme Cleavage A_Products Leucine + Glycyl-phenylalanine A_Enzyme->A_Products A_Detection Coupled Enzyme Reaction (Leucine Dehydrogenase) A_Products->A_Detection Leucine Detection A_Signal NADH Production (Absorbance at 340 nm) A_Detection->A_Signal C_Substrate DL-Leucylglycyl-DL-phenylalanine C_Enzyme Carboxypeptidase C_Substrate->C_Enzyme Cleavage C_Products Leucyl-glycine + Phenylalanine C_Enzyme->C_Products C_Detection Direct Spectrophotometry or Phenylalanine Assay C_Products->C_Detection Phenylalanine Detection C_Signal Increased Absorbance at 254 nm or Colorimetric Signal C_Detection->C_Signal

Caption: Workflow for aminopeptidase and carboxypeptidase assays using DL-Leucylglycyl-DL-phenylalanine.

Protocol 1: Kinetic Assay for Aminopeptidase Activity

This protocol is adapted from methods used for similar tripeptide substrates and relies on a coupled-enzyme reaction to detect the release of Leucine[1][2]. The liberated Leucine is utilized by Leucine Dehydrogenase in the presence of NAD+, leading to the production of NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials and Reagents
  • DL-Leucylglycyl-DL-phenylalanine (Substrate)

  • Aminopeptidase source (e.g., purified enzyme, cell lysate, serum)

  • Leucine Dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

  • Amastatin (optional, as an inhibitor of other aminopeptidases)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Step-by-Step Protocol
  • Preparation of Reagents:

    • Tris-HCl Buffer (100 mM, pH 8.2): Prepare a stock solution of Tris-HCl and adjust the pH to 8.2 at the desired reaction temperature (e.g., 37°C).

    • Substrate Stock Solution (e.g., 40 mM): Dissolve an appropriate amount of DL-Leucylglycyl-DL-phenylalanine in the Tris-HCl buffer.

    • NAD+ Stock Solution (e.g., 40 mM): Dissolve NAD+ in Tris-HCl buffer. Store protected from light.

    • Leucine Dehydrogenase Stock Solution: Reconstitute the lyophilized enzyme in Tris-HCl buffer to a desired activity level (e.g., 100 kU/L).

    • (Optional) Amastatin Stock Solution (e.g., 850 µM): Dissolve amastatin in Tris-HCl buffer.

  • Assay Reaction Mixture Preparation:

    • Prepare a master mix of the reaction components, excluding the enzyme source to be tested. For a final reaction volume of 200 µL, the final concentrations should be:

      • 100 mM Tris-HCl, pH 8.2

      • 4.0 mM DL-Leucylglycyl-DL-phenylalanine

      • 3.8 mM NAD+

      • 10 kU/L Leucine Dehydrogenase

      • (Optional) 85 µM Amastatin

    • Calculate the required volumes of each stock solution to achieve these final concentrations in the total reaction volume.

  • Enzyme Preparation:

    • Prepare serial dilutions of your aminopeptidase source (purified enzyme or biological sample) in Tris-HCl buffer to ensure the reaction rate is within the linear range of the assay.

  • Assay Procedure:

    • Add the appropriate volume of the reaction mixture to each well of a 96-well plate or cuvette.

    • Pre-incubate the plate/cuvette at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the prepared enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: Endpoint Assay for Carboxypeptidase Activity

This protocol is based on the principle of detecting the C-terminal Phenylalanine released upon cleavage of the substrate. One common method is to monitor the change in absorbance in the UV spectrum, as the absorbance of the products (Leucyl-glycine and Phenylalanine) differs from the intact substrate at certain wavelengths, such as 254 nm. This method is adapted from assays using similar N-blocked phenylalanine-containing substrates.[3]

Materials and Reagents
  • DL-Leucylglycyl-DL-phenylalanine (Substrate)

  • Carboxypeptidase source (e.g., purified Carboxypeptidase A, cell lysate)

  • Tris-HCl buffer with NaCl (e.g., 25 mM Tris, 500 mM NaCl, pH 7.5)

  • Microplate reader or spectrophotometer capable of reading at 254 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Step-by-Step Protocol
  • Preparation of Reagents:

    • Assay Buffer (25 mM Tris, 500 mM NaCl, pH 7.5): Prepare a solution containing Trizma base and sodium chloride in purified water. Adjust the pH to 7.5 at 25°C.

    • Substrate Stock Solution (e.g., 10 mM): Dissolve DL-Leucylglycyl-DL-phenylalanine in the assay buffer.

  • Enzyme Preparation:

    • Prepare dilutions of the carboxypeptidase source in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Procedure:

    • To each well of a 96-well plate or a cuvette, add the substrate solution.

    • Add the assay buffer to bring the volume to the desired pre-initiation volume.

    • Include a blank control for each sample containing the substrate and buffer but no enzyme.

    • Pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a fixed period (e.g., 10-60 minutes). The optimal incubation time should be determined to be within the linear range of the reaction.

    • Stop the reaction (optional, depending on the detection method) by adding a stopping reagent like a strong acid (e.g., trichloroacetic acid).

    • Measure the absorbance at 254 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the sample.

    • The increase in absorbance at 254 nm is proportional to the amount of Phenylalanine released.

    • A standard curve of known concentrations of Phenylalanine can be used to quantify the amount of product formed.

Data Presentation and Interpretation

For robust and comparable results, it is crucial to present the data clearly.

ParameterAminopeptidase AssayCarboxypeptidase Assay
Substrate DL-Leucylglycyl-DL-phenylalanineDL-Leucylglycyl-DL-phenylalanine
Enzyme Class AminopeptidaseCarboxypeptidase
Cleavage Product Detected LeucinePhenylalanine
Detection Method Coupled enzyme reaction (Leucine Dehydrogenase)Direct spectrophotometry
Wavelength 340 nm254 nm
Signal Change Increase in absorbanceIncrease in absorbance
Typical pH 8.0 - 8.57.5
Typical Temperature 37°C25°C

Causality Behind Experimental Choices

  • Choice of Buffer and pH: The pH of the reaction buffer is critical as protease activity is highly pH-dependent. The optimal pH should be determined for each specific enzyme. The buffers chosen (Tris-HCl) are common in enzyme assays as they provide good buffering capacity in the neutral to slightly alkaline range where many proteases are active.

  • Coupled Enzyme System: In the aminopeptidase assay, the direct detection of Leucine is challenging. The use of Leucine Dehydrogenase provides a convenient and sensitive method to amplify the signal by converting the primary enzymatic reaction into a measurable change in NADH concentration.

  • Spectrophotometric Detection: Monitoring absorbance changes at 340 nm for NADH or 254 nm for Phenylalanine are well-established, simple, and readily available methods that do not require specialized equipment beyond a standard spectrophotometer or plate reader.

  • Controls: Including appropriate controls is essential for accurate data interpretation. A "no-enzyme" control is necessary to account for any non-enzymatic substrate degradation. A "no-substrate" control helps to correct for any background signal from the enzyme preparation itself.

Self-Validating Systems and Trustworthiness

To ensure the reliability of the data generated using these protocols, several validation steps should be incorporated:

  • Enzyme Concentration Dependence: The reaction rate should be directly proportional to the concentration of the enzyme. A titration of the enzyme concentration should be performed to identify the linear range.

  • Time Dependence: The amount of product formed should be linear with time, at least during the initial phase of the reaction.

  • Substrate Concentration Dependence (Michaelis-Menten Kinetics): To determine the kinetic parameters (Km and Vmax) of the enzyme for DL-Leucylglycyl-DL-phenylalanine, the reaction rate should be measured at various substrate concentrations.

  • Inhibitor Controls: The use of known, specific inhibitors for the protease class being studied (e.g., amastatin for aminopeptidases, or a specific carboxypeptidase inhibitor) can confirm that the observed activity is indeed due to the target enzyme.

Visualizing the Biochemical Reaction

Enzymatic_Cleavage cluster_reaction Protease-Catalyzed Hydrolysis Substrate DL-Leucylglycyl-DL-phenylalanine (Leu-Gly-Phe) Protease Protease (Aminopeptidase or Carboxypeptidase) Substrate->Protease Water H₂O Water->Protease Products Cleavage Products (e.g., Leu + Gly-Phe or Leu-Gly + Phe) Protease->Products

Caption: General scheme of the enzymatic cleavage of DL-Leucylglycyl-DL-phenylalanine.

Conclusion and Future Perspectives

DL-Leucylglycyl-DL-phenylalanine provides a straightforward and adaptable tool for the study of exopeptidase activity. The protocols detailed herein offer a solid foundation for researchers to develop robust and reliable assays for both aminopeptidases and carboxypeptidases. By understanding the underlying principles and incorporating appropriate validation steps, scientists can confidently utilize this versatile substrate in basic research, enzyme characterization, and high-throughput screening for novel protease inhibitors. The simplicity and cost-effectiveness of this approach make it particularly valuable for a wide range of applications in both academic and industrial settings.

References

  • A specific kinetic assay for tripeptide aminopeptidase in serum. [Link]

  • A Specific Kinetic Assay for Tripeptide Aminopeptidase in Serum. [Link]

  • Hydrolysis of Thionopeptides by the Aminopeptidase from Aeromonas proteolytica: Insight into Substrate Binding. [Link]

Sources

Advanced LC-MS/MS Bioanalytical Protocol for the Quantification of DL-Leucylglycyl-DL-phenylalanine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The accurate quantification of short, circulating peptides such as DL-Leucylglycyl-DL-phenylalanine (Leu-Gly-Phe) in biological fluids (plasma/serum) is a critical requirement in modern pharmacokinetic (PK) profiling and drug development. Unlike traditional small molecules, peptides present a unique triad of bioanalytical challenges: they are highly polar and zwitterionic, heavily susceptible to ex vivo degradation by endogenous plasma peptidases, and prone to severe ionization suppression caused by matrix phospholipids[1].

This application note outlines a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging mixed-mode Solid Phase Extraction (SPE) and Stable Isotope-Labeled Internal Standards (SIL-IS), this protocol ensures robust recovery and strict adherence to the [2].

Physicochemical Profiling & Causality in Method Design

Designing an extraction and separation strategy requires a deep understanding of the analyte's molecular architecture.

  • Analyte Identity : DL-Leucylglycyl-DL-phenylalanine (CAS: 4294-25-1)[3].

  • Molecular Formula & Weight : C₁₇H₂₅N₃O₄, Monoisotopic Mass: 335.18 Da[3].

  • Structural Dynamics : As a tripeptide, it possesses a basic N-terminal amine (Leucine) and an acidic C-terminal carboxyl group (Phenylalanine), rendering it amphoteric.

  • Causality in Extraction Design : Because of its zwitterionic nature, traditional liquid-liquid extraction (LLE) or standard reversed-phase SPE yields poor and irreproducible recovery. To solve this, we utilize Mixed-Mode Strong Cation Exchange (MCX) SPE . By heavily acidifying the plasma sample prior to loading, we fully protonate the N-terminus. This allows the peptide to be strongly retained via ionic bonds on the cation-exchange sorbent, permitting aggressive organic washes that strip away neutral and acidic matrix lipids before targeted elution[4].

Workflow Visualization

Workflow Plasma 1. Plasma Collection (Add Protease Inhibitors) Spike 2. Spike SIL-IS & Acidify (H3PO4) Plasma->Spike SPE 3. Mixed-Mode SPE (MCX Cartridge) Spike->SPE LC 4. UHPLC Separation (C18, 0.1% FA) SPE->LC MS 5. ESI-MS/MS (Positive MRM) LC->MS Data 6. Data Analysis & FDA BMV Validation MS->Data

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for tripeptide quantification.

Experimental Methodology

Sample Collection and Stabilization
  • Causality : Endogenous plasma peptidases (e.g., DPP-IV, aminopeptidases) rapidly cleave peptide bonds ex vivo, artificially lowering the quantifiable concentration[5].

  • Step 1 : Collect whole blood in K₂EDTA tubes pre-spiked with a broad-spectrum protease inhibitor cocktail (e.g., AEBSF, aprotinin).

  • Step 2 : Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Step 3 : Aliquot the stabilized plasma into low-bind microcentrifuge tubes and store at -80°C until analysis.

Self-Validating System Integration (The SIL-IS)

To ensure absolute trustworthiness and regulatory compliance, the assay must be a self-validating system. We employ a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically[¹³C₆, ¹⁵N]-Leu-Gly-Phe.

  • Causality : The SIL-IS shares identical physicochemical properties with the target tripeptide but exhibits a distinct mass shift (+7 Da). Because it co-elutes chromatographically, it perfectly tracks and normalizes any variability in extraction recovery or MS ionization suppression (matrix effects) caused by the biological fluid[6].

Mixed-Mode SPE Procedure (Step-by-Step)

SPE_Mech Load 1. Load Acidified Plasma Retain 2. Retention Cation Exchange Load->Retain Wash1 3. Wash 1 2% FA in Water Retain->Wash1 Wash2 4. Wash 2 100% Methanol Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Wash2->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Fig 2. Mixed-mode strong cation exchange (MCX) solid-phase extraction protocol.

  • Step 1 (Conditioning) : Pass 500 µL of 100% Methanol through the MCX cartridge, followed by 500 µL of LC-MS grade Water.

  • Step 2 (Loading) : Mix 100 µL of plasma with 10 µL of SIL-IS working solution and 100 µL of 4% Phosphoric Acid (H₃PO₄). Load the acidified mixture onto the sorbent.

  • Step 3 (Washing) :

    • Wash with 500 µL of 2% Formic Acid in Water. (Causality: Maintains the acidic environment to keep the peptide bound while washing away hydrophilic interferences).

    • Wash with 500 µL of 100% Methanol. (Causality: Strips away hydrophobic matrix components, particularly phospholipids, which are the primary culprits of ion suppression).

  • Step 4 (Elution) : Elute the target peptide with 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the protonated N-terminus, breaking the electrostatic bond with the sulfonic acid groups on the sorbent).

  • Step 5 (Reconstitution) : Evaporate the eluate to dryness under a gentle stream of N₂ gas at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).

UHPLC Chromatographic Separation
  • Column : Superficially Porous Particle (SPP) C18 Column (2.1 × 50 mm, 2.7 µm). (Causality: SPP "core-shell" technology minimizes longitudinal band broadening, yielding sharp peptide peaks at significantly lower backpressures than sub-2 µm fully porous particles).

  • Mobile Phase A (MPA) : 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B (MPB) : 0.1% Formic Acid in Acetonitrile.

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% MPA% MPB
0.00.4955
0.50.4955
3.00.44060
3.10.4595
4.00.4595
4.10.4955
5.50.4955
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is executed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Electrospray Ionization Positive (ESI+). (Causality: The 0.1% formic acid in the mobile phase ensures the peptide is fully protonated [M+H]⁺ as it enters the source, maximizing ionization efficiency)[1].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)Purpose
Leu-Gly-Phe336.2171.1b₂ ion18Quantifier
Leu-Gly-Phe336.2120.1Phe immonium25Qualifier
SIL-IS343.2178.1b₂ ion18IS Quantifier

Regulatory Compliance & Validation Framework

To guarantee the trustworthiness of the generated PK data, the method must be rigorously validated against the[7].

Table 3: Key Validation Parameters & Acceptance Criteria

ParameterFDA 2018 Acceptance CriteriaMethodological Implementation
Accuracy & Precision ±15% of nominal concentration (±20% at LLOQ)[8]Evaluate across 4 QC levels (LLOQ, LQC, MQC, HQC) in 6 replicates over 3 separate analytical batches.
Selectivity Response in blank matrix <20% of LLOQ[8]Analyze 6 independent lots of blank human plasma to ensure the absence of endogenous isobaric interference.
Matrix Effect IS-normalized Matrix Factor CV <15%Calculate the ratio of peak area in the presence of matrix vs. neat solution. The SIL-IS normalizes this effect.
Stability Deviation ≤15% from nominal concentration[2]Assess Bench-top (room temp), Freeze-Thaw (3 cycles), and Autosampler stability using LQC and HQC samples.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.ca. 8[8]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. 7[7]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). 2[2]

  • DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161. PubChem, National Institutes of Health. 3[3]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. 4[4]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Semantic Scholar. 1[1]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. PubMed Central (PMC), National Institutes of Health. 5[5]

  • Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study. Waters Corporation. 6[6]

Sources

Application Note: Preparation and Handling of DL-Leucylglycyl-DL-phenylalanine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of the tripeptide DL-Leucylglycyl-DL-phenylalanine in dimethyl sulfoxide (DMSO). Due to the hydrophobic nature of its constituent amino acids, Leucine and Phenylalanine, this peptide exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent.[1][2] DMSO is an effective polar aprotic solvent for this purpose, but its proper handling is critical to ensure the integrity of the peptide and the reproducibility of experimental results.[3] This guide details a self-validating protocol designed for researchers in drug development and life sciences, emphasizing the rationale behind each step to ensure scientific integrity.

Pre-Protocol Considerations: Understanding the Components

The Peptide: DL-Leucylglycyl-DL-phenylalanine

DL-Leucylglycyl-DL-phenylalanine is a tripeptide with a molecular weight of 335.4 g/mol .[4] Its structure is composed of:

  • Leucine (Leu): A hydrophobic amino acid.

  • Glycine (Gly): A neutral, structurally simple amino acid.

  • Phenylalanine (Phe): A hydrophobic, aromatic amino acid.[5]

The overall charge of the peptide at neutral pH is zero, and the presence of two bulky, nonpolar side chains (Leucine and Phenylalanine) makes it highly hydrophobic.[1][6] This characteristic dictates that aqueous buffers are unsuitable as primary solvents, making an organic solvent like DMSO the logical choice.[7][8]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] Its utility in biological research is well-established, particularly for solubilizing hydrophobic peptides for cell-based assays.[9][10] However, researchers must be aware of several key properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can alter its solvency and potentially promote peptide degradation over time.

  • Cellular Effects: At concentrations typically above 0.5%, DMSO can be cytotoxic and may induce unintended biological effects, such as altering protein conformation.[10][11] It is crucial to limit the final concentration of DMSO in any working solution to a level tolerated by the specific assay or cell line, often below 0.1%.[10]

  • Reactivity: While DL-Leucylglycyl-DL-phenylalanine does not contain amino acids prone to oxidation by DMSO (like Cysteine or Methionine), it is still considered best practice to use high-purity, anhydrous DMSO and to minimize long-term storage in the solvent when possible.[8][12][13]

Materials and Equipment

  • DL-Leucylglycyl-DL-phenylalanine (lyophilized powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance (precision of at least 0.1 mg)

  • Sterile, low-adsorption polypropylene microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. Adjust calculations accordingly for a different target concentration.

Pre-Dissolution Handling: The Key to Preventing Contamination

The stability of both the lyophilized peptide and the DMSO solvent can be compromised by atmospheric moisture.[14]

  • Causality: When a cold vial is opened, moisture from the warmer ambient air will immediately condense on the cold surfaces, including the peptide powder and the inside of the container. This introduces water, which can reduce the long-term stability of the peptide.[9][15]

  • Action: Before opening, allow the vial of lyophilized peptide and the bottle of DMSO to equilibrate to room temperature for at least 20-30 minutes.[14][15] For peptides, this can be done in a desiccator to ensure a dry environment.[13]

Step-by-Step Dissolution Protocol
  • Weighing the Peptide: In a sterile environment, accurately weigh a desired amount of the lyophilized peptide powder (e.g., 1 mg) and place it into a sterile, pre-labeled polypropylene tube.

  • Calculating Solvent Volume: Use the following formula to determine the volume of DMSO required:

    Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mol/L)] x 1,000,000

    Example for 1 mg of peptide to make a 10 mM stock: Volume (µL) = [1 mg / 335.4 g/mol ] x [1 / 0.010 mol/L] x 1,000,000 ≈ 298.15 µL

  • Adding Solvent: Using a calibrated micropipette, add the calculated volume (298.15 µL) of room-temperature, anhydrous DMSO directly to the vial containing the peptide powder.

  • Ensuring Complete Solubilization:

    • Vortex: Cap the vial tightly and vortex for 30-60 seconds. Visually inspect the solution. A fully dissolved peptide solution should be clear and free of any visible particulates.[9]

    • Sonication (If Necessary): If particulates remain after vortexing, place the vial in a bath sonicator for 5-10 minutes.[12][16] Sonication uses ultrasonic waves to break apart aggregates and enhance dissolution.[12]

    • Final Inspection: After sonication, perform a final visual check to confirm the solution is completely clear. A hazy or cloudy appearance indicates that the peptide is suspended, not dissolved, or has exceeded its solubility limit.[12]

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase P1 Equilibrate Lyophilized Peptide and Anhydrous DMSO to RT P2 Weigh Peptide into Sterile Vial P1->P2 Prevent Condensation D1 Calculate Required Volume of DMSO P2->D1 D2 Add DMSO to Peptide Powder D1->D2 D3 Vortex for 30-60 seconds D2->D3 D4 Visually Inspect for Clarity D3->D4 D5 Sonicate (5-10 min) if Particulates Remain D4->D5 Incomplete Dissolution S1 Aliquot into Single-Use Tubes D4->S1 Complete Dissolution D6 Final Visual Confirmation D5->D6 D6->S1 S2 Store at -20°C or -80°C

Caption: Workflow for preparing DL-Leucylglycyl-DL-phenylalanine stock solution in DMSO.

Quality Control and Validation

A protocol is only trustworthy if it includes validation steps. For peptide stock solutions, quality control ensures concentration and integrity.

  • Visual Inspection: The primary and most immediate QC step is to ensure the solution is completely clear, with no visible particulates or cloudiness.[17]

  • Purity Assessment (HPLC): For applications requiring high precision, the purity of the dissolved peptide can be confirmed using High-Performance Liquid Chromatography (HPLC). This analysis will verify the identity of the main peak and quantify any impurities or degradation products that may have formed.[17][18]

  • Concentration Verification (AAA): While calculations provide a theoretical concentration, the most accurate method for determining the true peptide concentration is Amino Acid Analysis (AAA).[19] This technique provides a highly precise quantification of the peptide content in the solution.[17]

Stability and Storage

Peptides are significantly less stable when stored in solution compared to their lyophilized form.[9][15] Proper storage is paramount to preserving the stock solution's integrity.

The Critical Role of Aliquoting

Repeated freeze-thaw cycles are detrimental to peptides, leading to degradation and aggregation.[12][14][15]

  • Causality: The process of freezing and thawing can disrupt the peptide's structure and expose it to shear forces, leading to irreversible damage. Each cycle also increases the risk of water condensation and contamination.

  • Action: Immediately after preparation, the stock solution must be divided into small, single-use aliquots.[15] The volume of each aliquot should correspond to the amount needed for a single experiment to ensure the main stock is not repeatedly thermally cycled.[13]

Recommended Storage Conditions
  • Short-Term (≤ 1-2 weeks): Store aliquots at -20°C.[14]

  • Long-Term (> 2 weeks): For maximum stability, store aliquots at -80°C.[13][14]

  • Light Sensitivity: Always store peptide solutions, both lyophilized and in solution, protected from light.[7][14]

Storage Logic and Best Practices

G Start Prepared Stock Solution in DMSO Aliquot Aliquot into Single-Use Low-Adsorption Vials Start->Aliquot Decision Intended Use Timeline? Aliquot->Decision ShortTerm Store at -20°C (Max 1-2 Weeks) Decision->ShortTerm  < 2 Weeks LongTerm Store at -80°C (Long-Term Stability) Decision->LongTerm > 2 Weeks Use Thaw ONE Aliquot Dilute for Assay ShortTerm->Use LongTerm->Use Discard Discard Unused Portion of Thawed Aliquot Use->Discard Post-Experiment

Caption: Decision-making workflow for the storage and use of peptide stock aliquots.

Summary Data Tables

Table 1: Physicochemical Properties

Parameter DL-Leucylglycyl-DL-phenylalanine Dimethyl Sulfoxide (DMSO)
Formula C₁₇H₂₅N₃O₄ C₂H₆OS
Molecular Weight 335.4 g/mol [4] 78.13 g/mol
Appearance White lyophilized powder Clear, colorless liquid

| Key Feature | Hydrophobic, neutral peptide | Polar aprotic, hygroscopic solvent |

Table 2: Recommended Storage Summary

Form Temperature Duration Key Considerations
Lyophilized Powder -20°C or -80°C Years Store in a desiccator, protect from light.[13][15]
DMSO Stock Solution -20°C Short-Term (≤ 2 weeks) Must be aliquoted to avoid freeze-thaw cycles.[14][15]

| DMSO Stock Solution | -80°C | Long-Term | Preferred for maximum stability; aliquoting is mandatory.[14] |

Safety Precautions

  • Peptide Handling: Lyophilized peptide powders are lightweight and can become airborne. Handle in an environment with minimal airflow (such as a fume hood with the sash lowered or a weighing enclosure) to avoid inhalation.

  • DMSO Handling: DMSO can readily penetrate the skin and may carry dissolved substances with it. Always wear nitrile gloves and safety glasses. In case of skin contact, wash the affected area thoroughly with water.

References

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • NextSDS. (n.d.). DL-LEUCYL-DL-PHENYLALANINE — Chemical Substance Information. Retrieved from [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • PubChem. (n.d.). DL-Leucylglycyl-DL-phenylalanine. Retrieved from [Link]

  • D'Amico, F., et al. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Quality controls - SB-PEPTIDE - Peptide synthesis. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • Held, P., et al. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

  • PubChem. (n.d.). Glycyl-leucyl-phenylalanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Ashton, L., et al. (n.d.). Selective DMSO-induced conformational changes in proteins from Raman optical activity. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. Retrieved from [Link]

  • Arakawa, T., et al. (2007, December 15). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • ResearchGate. (2015, March 18). (PDF) Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. Retrieved from [Link]

Sources

Application Note: Fluorescent Labeling of DL-Leucylglycyl-DL-phenylalanine for Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, organic solution-phase conjugation, and self-validating protocols.

Executive Summary & Physicochemical Profiling

DL-Leucylglycyl-DL-phenylalanine (DL-Leu-Gly-DL-Phe) is a synthetic racemic tripeptide (MW: 335.4 g/mol ) widely utilized as a substrate for characterizing metalloproteases and bacterial peptidases[1][2]. To enable high-sensitivity tracking of enzymatic cleavage, FRET-based interaction studies, or cellular uptake, the peptide must be covalently conjugated to a fluorophore.

Because the aliphatic and aromatic side chains of leucine, glycine, and phenylalanine lack reactive functional groups (such as the thiols found in cysteine), conjugation strategies must exclusively target the peptide's termini. This application note details a robust, self-validating organic solution-phase protocol for the selective mono-labeling of the N-terminal α -amine using N-hydroxysuccinimide (NHS) ester fluorophores.

Causality & Experimental Logic (E-E-A-T)

Designing a labeling protocol requires moving beyond basic reagent mixing to understanding the thermodynamic and kinetic environment of the molecule.

  • Target Selection (NHS Ester Chemistry): The N-terminal α -amino group of leucine has a pKa of approximately 8.9[3]. For efficient nucleophilic attack on the carbonyl carbon of an NHS ester, this amine must be in its unprotonated (free base) state.

  • Solvent Causality (Anhydrous DMSO vs. Aqueous Buffer): While aqueous buffers (pH 7.5–8.5) are standard for labeling large, highly soluble proteins, short hydrophobic peptides like DL-Leu-Gly-DL-Phe often exhibit poor aqueous solubility. Furthermore, NHS esters undergo rapid, competing hydrolysis in basic aqueous environments, which drastically reduces labeling efficiency. By utilizing an anhydrous organic solvent (DMSO), we eliminate water-driven dye hydrolysis and ensure complete peptide solvation[4].

  • Base Selection (DIPEA): To deprotonate the N-terminus in an organic solvent, a base is required. N,N-Diisopropylethylamine (DIPEA) is chosen because it is a sterically hindered, non-nucleophilic tertiary amine. It extracts the proton from the N-terminus without acting as a competing nucleophile against the NHS ester[4].

  • Advanced Alternatives: While NHS esters are the industry standard, recent optimizations for primary amine labeling on peptides suggest that pentafluorophenol (PFP) esters, expedited by microwave irradiation, can yield higher coupling efficiencies for highly sterically hindered sequences[5].

Quantitative Data: Fluorophore Selection

The choice of fluorophore dictates the downstream application. The table below summarizes optimal NHS-ester dyes compatible with this protocol.

Fluorophore (NHS Ester)Excitation (nm)Emission (nm)Molecular WeightPrimary Application Focus
FITC (Fluorescein) 495519~389.4 DaStandard in vitro protease assays, fluorescence microscopy
Cy3-NHS Ester 550570~766.0 DaFRET donor, flow cytometry, microarrays
IRDye 800CW NHS 780794~1166.2 DaIn vivo imaging, low-background NIR assays[4]
Alexa Fluor 647 NHS 650668~1250.0 DaHigh-photostability deep red imaging

Strategic Workflow Visualization

PeptideLabeling N1 DL-Leu-Gly-DL-Phe Tripeptide N2 Solvation & Deprotonation Anhydrous DMSO + DIPEA N1->N2 Prepare Substrate N3 Fluorophore Addition NHS-Ester Dye N2->N3 5-10x Molar Excess N4 Conjugation Reaction RT, 2 hours, Dark N3->N4 Nucleophilic Attack N5 Reaction Quenching Tris Buffer (Amine Scavenger) N4->N5 Stop Reaction N6 Purification RP-HPLC (C18 Column) N5->N6 Remove Free Dye N7 Validation ESI-MS & UV-Vis N6->N7 Confirm Identity

Workflow for N-terminal fluorescent labeling of DL-Leucylglycyl-DL-phenylalanine via NHS ester.

Experimental Protocol: Organic Solution-Phase Labeling

This protocol is designed as a self-validating system to minimize off-target reactions and maximize yield.

Materials Required
  • DL-Leucylglycyl-DL-phenylalanine (Lyophilized powder, >95% purity)[1]

  • NHS-Ester Fluorophore (e.g., FITC-NHS or Cy3-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 99.9%, sealed under argon)

  • N,N-Diisopropylethylamine (DIPEA, highly pure)

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

Step-by-Step Methodology

Step 1: Substrate Solvation & Deprotonation

  • Dissolve 1.0 mg of DL-Leu-Gly-DL-Phe (~2.98 μ mol) in 500 μ L of anhydrous DMSO.

  • Add 2.0 μ L of DIPEA (~11.5 μ mol) to the peptide solution and vortex gently.

  • Causality: DIPEA acts as a non-nucleophilic base, extracting the proton from the N-terminal α -amine without reacting with the NHS ester itself, thereby priming the peptide for nucleophilic attack[4].

  • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates incomplete solvation or moisture contamination in the DMSO, which will critically impair labeling efficiency.

Step 2: Fluorophore Activation & Conjugation

  • Reconstitute the NHS-ester fluorophore in anhydrous DMSO immediately before use to a concentration of 10 mM.

  • Add the fluorophore solution to the peptide mixture to achieve a 3- to 5-fold molar excess (approx. 9.0–15.0 μ mol of dye).

  • Incubate the reaction mixture at room temperature (20–25°C) for 2 hours. Protect the vial from light using aluminum foil.

  • Causality: A molar excess drives the pseudo-first-order reaction to completion, ensuring maximal mono-labeling of the peptide. The dark environment prevents photobleaching of the labile fluorophore.

Step 3: Reaction Quenching

  • Add 50 μ L of 100 mM Tris-HCl (pH 8.0) to the reaction mixture.

  • Incubate for 30 minutes at room temperature.

  • Causality: Tris contains a highly reactive primary amine. It acts as a scavenger, consuming all unreacted NHS-ester dye. This prevents the active dye from forming complex side-products during subsequent concentration or HPLC purification steps[6].

Step 4: Purification via RP-HPLC

  • Purify the quenched reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column[6].

  • Utilize a standard gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

  • Causality: The hydrophobic fluorophore significantly shifts the retention time of the labeled peptide compared to the unlabeled precursor and the free quenched dye, allowing for baseline resolution.

Validation & Quality Control

To ensure the integrity of the synthesized probe, the isolated HPLC fractions must be validated.

  • Mass Confirmation (ESI-MS): Electrospray Ionization Mass Spectrometry should be used to confirm covalent attachment. The expected mass ( m/z ) of the conjugate is calculated as:

    MassConjugate​=MassPeptide​(335.4Da)+MassFluorophore​−MassNHS_Leaving_Group​(115.1Da) [6]
  • Purity Assessment (UV-Vis/Analytical HPLC): Analytical HPLC must demonstrate a single, well-defined peak at the specific absorbance wavelength of the chosen fluorophore (e.g., 495 nm for FITC), confirming the absolute absence of free, unreacted dye.

References

  • PubChem. "DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161". National Institutes of Health.
  • Thermo Fisher Scientific. "Preferentially biotinylate N-terminal α-amino groups in peptides".
  • AxisPharm. "Protocol for PEG NHS Reagents".
  • Protocols.io. "IRDye Peptide Labeling Application Guide".
  • BenchChem. "Application Notes: Protocol for Labeling Peptides with Fluorescein-PEG6-NHS Ester".
  • Hintzen et al. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures". ACS Organic & Inorganic Au (2024).
  • OUP. "Studies on Bacterial Protease Part XV".

Sources

Troubleshooting & Optimization

improving DL-Leucylglycyl-DL-phenylalanine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: DL-Leucylglycyl-DL-phenylalanine Solubility

Welcome to the technical support guide for DL-Leucylglycyl-DL-phenylalanine (LGF-DL). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for the solubility challenges associated with this tripeptide. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving my lyophilized DL-Leucylglycyl-DL-phenylalanine powder. Why is it poorly soluble in standard aqueous buffers like PBS?

A1: The Root Cause: Molecular Structure and Hydrophobicity

The solubility behavior of DL-Leucylglycyl-DL-phenylalanine is dictated by its amino acid composition and resulting physicochemical properties.

  • Amino Acid Composition: The peptide consists of DL-Leucine, Glycine, and DL-Phenylalanine. Two of these three residues, Leucine and Phenylalanine, possess nonpolar, hydrophobic side chains.[1] Peptides with a high proportion of hydrophobic residues (in this case, >50%) inherently exhibit poor solubility in aqueous solutions.[2][3]

  • Isoelectric Point (pI): Like all peptides, LGF-DL has a free amino terminus (N-terminus) and a free carboxyl terminus (C-terminus). These groups ionize depending on the solution's pH. The isoelectric point (pI) is the pH at which the peptide has a net-zero charge, minimizing electrostatic repulsion between molecules and leading to aggregation and minimal solubility.[4]

Based on the pKa values of the terminal groups (α-carboxyl of Phenylalanine ≈ 1.83; α-amino of Leucine ≈ 9.60), the estimated pI for this peptide is approximately 5.7 .[5] Attempting to dissolve it in buffers near this pH range, such as neutral PBS (pH ~7.4, which is close to the pI), will naturally result in poor solubility.

Q2: How can I leverage pH to improve the solubility of my peptide?

A2: The Primary Strategy: Moving Away from the Isoelectric Point

The most effective initial strategy to improve peptide solubility is to adjust the pH of the solvent far from the peptide's pI.[6] This ensures the peptide carries a net positive or negative charge, which promotes interaction with water and prevents aggregation through electrostatic repulsion.[7]

  • Acidic Conditions (pH < pI): At a pH below ~5.7, the C-terminal carboxyl group will be largely neutral (COOH), while the N-terminal amino group will be protonated (NH₃⁺), giving the peptide a net positive charge .

  • Basic Conditions (pH > pI): At a pH above ~5.7, the N-terminal amino group will be neutral (NH₂), while the C-terminal carboxyl group will be deprotonated (COO⁻), giving the peptide a net negative charge .

Caption: pH-dependent charge state of DL-Leucylglycyl-DL-phenylalanine.

Experimental Protocol: pH-Based Dissolution

  • Acidic Approach: Try to dissolve the peptide in a small volume of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[2] Once dissolved, slowly dilute the solution to your desired final concentration using your aqueous buffer.

  • Basic Approach: If the acidic approach fails, use a fresh aliquot of peptide and try dissolving it in a small volume of 10% aqueous ammonium bicarbonate or 0.1 M ammonium hydroxide.[1][3] Then, dilute slowly as described above.

Trustworthiness Check: Always perform a small-scale solubility test on a portion of your peptide before dissolving the entire stock.[1] This prevents wasting valuable material if the chosen solvent is ineffective.

Q3: Adjusting the pH wasn't enough. When and how should I use an organic co-solvent?

A3: The Secondary Strategy: Overcoming Hydrophobicity

For peptides with significant hydrophobic character like LGF-DL, a change in pH may not be sufficient. In these cases, the use of a water-miscible organic co-solvent is the next logical step.[1][2] These solvents disrupt the hydrophobic interactions that lead to aggregation.

The Cardinal Rule of Co-Solvents: Always dissolve the peptide completely in a minimal amount of the pure organic solvent first, before adding the aqueous buffer.[8] Adding a mixed solvent system directly to the lyophilized powder is often less effective.

Recommended Co-Solvents

Co-SolventRecommended Use & ConsiderationsPotential Assay Interference
DMSO Excellent for very hydrophobic peptides. Use sparingly (e.g., 10-30 µL to start).Low toxicity in most cell-based assays at <0.5-1%.[1] Can interfere with some enzymatic assays. Avoid with peptides containing Cysteine or Methionine (oxidation risk).[9]
DMF A strong alternative to DMSO, especially for peptides with Cys or Met.Can be more toxic to cells than DMSO. Ensure it is compatible with your downstream application.
Acetonitrile (ACN) Commonly used in HPLC and purification. Less viscous than DMSO/DMF.Generally well-tolerated in analytical systems. May be less effective for extremely insoluble peptides compared to DMSO.
Ethanol / Isopropanol Milder organic solvents. Good to try if assay compatibility is a major concern.Less effective at dissolving highly aggregated peptides but often have lower assay interference.[10]

Experimental Protocol: Co-Solvent Dissolution

  • Add a very small volume (e.g., 20 µL) of your chosen organic solvent (e.g., DMSO) to the lyophilized peptide.

  • Vortex or sonicate briefly (3 x 10 seconds) to ensure complete dissolution.[2] The solution should be perfectly clear.

  • Add your aqueous buffer dropwise while continuously vortexing the peptide solution. This slow addition is critical to prevent the peptide from precipitating out of solution.[8]

  • If the peptide begins to precipitate, you may need to increase the percentage of the organic co-solvent in your final solution.

Q4: My peptide still precipitates upon dilution or is extremely difficult to dissolve. What are my options?

A4: Advanced and Formulation-Specific Strategies

When standard methods fail, more aggressive techniques may be required, though these can have significant impacts on your experimental system.

  • Physical Disruption:

    • Sonication: Using a bath sonicator can help break up aggregates and improve the rate of dissolution.[2][6]

    • Gentle Warming: Warming the solution to <40°C can sometimes increase solubility, but must be done with caution to avoid peptide degradation.[6][11]

  • Chaotropic Agents: For peptides that form strong aggregates via hydrogen bonding, denaturing agents like 6 M Guanidine Hydrochloride or 8 M Urea can be effective.[2][9]

    • Causality: These agents disrupt the non-covalent intermolecular forces (like hydrogen bonds) that hold peptide aggregates together.

    • Critical Caveat: These are harsh, denaturing agents and are generally incompatible with most biological assays. They are typically used for analytical purposes (e.g., preparing a sample for amino acid analysis) rather than functional studies.

  • Formulation Excipients: In a drug development context, various excipients are used to improve solubility and stability.[12] These can include surfactants (e.g., Polysorbate 80), which reduce surface tension and aggregation, or cyclodextrins, which can encapsulate hydrophobic moieties.[6][13] The selection of such excipients is a complex process requiring extensive compatibility and stability studies.

Systematic Troubleshooting Workflow

For a reliable and material-sparing approach, follow this validated workflow. This system is designed to start with the mildest conditions and escalate only as necessary, preserving the integrity of your peptide and experiment.

start_node Start: Lyophilized LGF-DL Peptide p1 1. Add sterile water. Vortex. start_node->p1 Use small aliquot process_node process_node decision_node decision_node success_node success_node fail_node fail_node adv_node adv_node d1 Is it a clear solution? p1->d1 s1 Success: Ready for use d1->s1 Yes p2 2. Adjust pH away from pI (~5.7) Try 10% Acetic Acid OR 10% Ammonium Bicarbonate d1->p2 No d2 Is it a clear solution? p2->d2 s2 Success: Dilute slowly into buffer d2->s2 Yes p3 3. Use Organic Co-Solvent Dissolve in min. DMSO/DMF first. Slowly add buffer. d2->p3 No d3 Is it a clear solution? p3->d3 s3 Success: Check assay compatibility d3->s3 Yes p4 4. Advanced Methods Consider sonication or gentle warming (<40°C). d3->p4 No d4 Is it a clear solution? p4->d4 s4 Success: Use with caution d4->s4 Yes f1 Consult Formulation Specialist (Consider chaotropes/excipients) d4->f1 No

Caption: Step-by-step workflow for solubilizing LGF-DL.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • Excipients Compatibility Study of Proteins & Peptides Formulation. (n.d.). CD Formulation. Retrieved from [Link]

  • DL-Leucylglycyl-DL-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). JPT. Retrieved from [Link]

  • Understanding Peptide Stability Under Various pH Conditions. (2025). LifeTein. Retrieved from [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2012). PMC. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Peptides as functional excipients for drug delivery. (2025). ScienceDirect. Retrieved from [Link]

  • Peptide solubility. (2023). Isca Biochemicals. Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. Retrieved from [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Excipients for Peptide Drug Synthesis Market Outlook 2025-2032. (2025). LinkedIn. Retrieved from [Link]

  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? (2013). ResearchGate. Retrieved from [Link]

  • Scientific Expertise Facilitates Oral Peptide Product Development and Manufacturing. (2018). Ascendia Pharma. Retrieved from [Link]

  • Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. (2025). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Glycyl-leucyl-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Glycyl-L-alanyl-L-phenylalanine. (n.d.). NIST WebBook. Retrieved from [Link]

  • DL-LEUCYL-GLYCYL-DL-PHENYLALANINE. (n.d.). Chemdad. Retrieved from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]

  • Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

  • DL-LEUCYL-DL-PHENYLALANINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Properties of DL-Phenylalanine (CAS 150-30-1). (n.d.). Cheméo. Retrieved from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved from [Link]

  • pKa values of amino acids. (n.d.). Star Republic. Retrieved from [Link]

  • Solubility of L-Phenylalanine in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

troubleshooting DL-Leucylglycyl-DL-phenylalanine degradation during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Stability. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Tripeptides like DL-Leucylglycyl-DL-phenylalanine (DL-Leu-Gly-DL-Phe) present unique physicochemical challenges. This guide will help you understand the specific degradation mechanics of your peptide, diagnose issues analytically, and implement a self-validating storage protocol.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My DL-Leucylglycyl-DL-phenylalanine is degrading into two smaller fragments during long-term storage, even in powder form. What is happening? A1: Your tripeptide is likely undergoing Diketopiperazine (DKP) formation , a spontaneous intramolecular aminolysis reaction[1]. In this pathway, the free N-terminal amine of the Leucine residue acts as a nucleophile, attacking the carbonyl carbon of the Glycine-Phenylalanine amide bond[2].

This is highly prevalent in your specific sequence because of the Glycine residue at position 2. Glycine lacks a side chain, granting the peptide backbone immense conformational flexibility. This flexibility allows the backbone to easily adopt the cis-like geometry required to loop back and form a highly stable, 6-membered DKP ring (Cyclo(Leu-Gly)), thereby cleaving and expelling free DL-Phenylalanine[1].

Q2: How do environmental factors like pH and moisture trigger this if the peptide is lyophilized? A2: Lyophilized peptides are thermodynamically stable yet chemically fragile[3].

  • Moisture: If your vial seal is compromised, atmospheric moisture acts as a plasticizer. It restores molecular mobility to the solid state, allowing the peptide to physically bend and execute the DKP cyclization.

  • pH: DKP formation is fundamentally base-catalyzed. The N-terminal amine must be unprotonated (free base form, -NH₂ ) to act as a nucleophile. If the peptide was lyophilized from a neutral or slightly basic solution (pH > 7), the amine remains highly reactive in the solid state[2].

Q3: Is racemization a concern for this specific peptide during storage? A3: Because your peptide is already synthesized as a racemic mixture (DL-Leu and DL-Phe), bulk racemization is analytically moot. Your primary focus must be arresting DKP cyclization and standard hydrolysis.

Part 2: Analytical Diagnosis & Quantitative Data

To effectively troubleshoot, you must let the data dictate your response. Run an LC-MS on your degraded sample. You can differentiate between DKP formation and standard hydrolysis by examining the mass-to-charge (m/z) ratios of the resulting fragments.

Table 1: LC-MS Diagnostic Mass Shifts for DL-Leu-Gly-DL-Phe Degradation

Degradation PathwayMechanismFragment 1 (m/z, [M+H]⁺)Fragment 2 (m/z, [M+H]⁺)
Intact Peptide N/A336.4 N/A
DKP Formation Intramolecular Aminolysis171.2 (Cyclo(Leu-Gly))166.2 (Free Phe)
Hydrolysis Water Cleavage (Gly-Phe bond)189.2 (Linear Leu-Gly)166.2 (Free Phe)

Data Interpretation: If you see a 171.2 m/z peak, your storage conditions are allowing nucleophilic attack (DKP). If you see a 189.2 m/z peak, your storage conditions are allowing moisture-driven cleavage (Hydrolysis).

Part 3: Visualizing Degradation and Troubleshooting

DKP_Mechanism A DL-Leu-Gly-DL-Phe (Intact Tripeptide) B N-Terminal Amine Deprotonation (pH > 7) A->B Alkaline Shift C Intramolecular Nucleophilic Attack on Gly-Phe Bond B->C Conformational Flexibility (Gly) D Cyclo(Leu-Gly) DKP + Free DL-Phe C->D Cleavage

Fig 1. Diketopiperazine (DKP) formation mechanism in DL-Leu-Gly-DL-Phe via intramolecular attack.

Troubleshooting Start LC-MS Detects Degradation Check Analyze Mass Shift (Δ Mass) Start->Check DKP Loss of 165.2 Da (Phe) Diagnosis: DKP Formation Check->DKP Cleavage Path Hydro Mass + 18 Da (H2O) Diagnosis: Hydrolysis Check->Hydro Water Addition Sol1 Acidify to pH 4-5 Store at -80°C DKP->Sol1 Sol2 Ensure Desiccation Argon Purge Hydro->Sol2

Fig 2. Diagnostic workflow for identifying and resolving tripeptide storage degradation pathways.

Part 4: The Self-Validating Storage Protocol

To prevent degradation, you must implement a workflow that addresses the root causality of the chemical breakdown. Do not simply freeze the peptide; follow this validated protocol to ensure absolute stability.

Step 1: Pre-Storage Acidification (The Chemical Shield) Before lyophilizing your working stock, ensure the peptide is dissolved in a mildly acidic volatile buffer (e.g., 0.1% acetic acid, pH 4.0–5.0).

  • Causality: This protonates the N-terminal Leucine amine (-NH₃⁺), completely neutralizing its nucleophilicity and mathematically shutting down the DKP pathway prior to freezing.

Step 2: Lyophilization & Moisture Validation Freeze-dry the solution into a powder.

  • Self-Validation: Perform a Karl Fischer titration on a single sacrificial test vial to ensure residual moisture is strictly <2%.

Step 3: Inert Gas Purging (The Physical Shield) Flush the lyophilization vials with Argon or Nitrogen gas before sealing[4].

  • Causality: Argon is heavier than air. It physically displaces atmospheric oxygen and, more importantly, ambient humidity, preventing the "plasticizer" effect that restores molecular mobility.

Step 4: Deep Freeze Logistics Place the sealed vials inside a secondary container filled with indicating silica gel desiccant. Store at -20°C or -80°C.

  • Critical Warning: Do NOT use frost-free freezers[3]. Their automatic heating cycles cause micro-thawing events that destroy peptide stability over time.

Step 5: Reconstitution Validation When retrieving a vial, you must allow it to equilibrate to room temperature before breaking the seal[4]. Opening a cold vial causes instant condensation of atmospheric moisture into the powder. Run a rapid LC-MS on the reconstituted aliquot to verify the absence of the 171.2 m/z DKP peak, validating that your storage system holds integrity.

References

  • [3] Peptide Storage & Stability: A Definitive Guide. Honest Peptide. [Link]

  • [1] Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed Central (PMC). [Link]

  • [2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for DL-Leucylglycyl-DL-phenylalanine Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of DL-Leucylglycyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of diastereomeric peptides like DL-Leucylglycyl-DL-phenylalanine can be challenging due to their similar physicochemical properties.[1] This resource offers field-proven insights and scientifically-grounded protocols to help you achieve robust and reproducible separations.

Troubleshooting Guide

Navigating the complexities of diastereomer separation requires a systematic approach. This section addresses common issues encountered during the HPLC analysis of DL-Leucylglycyl-DL-phenylalanine, providing causal explanations and actionable solutions.

Logical Troubleshooting Workflow

A logical workflow is crucial for efficiently diagnosing and resolving separation issues. The following diagram outlines a step-by-step process for troubleshooting poor resolution of DL-Leucylglycyl-DL-phenylalanine diastereomers.

Caption: A systematic workflow for troubleshooting poor separation of diastereomers.

Issue: Co-elution or Poor Resolution of Diastereomers

Q: My chromatogram shows a single, broad peak or two poorly resolved peaks for DL-Leucylglycyl-DL-phenylalanine. What are the primary causes and how can I improve the separation?

A: Co-elution of diastereomers is a common challenge in reversed-phase HPLC (RP-HPLC) due to their subtle structural differences.[2] The key to resolving them lies in manipulating the interactions between the analytes, the stationary phase, and the mobile phase.

  • Causality: Diastereomers have different three-dimensional structures which can lead to differential interactions with the stationary phase. The mobile phase composition, particularly pH and the concentration of the organic modifier, plays a critical role in modulating these interactions.

  • Solution Protocol:

    • Mobile Phase pH Adjustment: The ionization state of the N- and C-termini and any ionizable side chains of the tripeptide is highly dependent on the mobile phase pH. Altering the pH can significantly change the selectivity of the separation.[3]

      • Experiment: Prepare a series of mobile phases with pH values ranging from 2.5 to 7.0 using buffers such as phosphate or formate. It's crucial to operate within the pH stability range of your column.

      • Rationale: At low pH (e.g., using 0.1% trifluoroacetic acid - TFA), the carboxylic acid groups are protonated, increasing the overall hydrophobicity and retention. Conversely, at higher pH values, these groups become ionized, reducing retention. This differential change in polarity between diastereomers can enhance resolution.

    • Organic Modifier Optimization: The type and concentration of the organic modifier (typically acetonitrile or methanol) directly impact retention times.

      • Experiment: If using a gradient, try decreasing the gradient slope (e.g., from a 5-50% B in 20 minutes to a 5-50% B in 40 minutes). For isocratic elution, systematically vary the percentage of the organic modifier.

      • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation of closely eluting compounds.

    • Ion-Pairing Agents: The use of ion-pairing agents can significantly improve the retention and resolution of peptides.[4][5]

      • Experiment: If not already in use, add 0.1% TFA to your mobile phase. If TFA is already present, consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA).[4][6]

      • Rationale: Ion-pairing agents form neutral complexes with the charged groups on the peptide, increasing their hydrophobicity and retention on a reversed-phase column.[7] The choice of ion-pairing agent can alter the selectivity of the separation.[6]

Parameter Condition A Condition B Condition C Effect on Resolution
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water20 mM Phosphate Buffer, pH 7.0Varying pH alters peptide ionization and retention.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrileConsistent organic modifier.
Gradient 10-40% B in 30 min10-40% B in 30 min10-40% B in 30 minFocus on pH effect.

Table 1. Example of a systematic approach to optimizing mobile phase pH for diastereomer separation.

Issue: Poor Peak Shape (Tailing or Fronting)

Q: The peaks for my diastereomers are tailing or fronting, which is affecting integration and quantification. What could be the cause?

A: Poor peak shape is often indicative of secondary interactions, column overload, or issues with the sample solvent.

  • Causality:

    • Tailing: Can be caused by interactions between basic residues in the peptide and acidic silanol groups on the silica-based stationary phase. It can also result from using an injection solvent that is too weak compared to the mobile phase.

    • Fronting: Often a sign of column overload, where the concentration of the sample is too high for the capacity of the column. It can also occur if the sample is dissolved in a solvent stronger than the mobile phase.[8]

  • Solution Protocol:

    • Address Tailing:

      • Mobile Phase Additives: Ensure a sufficient concentration of an acidic modifier like TFA (typically 0.1%) is used to suppress silanol interactions.

      • Sample Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.

    • Address Fronting:

      • Reduce Sample Concentration: Dilute the sample and reinject.

      • Match Sample Solvent: Ensure the sample solvent strength is not significantly higher than the initial mobile phase.

Issue: Inconsistent Retention Times

Q: I am observing significant drift or variability in the retention times of my diastereomers between injections. What are the likely causes?

A: Inconsistent retention times can be a frustrating issue, often pointing to problems with the HPLC system, mobile phase preparation, or column equilibration.[9][10]

  • Causality:

    • System Leaks: A leak in the system will cause pressure fluctuations and inconsistent flow rates.

    • Mobile Phase Composition: Improperly mixed or degassed mobile phases can lead to changes in composition over time. Evaporation of the more volatile organic component can also be a factor.[9]

    • Column Temperature: Fluctuations in ambient temperature can affect retention times if the column is not in a thermostatted compartment.[11][12][13]

    • Insufficient Equilibration: The column may not be fully equilibrated between gradient runs.

  • Solution Protocol:

    • System Check: Perform a system pressure test to check for leaks.

    • Mobile Phase Preparation: Ensure mobile phases are thoroughly mixed and degassed. Prepare fresh mobile phases daily.

    • Column Temperature Control: Use a column oven set to a stable temperature, for example, 30-40°C. Elevated temperatures can also improve peak shape and reduce run times.[14][15]

    • Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before each injection.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating peptide diastereomers like DL-Leucylglycyl-DL-phenylalanine?

A1: While conventional reversed-phase columns (e.g., C18 or C8) can be effective for separating diastereomers[2], specialized chiral stationary phases (CSPs) can also be employed for more challenging separations.[16][17] For initial method development, a high-quality, end-capped C18 column with a particle size of 3 µm or less is a good starting point. If resolution is still not achieved after optimizing the mobile phase and other parameters, a chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), could be considered.[18][19]

Q2: How does column temperature affect the separation of DL-Leucylglycyl-DL-phenylalanine?

A2: Column temperature influences several aspects of the separation. Increasing the temperature generally leads to:

  • Decreased Retention Times: Due to lower mobile phase viscosity and increased analyte solubility.[11][12]

  • Improved Peak Efficiency: Faster mass transfer can result in sharper peaks.

  • Changes in Selectivity: The relative retention of the diastereomers may change with temperature, which can be exploited to improve resolution.[11] It is advisable to use a thermostatted column compartment to ensure reproducible retention times.[12][13]

Q3: Can I use a mobile phase with a high pH to separate these diastereomers?

A3: Yes, using a high pH mobile phase can be a powerful tool for altering selectivity in peptide separations. At a high pH (e.g., 9-10), the amino groups of the peptide will be deprotonated, changing its overall charge and hydrophobicity. This can lead to significant changes in retention and potentially improved resolution. However, it is critical to use a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions. Hybrid-particle or polymer-based columns are recommended for high-pH applications.

Q4: My chromatogram shows a split peak for what should be a single diastereomer. What could be the cause?

A4: Peak splitting can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to split.[8][20]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[21][22]

  • Co-eluting Isomers: In some cases, the "split" peak may actually be two very closely eluting isomers.[21]

  • Analyte Ionization: If the mobile phase pH is very close to the pKa of the analyte, both ionized and non-ionized forms may be present, leading to peak splitting.[3]

To troubleshoot, first try dissolving your sample in the initial mobile phase. If the problem persists, inject a standard compound to check the column's performance. If the standard also shows a split peak, the column may need to be replaced.[20]

Q5: What are some common pitfalls to avoid when developing a separation method for these compounds?

A5:

  • Not Considering pH: Overlooking the significant impact of mobile phase pH on selectivity is a common mistake.

  • Using an Unstable Column: Employing a standard silica column outside its recommended pH range (typically pH 2-8) can lead to rapid column degradation.

  • Insufficient Equilibration: Not allowing the column to fully equilibrate between gradient runs will result in poor retention time reproducibility.[10]

  • Ignoring Temperature Effects: Neglecting to control the column temperature can lead to inconsistent results.[11][13]

  • Overlooking Sample Solvent: Using an inappropriate sample solvent can cause poor peak shape and inaccurate results.[8][20]

References

  • Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Kovacs, J. M., et al. (1998). Effect of mobile phase additives on peptide retention in reversed-phase chromatography with pellicular and totally porous sorbents. PubMed. [Link]

  • ResearchGate. Peptide Diastereomers, Separation of | Request PDF. [Link]

  • Chromatography Forum. high pH mobile phase (RP-HPLC). [Link]

  • Hodges, R. S., et al. (1989). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. PubMed. [Link]

  • Wang, R., et al. (2016). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods (RSC Publishing). [Link]

  • ResearchGate. How can I separate two diastreomeric peptides with a reverse phase column?. [Link]

  • Petersson, P. (2022). Minimizing Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC North America. [Link]

  • ResearchGate. When using HPLC, how do you deal with split peaks?. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Mant, C. T., et al. (2009). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. PMC. [Link]

  • Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • De Mota, G., et al. (2025). Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography. ACS Omega. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Zhang, H., et al. (2013). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. PMC. [Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column?. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • ACS Publications. (2012). Retention Prediction of Peptide Diastereomers in Reversed-Phase Liquid Chromatography Assisted by Molecular Dynamics Simulation. [Link]

  • Mant, C. T., et al. (2008). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. PMC. [Link]

  • Chrom Tech. How Column Temperature Affects HPLC Resolution. [Link]

  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • JPT Peptide Technologies. Optimized Peptide Retention Time Standards for Targeted Proteomics. [Link]

  • AnalyteGuru. (2024). Efficient Separation and Retention for Diverse Peptide Analysis Challenges. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • LCGC International. (2020). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method?. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Petersson, P. (2019). Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC Europe. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

  • ResearchGate. a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade.... [Link]

  • PubMed. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. [Link]

  • Nacalai USA, Inc. DL-Amino Acid Labeling Kit. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of DL-Leucylglycyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues related to the analysis of DL-Leucylglycyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and eliminate peak tailing in their liquid chromatography (LC) experiments. Here, we delve into the underlying causes of this common issue and provide systematic, field-proven solutions to achieve optimal peak symmetry and data quality.

Understanding the Analyte: DL-Leucylglycyl-DL-phenylalanine

DL-Leucylglycyl-DL-phenylalanine is a tripeptide with the molecular formula C17H25N3O4[1][2]. Its structure contains both a basic primary amine (from the N-terminal leucine) and an acidic carboxylic acid (from the C-terminal phenylalanine), making it an amphoteric molecule. This dual nature is a key factor in its chromatographic behavior and its propensity for peak tailing.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when analyzing DL-Leucylglycyl-DL-phenylalanine and similar peptides, providing both explanations and actionable solutions.

Q1: My chromatogram for DL-Leucylglycyl-DL-phenylalanine shows significant peak tailing. What is the most likely cause?

A1: The primary cause of peak tailing for peptides like DL-Leucylglycyl-DL-phenylalanine in reversed-phase liquid chromatography (RPLC) is secondary interactions between the analyte and the stationary phase[3][4]. Specifically, the positively charged amino group of the peptide can interact with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of silica-based columns, especially at mid-range pH values[3][5]. These interactions introduce a secondary, and stronger, retention mechanism in addition to the intended hydrophobic interactions, leading to a delayed elution for a portion of the analyte molecules and resulting in a tailing peak[3][6].

Q2: How does the mobile phase pH affect the peak shape of my peptide?

A2: Mobile phase pH is a critical parameter that directly influences the ionization state of both the peptide and the stationary phase, thereby affecting peak shape[7][8].

  • At low pH (e.g., pH ≤ 3): The acidic silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the positively charged peptide. This significantly reduces the secondary ionic interactions that cause peak tailing[3][6].

  • At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be deprotonated and negatively charged, leading to strong ionic interactions with the protonated amine group of the peptide, which exacerbates peak tailing[9].

  • At high pH (e.g., pH > 8): While this would also keep the silanols deprotonated, it is often not recommended for standard silica columns as it can cause them to dissolve. However, specialized hybrid or organic polymer columns can be used at higher pH where the peptide's amino group may be deprotonated, altering its retention behavior.

Adjusting the mobile phase pH to be at least two units away from the analyte's pKa is a general guideline to ensure a single ionization state and improve peak shape[10][11].

Q3: I've tried adjusting the pH, but I still see some tailing. What else can I do with the mobile phase?

A3: If pH adjustment alone is insufficient, the use of ion-pairing agents is a powerful strategy to improve peak shape for peptides[12][13]. These agents are added to the mobile phase and interact with the charged sites on the peptide, effectively neutralizing them and preventing interactions with the stationary phase[9][14].

  • Trifluoroacetic acid (TFA): Commonly used at a concentration of 0.1%, TFA serves two purposes. It lowers the mobile phase pH to protonate silanols and the trifluoroacetate anion pairs with the positively charged amino groups on the peptide. This masks the positive charge, reduces secondary interactions, and often improves peak shape and retention[9][15].

  • Formic Acid: Often preferred for LC-MS applications due to its volatility, formic acid can also be effective. However, it is a weaker acid than TFA, and at similar concentrations, may result in poorer peak shapes due to lower ionic strength and less effective ion-pairing[16]. Increasing the ionic strength, for instance by using ammonium formate, can sometimes mitigate this issue[16].

  • Other Ion-Pairing Agents: For peptides that are difficult to purify, other agents like heptafluorobutyric acid (HFBA) can be used. These offer stronger ion-pairing and can alter selectivity[12][17].

Q4: Could my column be the problem?

A4: Absolutely. The choice of column is critical for minimizing peak tailing[5][6].

  • Column Type: Modern columns, often referred to as "Type B" silica columns, are made from high-purity silica with minimal metal contamination and have a lower concentration of acidic silanol groups, which significantly reduces peak tailing for basic compounds[6].

  • End-capping: Many columns are "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar group to block them from interacting with analytes[3][10]. Using a well-end-capped column is highly recommended.

  • Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases that are less prone to silanol interactions. These include hybrid silica-organic particles or columns based on organic polymers[6][15].

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases. This can lead to the exposure of more active silanol sites or physical changes in the column bed, both of which can cause peak tailing. If you observe that all peaks in your chromatogram are tailing, it might indicate a physical problem with the column or the system[4].

Systematic Troubleshooting Workflow

When faced with peak tailing for DL-Leucylglycyl-DL-phenylalanine, a systematic approach is key to efficiently identifying and resolving the issue. The following diagram illustrates a logical troubleshooting workflow.

Troubleshooting_Workflow Start Peak Tailing Observed for DL-Leucylglycyl-DL-phenylalanine Check_pH Is Mobile Phase pH ≤ 3? Start->Check_pH Adjust_pH Step 1: Adjust Mobile Phase pH to 2.5 - 3.0 using an acid (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Tailing_1 Is Peak Tailing Resolved? Check_pH->Check_Tailing_1 Yes Adjust_pH->Check_Tailing_1 Add_IPA Step 2: Introduce a Stronger Ion-Pairing Agent (e.g., 0.1% TFA) Check_Tailing_1->Add_IPA No End_Good Peak Shape Optimized Check_Tailing_1->End_Good Yes Check_Tailing_2 Is Peak Tailing Resolved? Add_IPA->Check_Tailing_2 Evaluate_Column Step 3: Evaluate Column - Is it a high-purity, end-capped column? - Is it old or degraded? Check_Tailing_2->Evaluate_Column No Check_Tailing_2->End_Good Yes Check_Tailing_3 Is Peak Tailing Resolved? Evaluate_Column->Check_Tailing_3 Consider_Alt_Column Step 4: Consider Alternative Column - Hybrid Silica-Organic - Different bonded phase (e.g., C8) Check_Tailing_3->Consider_Alt_Column No Check_Tailing_3->End_Good Yes End_Bad Further Investigation Required (e.g., extra-column effects, sample overload) Consider_Alt_Column->End_Bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.

Peak_Tailing_Mechanism Mechanism of Peak Tailing due to Secondary Interactions cluster_column Silica Stationary Phase Surface cluster_analyte Peptide Analyte Silica Silanol_Deprotonated Deprotonated Silanol (Si-O⁻) (Active Site for Tailing) Silanol_Protonated Protonated Silanol (Si-OH) (Inactive) C18_Chains C18 Chains (Primary Hydrophobic Interaction) Peptide DL-Leucylglycyl-DL-phenylalanine (Positively Charged Amine: -NH3⁺) Peptide->Silanol_Deprotonated Undesired Ionic Interaction (Causes Peak Tailing) Peptide->C18_Chains Desired Hydrophobic Interaction (Symmetrical Peak)

Sources

optimizing peptide coupling yield during DL-Leucylglycyl-DL-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis optimization. Synthesizing the tripeptide DL-Leucylglycyl-DL-phenylalanine presents a unique intersection of kinetic and thermodynamic challenges. Because this sequence contains a central Glycine residue and utilizes racemic (DL) building blocks, standard coupling protocols often result in severe yield truncation and non-statistical diastereomeric ratios.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate the synthesis of this specific sequence.

Mechanistic Bottlenecks: Why Yields Drop

The primary cause of yield loss during the synthesis of DL-Leu-Gly-DL-Phe is Diketopiperazine (DKP) formation at the dipeptide stage[1].

When the Fmoc protecting group is removed from the Gly-DL-Phe dipeptide, the newly liberated N-terminal amine of Glycine is highly nucleophilic. Because Glycine lacks a side chain (R=H), there is no steric hindrance to prevent the peptide backbone from rotating into a cis-amide conformation[1]. This allows the amine to attack the C-terminal ester bond linking Phenylalanine to the resin (or the protecting group in solution-phase), forming a highly stable, 6-membered piperazine-2,5-dione ring[1]. This intramolecular cyclization cleaves the peptide from the resin prematurely, resulting in irreversible yield loss.

To achieve high yields, the intermolecular coupling of the bulky third amino acid (DL-Leucine) must kinetically outcompete this intramolecular degradation pathway.

Pathway Visualization

DKP_Competition A H2N-Gly-DL-Phe-Resin (Deprotected Dipeptide) B Intramolecular Aminolysis (Base Catalyzed) A->B Slow Coupling / Steric Freedom D Intermolecular Coupling (Activated DL-Leu + HATU) A->D Rapid Kinetics / Steric Shielding C Cyclo(Gly-Phe) DKP + Cleaved Resin [IRREVERSIBLE YIELD LOSS] B->C E DL-Leu-Gly-DL-Phe-Resin [TARGET TRIPEPTIDE] D->E

Fig 1: Kinetic competition between target peptide coupling and intramolecular DKP formation.

Troubleshooting Guide & FAQs

Q: I deprotected the Gly-DL-Phe dipeptide, but my subsequent coupling of DL-Leu yielded almost nothing. The Kaiser test after deprotection was unexpectedly negative. What happened? A: You have encountered catastrophic Diketopiperazine (DKP) formation. A negative Kaiser test after Fmoc removal is a dangerous "false negative." It does not mean your coupling is complete; it indicates that the free amine of Glycine attacked the C-terminal ester, cyclized into a DKP, and cleaved the entire dipeptide off the solid support[1]. You are left with blank resin.

Q: How do I physically prevent DKP formation during this synthesis? A: You must utilize steric shielding at the C-terminus. If performing Solid-Phase Peptide Synthesis (SPPS), switch to a 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically blocks the trajectory of the nucleophilic attack on the ester bond, substantially reducing yield loss[2]. If performing solution-phase synthesis, use a bulky tert-butyl ester (OtBu) on the C-terminal DL-Phe rather than a methyl ester.

Q: Which coupling reagent is best for adding the final DL-Leucine? A: You must use highly reactive reagents like HATU or COMU . Standard carbodiimides like EDC/HOBt form an O-acylbenzotriazole active ester, which reacts too slowly against the bulky Leucine, giving the DKP side-reaction time to dominate[3],[4]. HATU (an aminium salt) and COMU (a uronium salt) form highly reactive active esters that accelerate the bimolecular coupling rate, kinetically outcompeting cyclization[5].

Q: Does the racemic nature of DL-Leu and DL-Phe affect the coupling yield? A: Yes, through kinetic resolution. Because you are coupling a racemic mixture to another racemic mixture, four diastereomeric transition states are formed (L-L, L-D, D-L, D-D). These transition states have different activation energies. If you use a slow coupling reagent, the slower-reacting enantiomer pairs will stall, leading to incomplete yields and a product that is not a true statistical racemic mixture. Ultra-fast reagents (like COMU) force all stereoisomers to complete conversion.

Reagent Selection Data

To optimize the addition of DL-Leu to the Gly-DL-Phe dipeptide, selecting the correct activation chemistry is critical. The table below summarizes the quantitative and qualitative impacts of different coupling systems on this specific sequence.

Coupling SystemChemical ClassRelative Coupling SpeedDKP Suppression RatingYield Impact for DL-Leu
EDC / HOBt Carbodiimide / BenzotriazoleModerateLow (Too slow)~40-50% (High DKP loss)
DIC / Oxyma Carbodiimide / OximeFastModerate~75-85%
HATU / DIPEA Aminium Salt[5]Very FastHigh>90% (Recommended)
COMU / DIPEA Uronium Salt[5]Ultra FastVery High>95% (Best for kinetics)

Self-Validating Experimental Protocol (SPPS)

To ensure absolute trustworthiness, this protocol utilizes 2-CTC resin to thermodynamically block DKP[2] and incorporates in-process validation steps to guarantee the integrity of the synthesis at every stage.

Phase 1: Resin Loading & Steric Shielding
  • Action: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Add 1.2 eq of Fmoc-DL-Phe-OH and 4.0 eq of DIPEA in DCM. Agitate for 2 hours. Cap unreacted resin sites with Methanol/DIPEA/DCM (1.5:1:8) for 20 minutes.

  • Validation (UV Quantification): Cleave a 5.0 mg aliquot of the dried resin. Dilute in 3 mL of 20% piperidine/DMF. Measure UV absorbance at 301 nm. Calculate the exact loading capacity (mmol/g). Do not proceed unless loading is >0.4 mmol/g.

Phase 2: Dipeptide Formation (Glycine Addition)
  • Action: Deprotect Fmoc-DL-Phe-Resin using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • Action: Activate 3.0 eq of Fmoc-Gly-OH using 3.0 eq DIC and 3.0 eq Oxyma Pure in DMF. Add to resin and agitate for 45 minutes.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. The beads must remain yellow/colorless. A blue color indicates incomplete coupling; re-couple if necessary.

Phase 3: The Critical Junction (Overcoming DKP)

Note: The moment Fmoc is removed from Glycine, the clock starts on DKP formation. Pre-activation of the next amino acid is mandatory.

  • Action (Pre-activation): In a separate vial, dissolve 4.0 eq of Fmoc-DL-Leu-OH and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA. Stir for 1 minute to form the active ester.

  • Action (Deprotection): Deprotect the Fmoc-Gly-DL-Phe-Resin using 20% piperidine in DMF. Strictly limit this to 2 x 3 minutes to minimize base-catalyzed DKP cyclization[6]. Wash rapidly with DMF (4 x 30 sec).

  • Action (Rapid Coupling): Immediately pour the pre-activated Fmoc-DL-Leu-OH solution onto the resin. Agitate vigorously for 1 hour.

  • Validation (Kaiser Test): Perform a Kaiser test. Beads must be yellow. A positive (blue) result here means the DL-Leu did not couple fully. A false negative (yellow but low final yield) would indicate DKP occurred before Leucine could attach.

Phase 4: Cleavage & Final Validation
  • Action: Remove the final N-terminal Fmoc group. Wash resin with DCM and dry. Cleave the tripeptide from the 2-CTC resin using 1% Trifluoroacetic acid (TFA) in DCM (10 x 2 min washes) to keep the side chains intact, or 95% TFA if full global deprotection is needed.

  • Validation (LC-MS): Analyze the crude cleavage cocktail via LC-MS.

    • Success Indicator: Major peak corresponding to the mass of DL-Leu-Gly-DL-Phe.

    • Failure Indicator: A major peak at[Target Mass - 136 Da] indicates that Cyclo(Gly-Phe) DKP formed and truncated your synthesis[1].

References

  • Optimizing Peptide Coupling: Key Techniques. JPT.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.

Sources

Technical Support Center: Overcoming Steric Hindrance in DL-Leucylglycyl-DL-phenylalanine Structural Modifications

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Modification Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize short, bulky peptides. The target molecule, DL-Leucylglycyl-DL-phenylalanine (DL-Leu-Gly-DL-Phe) , presents a unique trifecta of structural and stereochemical challenges:

  • N-Terminal Steric Shielding: The bulky isobutyl group of Leucine restricts the nucleophilic attack trajectory.

  • C-Terminal Bulk & Lability: The benzyl group of Phenylalanine hinders activation, while its electron-withdrawing nature exacerbates base-catalyzed epimerization.

  • Diastereomeric Complexity: The presence of two racemic centers (DL-Leu and DL-Phe) generates four distinct diastereomers (L-L, D-D, L-D, D-L), complicating reaction kinetics and downstream purification.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yield modifications without compromising scientific integrity.

Module 1: N-Terminal Modifications (Overcoming Leucine's Steric Shield)

Q: I am trying to attach a bulky fluorophore to the N-terminus of DL-Leu-Gly-DL-Phe, but my yields are consistently below 20%. How can I drive this reaction to completion?

Mechanistic Causality: The branched aliphatic side chain of Leucine creates significant steric hindrance, particularly when reacting with bulky electrophiles (e.g., NHS-esters of fluorophores). Standard room-temperature couplings often fail because the activation energy barrier for the nucleophilic attack cannot be overcome solely by concentration gradients.

Scientist's Solution: Transition to Microwave-Assisted Peptide Synthesis (MAPS). Microwave heating disrupts inter-chain aggregation and provides the kinetic energy required to overcome the steric clash ()[1].

Self-Validating Protocol: Microwave-Assisted N-Terminal Acylation

  • Preparation: Dissolve the DL-Leu-Gly-DL-Phe peptide (1 eq) and the fluorophore-NHS ester (3 eq) in anhydrous DMF.

  • Base Addition: Add 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Validation Check: Spot the mixture on wet pH paper; it should read an apparent pH of ~8-9 to ensure the N-terminal amine is deprotonated.

  • Microwave Activation: Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 10 minutes. Causality: Do not exceed 75°C to prevent thermal degradation of the fluorophore while maintaining enough energy to bypass the isobutyl shield.

  • Quenching & Cleavage: Cool to room temperature and precipitate the modified peptide in cold diethyl ether[1].

  • Validation: Analyze the crude product via LC-MS. The complete disappearance of the starting material mass peak validates that the steric barrier has been overcome.

Module 2: C-Terminal Modifications & Epimerization Control

Q: When activating the C-terminal Phenylalanine for amidation, I observe massive epimerization. How do I modify the C-terminus without losing stereochemical integrity?

Mechanistic Causality: Phenylalanine is highly prone to epimerization during C-terminal activation. The standard use of strong bases (like DIPEA) in the presence of coupling reagents drives the formation of a planar 5(4H)-oxazolone intermediate ()[2]. Because this intermediate is achiral at the alpha-carbon, subsequent nucleophilic attack yields a randomized mixture of diastereomers[3].

Oxazolone ActivatedPhe Activated C-Terminal DL-Phenylalanine Base Base (e.g., DIPEA) Abstracts Alpha-Proton ActivatedPhe->Base Oxazolone 5(4H)-Oxazolone Intermediate (Planar) Base->Oxazolone Cyclization Racemization Loss of Stereocontrol (Epimerization) Oxazolone->Racemization Nucleophilic Attack

Mechanism of base-induced oxazolone formation leading to epimerization.

Scientist's Solution: Suppress oxazolone formation by using a base-free or weak-base coupling system at reduced temperatures. The DIC/OxymaPure system is highly recommended as it minimizes basicity while maintaining high coupling efficiency.

Self-Validating Protocol: Epimerization-Free C-Terminal Amidation

  • Activation: Dissolve the peptide (1 eq) in DMF. Add DIC (N,N'-Diisopropylcarbodiimide, 1.1 eq) and OxymaPure (1.1 eq).

  • Temperature Control: Stir the activation mixture at 0°C for 10 minutes. Causality: Low temperature thermodynamically disfavors the cyclization into the oxazolone ring.

  • Amine Addition: Add the target amine (1.2 eq) dropwise. If a base is absolutely required for amine solubility, use the sterically hindered 2,4,6-collidine (1 eq) instead of DIPEA ()[3].

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation: Perform chiral HPLC analysis (e.g., using a Chirobiotic T column) to quantify the diastereomeric ratio and confirm epimerization is <2%[3].

Module 3: Managing the "DL" Complexity (Diastereomeric Resolution)

Q: My modified DL-Leu-Gly-DL-Phe peptide elutes as a broad, messy peak on standard C18 reverse-phase HPLC. How can I isolate the specific diastereomers?

Mechanistic Causality: The racemic nature of the starting material means your product is a mixture of four diastereomers (L-L, D-D, L-D, D-L). While enantiomers (L-L vs D-D) cannot be separated on an achiral column, diastereomers (e.g., L-L vs L-D) possess different 3D conformations and hydrophobic surface areas. This allows for separation if the chromatographic parameters are optimized to exploit these micro-differences ()[4].

Quantitative Data: Chromatographic Optimization for Diastereomer Separation

ParameterStandard C18 MethodOptimized Diastereomer MethodMechanistic Rationale
Column Phase Standard C18 (5 µm)Phenyl-Hexyl or Chiral CSPPhenyl-hexyl provides π-π interactions with the Phe residue, enhancing resolution.
Gradient Profile 10-90% ACN over 20 min20-40% ACN over 45 minShallow gradients amplify minor differences in hydrophobic exposure between L-D and L-L forms.
Column Temp 25°C45°CHigher temperature improves mass transfer and sharpens peaks for bulky peptides.
Buffer System 0.1% TFA0.1% Formic Acid / 10mM NH₄OAcModulating pH alters the hydration shell around the Gly hinge, improving separation[3].
Module 4: Macrocyclization Strategies (Head-to-Tail)

Q: I am attempting a head-to-tail macrocyclization of the tripeptide, but I only get linear dimers and oligomers. Why is intramolecular cyclization failing?

Mechanistic Causality: Tripeptides are notoriously difficult to cyclize. The ideal distance for head-to-tail cyclization requires a specific turn conformation. While the central Glycine provides flexibility, the bulky Leu and Phe side chains create severe steric repulsion that prevents the N-terminal amine and C-terminal activated ester from achieving the necessary spatial proximity. Consequently, intermolecular oligomerization outcompetes intramolecular cyclization.

Workflow Start Steric Hindrance in DL-Leu-Gly-DL-Phe NTerm N-Terminal (Leu) Modification Issue: Isobutyl Shielding Start->NTerm CTerm C-Terminal (Phe) Modification Issue: Benzyl Bulk & Epimerization Start->CTerm SolN1 Use Microwave-Assisted Heating (75°C) NTerm->SolN1 SolN2 Use Less Hindered Acyl Fluorides NTerm->SolN2 SolC1 Use DIC/Oxyma at 0°C CTerm->SolC1 SolC2 Avoid Excess Base (e.g., DIPEA) CTerm->SolC2

Workflow for mitigating steric hindrance at Leu and Phe termini.

Scientist's Solution: Enforce a pre-organized conformation using extreme high-dilution conditions and utilize a highly reactive coupling cocktail specifically designed for sterically hindered cyclizations (e.g., PyBOP/HOAt).

Self-Validating Protocol: High-Dilution Solution-Phase Cyclization

  • Pre-activation: Dissolve the fully deprotected linear peptide in a highly dilute solution of DMF (concentration ≤ 1 mM). Causality: Extreme dilution kinetically favors intramolecular reactions over intermolecular collisions.

  • Coupling Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

  • Slow Base Addition: Add DIPEA (6 eq) via a syringe pump over 4 hours. Validation Check: The slow addition ensures the concentration of the activated, deprotonated species remains infinitesimally low at any given moment, preventing dimerization.

  • Monitoring: Monitor via MALDI-TOF MS. The cyclic product will have a mass of [M - H₂O + H]⁺ compared to the linear precursor.

References
  • Title: Rapid Production of Multifunctional Self-Assembling Peptides for Incorporation and Visualization within Hydrogel Biomaterials Source: ACS Biomaterials Science & Engineering URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: MDPI Molecules URL: [Link]

  • Title: Negative-stain TEM images for the LL, DD, LD, and DL peptides Source: ACS Nano / ResearchGate URL: [Link]

Sources

Technical Support Center: Stabilizing DL-Leucylglycyl-DL-phenylalanine Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for DL-Leucylglycyl-DL-phenylalanine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and practical protocols to help you manage the stability of this tripeptide in aqueous solutions at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for my DL-Leucylglycyl-DL-phenylalanine solution at room temperature?

At room temperature, DL-Leucylglycyl-DL-phenylalanine is susceptible to two main degradation pathways:

  • Chemical Degradation : This involves the breaking or forming of covalent bonds. The most common pathways for this peptide are the hydrolysis of its peptide bonds and the oxidation of the phenylalanine residue.[1][2][3]

  • Physical Instability : This refers to changes in the peptide's structure without altering its chemical makeup. For this peptide, it often manifests as aggregation and precipitation, particularly due to the hydrophobic nature of the leucine and phenylalanine side chains.[1][4]

Q2: My peptide solution has become cloudy and has a faint yellow tint after a day on the bench. What's happening?

Cloudiness or precipitation is likely due to physical instability. The peptide has limited solubility in aqueous buffers, and factors like peptide concentration, pH, and temperature can cause it to aggregate and fall out of solution.[2][4] A yellow tint can be an indicator of oxidative degradation of the phenylalanine residue.[1] The aromatic ring of phenylalanine is susceptible to oxidation from dissolved oxygen, trace metal ions, or light exposure, leading to chromophoric (color-producing) byproducts.[1][5]

Q3: What is the best way to prepare and store a stock solution?

For initial solubilization, we recommend using a minimal amount of an organic co-solvent like DMSO or ethanol before diluting with your aqueous buffer; this can help overcome initial solubility hurdles. However, for long-term stability, a lyophilized powder is ideal.[2][6] If you must store a solution, prepare it in a de-gassed buffer at an optimized pH (see Troubleshooting section), filter-sterilize, and store frozen at -20°C or -80°C.[4] For room temperature experiments, it is highly recommended to prepare solutions fresh daily.[7]

Q4: What does the "DL" designation in the name signify and why is it important?

The "DL" before Leucine and Phenylalanine indicates that the product is a racemic mixture, containing both D and L stereoisomers of these amino acids. This means your vial contains a mixture of four different tripeptide stereoisomers: L-Leu-Gly-L-Phe, D-Leu-Gly-L-Phe, L-Leu-Gly-D-Phe, and D-Leu-Gly-D-Phe.[8][9] This is critical because different stereoisomers can have varying solubilities, aggregation propensities, and rates of degradation. They may also exhibit different biological activities in your assays.

In-Depth Troubleshooting Guide

Problem: Rapid Loss of Purity Detected by HPLC

You observe a significant decrease in the main peptide peak and the appearance of new peaks in your RP-HPLC chromatogram within hours or days at room temperature.

Potential Cause A: Peptide Bond Hydrolysis

Scientific Rationale: The two amide (peptide) bonds in Leu-Gly-Phe are susceptible to cleavage by water, a process known as hydrolysis. This reaction is highly dependent on pH, with rates accelerating at both acidic and alkaline extremes.[3] Hydrolysis will break the tripeptide into smaller dipeptides and its constituent amino acids (Leucine, Glycine, Phenylalanine).

Recommended Actions:

  • pH Optimization: The most effective strategy to minimize hydrolysis is to identify the pH of maximum stability.[6][10] For most peptides, this is typically in the mildly acidic range of pH 4-6. You should perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.

  • Buffer Selection: Use a buffer system capable of maintaining the target pH. Common choices include citrate or acetate buffers. Avoid phosphate buffers if your experiment is sensitive to phosphate-catalyzed degradation.[2]

Potential Cause B: Oxidation of Phenylalanine

Scientific Rationale: The aromatic side chain of phenylalanine is a primary target for oxidation by reactive oxygen species (ROS) present in the solution.[1][11] This can be catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) and exposure to ambient air and light.[1] Oxidation leads to the formation of hydroxylated species (tyrosine-like) and other degradation products, which can alter the peptide's structure and function.[1][12]

Recommended Actions:

  • De-gas Solvents: Before preparation, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work in an Inert Atmosphere: If possible, prepare and handle the solution under a nitrogen overlay.

  • Add Excipients:

    • Antioxidants: Include a small amount of an antioxidant like ascorbic acid or methionine in your formulation.[2]

    • Chelating Agents: Add a chelator such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

Problem: Solution Becomes Hazy or Forms a Precipitate

Your initially clear peptide solution becomes opalescent or forms visible particles over time.

Scientific Rationale: This is a classic sign of physical instability, driven by the peptide's limited solubility and tendency to aggregate. The hydrophobic leucine and phenylalanine residues can interact, causing the peptides to self-associate and precipitate, especially at higher concentrations.[4] This process is often most pronounced at the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.

Recommended Actions:

  • Reduce Concentration: Work with the lowest peptide concentration that is compatible with your assay's sensitivity.

  • Adjust pH Away from pI: Determine the peptide's pI (predicted to be around 5.5-6.0) and formulate your solution at a pH at least 1-2 units away from this value to ensure the peptide is charged and electrostatically repelled.

  • Use Co-solvents: Incorporating a low percentage (5-20%) of organic co-solvents like ethanol or propylene glycol can improve the solubility of the hydrophobic peptide.[3][6]

  • Add Stabilizing Excipients: Polyols such as mannitol or sucrose can act as cryoprotectants and stabilizers, reducing aggregation.[2]

Key Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Peptide Stock Solution

This protocol outlines a best-practice method for preparing a more stable aqueous stock solution for short-term use.

Materials:

  • DL-Leucylglycyl-DL-phenylalanine powder

  • High-purity (e.g., HPLC-grade) water

  • Citrate buffer components (Citric acid, Sodium citrate)

  • EDTA disodium salt

  • Nitrogen or Argon gas source

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Buffer: Prepare a 50 mM citrate buffer at pH 5.0.

  • De-gas the Buffer: Sparge the buffer with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add Excipients: Dissolve EDTA in the de-gassed buffer to a final concentration of 0.1 mM.

  • Weigh the Peptide: In a clean vial, accurately weigh the required amount of DL-Leucylglycyl-DL-phenylalanine.

  • Reconstitution: Add the de-gassed, excipient-containing buffer to the peptide powder to achieve the desired final concentration (e.g., 1 mg/mL). Mix gently by inversion or slow vortexing until fully dissolved. Note: Avoid vigorous shaking to minimize oxygen introduction.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, nitrogen-flushed storage vial.

  • Storage: For immediate use, keep the vial protected from light. For storage longer than a few hours, aliquot and freeze at -80°C.

Protocol 2: A Basic Short-Term Room Temperature Stability Study

This experiment uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the peptide's purity over time.

Procedure:

  • Prepare Solution: Prepare the peptide solution as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto a C18 RP-HPLC column. Run a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) and record the chromatogram. Integrate the area of the main peptide peak. This is your 100% reference.

  • Incubation: Store the vial of the peptide solution on the benchtop at a controlled room temperature (e.g., 25°C), protected from direct light.

  • Time-Point Analysis: At set intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an identical volume, inject it onto the HPLC system, and run the same method.

  • Data Analysis: Calculate the percentage of the main peak remaining at each time point relative to the T=0 sample. Plot the remaining percentage against time to visualize the degradation kinetics.

Parameter Typical RP-HPLC Conditions
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 20 µL

Visualizing Degradation & Experimental Design

To better understand the challenges and plan your experiments, the following diagrams illustrate the key degradation pathways and a standard workflow for assessing stability.

Potential Degradation Pathways of Leu-Gly-Phe cluster_hydrolysis Hydrolysis (H₂O, pH extremes) cluster_oxidation Oxidation (O₂, Metal Ions, Light) Peptide DL-Leucylglycyl-DL-phenylalanine H1 Leu-Gly + Phe Peptide->H1 Cleavage at Gly-Phe H2 Leu + Gly-Phe Peptide->H2 Cleavage at Leu-Gly O1 Hydroxylated-Phe Peptide (Tyr-like derivative) Peptide->O1 Ring Hydroxylation O2 Other Oxidative Adducts Peptide->O2 H3 Leu + Gly + Phe H1->H3 H2->H3

Caption: Primary chemical degradation routes for DL-Leucylglycyl-DL-phenylalanine in aqueous solution.

Workflow for a Peptide Stability Study Start Define Stability-Indicating Analytical Method (e.g., HPLC) Prep Prepare Peptide Solution in Test Formulation(s) Start->Prep T0 Analyze T=0 Sample (Purity, Appearance, pH) Prep->T0 Incubate Incubate Samples at Room Temperature (Protected from Light) T0->Incubate Timepoints Withdraw Aliquots at Scheduled Time Points Incubate->Timepoints e.g., 2, 4, 8, 24, 48h Analyze Analyze Samples (HPLC, pH, Visual Insp.) Timepoints->Analyze Analyze->Timepoints Continue until significant degradation Data Calculate % Remaining Peptide & Identify Degradants Analyze->Data End Determine Shelf-Life / Stability Profile Data->End

Caption: A systematic workflow for evaluating the stability of a peptide solution at room temperature.

References

  • PubChem. DL-Leucylglycyl-DL-phenylalanine. National Center for Biotechnology Information. [Link]

  • Hähnel, A., et al. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

  • Malinowska, P., et al. (2024).
  • Brainly. Complete hydrolysis of a hexapeptide gives 2 Gly, Leu, Phe, Pro, and Tyr. [Link]

  • PubChem. Glycyl-DL-phenylalanine. National Center for Biotechnology Information. [Link]

  • Anthem Biosciences. (2023). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • Martins, T.L., et al. (2007).
  • Nakayoshi, T., et al. (2022). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. [Link]

  • Chemdad. DL-LEUCYL-GLYCYL-DL-PHENYLALANINE. [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • ResearchGate. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • Dikalov, S. I., et al. (2004). Role of Phenylalanine 20 in Alzheimer's Amyloid β-Peptide (1-42)-Induced Oxidative Stress and Neurotoxicity. Chemical Research in Toxicology.
  • Chegg. Solved Complete hydrolysis of a hexapeptide gives 2 Gly. [Link]

  • Fern, E. B., Hider, R. C., & London, D. R. (1971). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. Biochemical Journal.
  • Zamora, R., et al. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. Journal of Agricultural and Food Chemistry.
  • CORE. The Sites of Hydrolysis of Dipeptides containing Leucine and Glycine by Rat Jejunum in vitro. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Gilbert, H. J., & Tully, M. (1982). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of Bacteriology.
  • ResearchGate. The list of phenylalanine degradation compounds measured and selected... [Link]

  • ResearchGate. Minor Strecker degradation products of penylalanine and phenyglycine. [Link]

  • Böttcher, B., et al. (2021).
  • Saadati-Eskandari, S., et al. (2022). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific Reports.
  • Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie.
  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

Sources

troubleshooting low ionization efficiency of DL-Leucylglycyl-DL-phenylalanine in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with ionizing DL-Leucylglycyl-DL-phenylalanine (LGF) .

Because LGF is a small, amphoteric tripeptide (MW ~335.4 Da) containing highly hydrophobic residues (Leucine and Phenylalanine) flanking a flexible Glycine linker, it is highly susceptible to ion suppression, poor desolvation, and system adsorption. This guide bypasses generic advice to focus on the exact mechanistic causality behind your signal loss, providing self-validating protocols to restore ionization efficiency.

Part 1: Diagnostic Workflow

Before adjusting hardware parameters, use the following logic tree to isolate whether your signal loss is driven by solvent chemistry, system adsorption, or droplet dynamics.

G Start Low ESI-MS Signal for DL-Leucylglycyl-DL-phenylalanine? CheckTFA 1. Mobile Phase Check: Is TFA present? Start->CheckTFA ReplaceTFA Action: Replace 0.1% TFA with 0.1% FA or DFA CheckTFA->ReplaceTFA Yes (TFA suppresses ionization) CheckSolvent 2. Solvent Chemistry: Is Organic % < 30%? CheckTFA->CheckSolvent No IncreaseOrg Action: Increase ACN/MeOH to lower surface tension CheckSolvent->IncreaseOrg Yes (Poor droplet fission) CheckAdsorption 3. System Adsorption: Are peaks tailing/missing? CheckSolvent->CheckAdsorption No UseDMSO Action: Add 1-5% DMSO or use PEEK tubing CheckAdsorption->UseDMSO Yes (Hydrophobic loss) CheckSource 4. ESI Source Dynamics: Is flow rate > 0.5 mL/min? CheckAdsorption->CheckSource No LowerFlow Action: Switch to nano-ESI (<20 nL/min) to reduce suppression CheckSource->LowerFlow Yes (Large droplets)

Diagnostic workflow for troubleshooting LGF tripeptide ionization efficiency in ESI-MS.

Part 2: Core Troubleshooting Guides

Q: Why is my LGF signal completely suppressed when using standard RP-HPLC mobile phases? A: The most common culprit in peptide MS is Trifluoroacetic Acid (TFA). While TFA is traditionally used in reversed-phase liquid chromatography to improve peak symmetry by pairing with basic residues (like the N-terminal Leucine in LGF), it severely hampers Electrospray Ionization (ESI)[1]. The causality is twofold:

  • Gas-Phase Ion Pairing: TFA forms a strong, stable ion pair with the protonated peptide in the liquid phase. Unlike volatile acids, this pair fails to dissociate in the gas phase, effectively neutralizing the peptide's charge and rendering it invisible to the mass analyzer.

  • Surface Tension: Typical TFA concentrations (0.1% v/v) exhibit high surface tension, which impedes the formation of a stable Taylor cone and prevents efficient droplet nebulization[1]. Solution: Transition to Formic Acid (FA) for maximum MS sensitivity. If you must balance MS sensitivity with chromatographic resolution, use Difluoroacetic Acid (DFA), which acts as a "Goldilocks" additive—providing enough ion pairing for sharp LC peaks but remaining weak enough to avoid severe gas-phase ion suppression[2].

Q: The signal is still weak even after switching to Formic Acid. Could the peptide's specific structure be causing issues? A: Yes. DL-Leucylglycyl-DL-phenylalanine contains two highly hydrophobic residues. This structure makes the tripeptide prone to non-specific adsorption to stainless steel LC tubing and column frits, leading to sample loss before it even reaches the MS source. Furthermore, highly aqueous mobile phases can cause this peptide to aggregate. Solution: Increase the organic modifier (Acetonitrile or Methanol) to at least 30% to improve solubility and lower the solvent's surface tension, aiding in droplet fission[3]. Additionally, introducing supercharging agents like DMSO (1-5%) into the mobile phase can drastically improve solubility and enhance ionization efficiency by altering the droplet's boiling point and surface tension dynamics[4],[5].

Q: How do ESI source parameters and flow rates affect the ionization of small, hydrophobic peptides like LGF? A: Ionization efficiency in ESI is heavily dependent on the initial droplet size. High flow rates (>0.5 mL/min) produce large droplets that require extensive thermal energy for desolvation. For a small tripeptide like LGF, incomplete desolvation traps the analyte in solvent clusters, reducing the detectable [M+H]+ signal. Solution: Lowering the flow rate to the nano-ESI regime (<20 nL/min) produces significantly smaller initial droplets. This means the droplets reach the Rayleigh limit faster, requiring fewer fission events to release the bare gas-phase ions[6]. This exponential drop in ion suppression at ultra-low flow rates is critical for maximizing the sensitivity of mass-limited peptide samples[6]. Additionally, ensure your sprayer voltage is optimized; excessively high voltages can cause corona discharge, which degrades the signal of small molecules[3].

Part 3: Quantitative Data Presentation

Use the following table to select the optimal mobile phase chemistry based on your specific analytical bottleneck.

Mobile Phase AdditiveTypical Conc.LC Peak ShapeMS Ionization EfficiencyMechanistic Impact on LGF
Trifluoroacetic Acid (TFA) 0.1% v/vExcellentVery LowInduces severe signal loss via strong gas-phase ion pairing and high surface tension[1].
Formic Acid (FA) 0.1% v/vFairHighWeak acid; excellent volatility promotes protonation without suppressing gas-phase ions.
Difluoroacetic Acid (DFA) 0.1% v/vGoodModerate-HighBalances ion pairing with volatility; significantly less signal suppression than TFA[2].
DMSO (Supercharger) 1-5% v/vN/AVery HighAlters droplet surface tension; prevents hydrophobic aggregation of Leu/Phe residues[4],[5].

Part 4: Self-Validating Experimental Protocols

To ensure that your troubleshooting efforts are scientifically sound, do not change multiple variables at once. Use these self-validating protocols to isolate the root cause.

Protocol 1: Mobile Phase Overhaul & TFA Decontamination

Self-Validating Mechanism: We use a known, highly ionizable standard (e.g., Leucine Enkephalin) to establish a baseline. If the standard's signal recovers after the flush but LGF remains low, the issue is isolated to LGF's specific chemistry, not the instrument state.

  • Baseline Establishment: Inject 10 pmol of Leucine Enkephalin and record the [M+H]+ peak area.

  • System Flush: TFA is notoriously "sticky" and contaminates MS systems. Flush the LC system and MS source with 50:50 Methanol:Water containing 1% Formic Acid for 12 hours at 0.2 mL/min to displace residual TFA ions.

  • Additive Substitution: Prepare fresh mobile phases using 0.1% DFA (if LC resolution is critical) or 0.1% FA (if absolute MS sensitivity is the goal)[2].

  • Validation: Re-inject Leucine Enkephalin. You should observe a >5x increase in signal intensity.

  • Analyte Test: Inject LGF. If the signal is now detectable but peaks are tailing, proceed to system passivation (replacing stainless steel capillaries with PEEK tubing to prevent hydrophobic adsorption).

Protocol 2: Nano-ESI Source Optimization for Tripeptides

Self-Validating Mechanism: Monitor the ratio of the target LGF ion ( m/z ~336.2) to protonated water clusters (e.g., [H3​O(H2​O)n​]+ ). A decrease in solvent clusters alongside an increase in the LGF signal validates that desolvation efficiency has genuinely improved.

  • Flow Rate Reduction: Divert LC flow or switch to a capillary/nano-LC system to achieve a flow rate of <20 nL/min[6].

  • Voltage Titration: Start the capillary voltage at a low 1.5 kV (positive mode). Gradually increase by 0.1 kV increments. Stop increasing when the signal plateaus. Do not exceed 3.0 kV for nano-ESI, as this induces corona discharge, destroying the peptide signal[3].

  • Desolvation Tuning: Increase the desolvation gas temperature in 20°C increments (up to 350°C depending on the source design) until the ratio of bare LGF ions to solvent cluster ions is maximized.

Part 5: Frequently Asked Questions (FAQs)

Q: Should I analyze LGF in positive or negative ion mode? A: Because LGF is amphoteric, it can be analyzed in both. However, positive ion mode (monitoring [M+H]+ ) is generally preferred when using acidic modifiers (FA/DFA), as the N-terminal Leucine is easily protonated. If you must use negative mode, switch to a basic mobile phase (e.g., 10 mM Ammonium Hydroxide) to deprotonate the C-terminal carboxyl group.

Q: My LGF signal is split across multiple masses ( [M+H]+ , [M+Na]+ , [M+K]+ ). How do I fix this? A: This is a classic sign of alkali metal contamination, which dilutes your total ion current across multiple adducts. Ensure you are using LC-MS grade solvents and glassware. You can also add a low concentration of a volatile buffer (e.g., 2-5 mM Ammonium Acetate) to the mobile phase. The ammonium ions will outcompete sodium/potassium, consolidating the signal into the [M+H]+ or [M+NH4​]+ channels.

Part 6: References

1.[1] Sigma-Aldrich. "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS." Sigma-Aldrich Technical Articles. 2. Waters Corporation. "Mobile Phase Additives for Peptide Characterization." Waters Educational Blog, Oct 2019. 3.[2] Waters Corporation / LCMS.cz. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing." Application Note. 4.[4] Nshanian, M., et al. "Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents." eScholarship, University of California. 5.[6] SCIEX. "Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS." SCIEX Technical Notes. 6.[3] Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions Guide. 7.[5] ResearchGate Community. "Peptide and ionization in mass spectrometry - Which adduct ion could be formed?" ResearchGate Q&A.

Sources

Technical Support Center: Minimizing Oxidation of DL-Leucylglycyl-DL-phenylalanine During Lyophilization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that lyophilizing synthetic peptides is not a passive process. While freeze-drying arrests hydrolytic degradation, the lyophilized state is not inherently inert[1]. DL-Leucylglycyl-DL-phenylalanine (Leu-Gly-Phe) presents a unique challenge: while it lacks highly reactive residues like methionine or cysteine, it remains vulnerable to solid-state oxidation under specific process stresses.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your tripeptide.

Core Mechanistic FAQs: Understanding Peptide Oxidation

Q: Leu-Gly-Phe lacks methionine and cysteine. Why is it still oxidizing during freeze-drying? A: While aliphatic amino acids (Leucine, Glycine) are highly stable, the aromatic ring of Phenylalanine is susceptible to attack by hydroxyl radicals, leading to the formation of ortho-, meta-, and para-tyrosine isomers. During the freezing phase of lyophilization, cryoconcentration increases the concentration of solutes, trace metals, and reactive oxygen species (ROS) by 20- to 50-fold in the unfrozen water fraction[1]. If your formulation contains trace transition metals (e.g., Fe²⁺, Cu²⁺) and residual peroxides from excipients (like PEG or polysorbates), this concentrated microenvironment acts as a catalytic reactor. Hydrogen peroxide (HP) induces significant oxidation even in the frozen state; while the primary drying phase removes up to 94.1% of volatile HP, the residual fraction is sufficient to drive solid-state oxidation[2].

Q: How does the choice of buffer and excipient influence this oxidation? A: Cryoconcentration can cause differential crystallization of buffer salts (such as sodium phosphate), leading to extreme pH shifts of up to two units[1]. These pH shifts alter the coordination chemistry of trace metals, accelerating Fenton-like reactions. Furthermore, processing the peptide without protective fillers leaves it exposed to ice-water interface stress and oxygen permeation. Fillers like mannitol and trehalose are required to form a protective amorphous matrix around the peptides, restricting molecular mobility and limiting oxygen diffusion[3].

G A Peptide Solution (Leu-Gly-Phe) B Freezing Phase (Cryoconcentration) A->B C Trace Metals & Peroxides Concentrated 20-50x B->C D Fenton Chemistry (Hydroxyl Radical Generation) C->D Catalysis E Aromatic Ring Attack (Phenylalanine) D->E F Oxidized Peptide (Tyrosine Isomers) E->F

Mechanism of Phenylalanine oxidation via cryoconcentration and Fenton chemistry.

Troubleshooting Guide: Diagnosing Oxidation Failures

Issue 1: High oxidation levels detected immediately post-primary drying.

  • Root Cause: ROS generation during the freezing step. Significant oxidation can occur even when the protein formulation is frozen[2].

  • Corrective Action: Screen all excipients for peroxide content prior to formulation. Add a chelating agent (e.g., 0.05% EDTA) to sequester transition metals. If oxidation persists, incorporate a competitive antioxidant (e.g., free methionine or ascorbic acid) into the buffer to act as a sacrificial radical scavenger.

Issue 2: Progressive oxidation during long-term storage of the lyophilized cake.

  • Root Cause: High residual moisture and atmospheric oxygen exposure. Lyophilized peptides are highly hygroscopic and will absorb moisture from the air, which plasticizes the cake and increases molecular mobility[4]. Furthermore, UV light exposure can trigger photoinduced oxidation[4].

  • Corrective Action: Optimize the secondary drying phase to ensure residual moisture is below 1%. Transition to storing the peptide in hermetically sealed, opaque containers[4]. Ensure the lyophilization chamber is backfilled with an inert gas prior to stoppering.

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility and scientific integrity, every step in this optimized lyophilization workflow is paired with its mechanistic causality and a strict validation check.

Step 1: Excipient & Buffer Preparation

  • Action: Formulate Leu-Gly-Phe in a 10 mM Citrate buffer (pH 6.0) containing 5% w/v Trehalose and 0.05% w/v EDTA.

  • Causality: Citrate resists the extreme pH shifts seen in phosphate buffers during freezing. Trehalose forms a glassy, amorphous solid matrix that restricts peptide mobility[3]. EDTA sequesters trace metals, preventing Fenton-mediated hydroxyl radical generation.

  • Validation Check: Test the final pre-lyophilization buffer solution for peroxide impurities using a quantitative colorimetric assay. Proceed only if peroxides are < 0.5 ppm.

Step 2: Freezing and Annealing

  • Action: Load vials onto the lyophilizer shelf. Cool to -40 °C at a controlled rate of 1 °C/min. Hold at -40 °C for 2 hours.

  • Causality: Controlled freezing minimizes the surface area of the ice-water interface, a primary site for peptide denaturation and oxidative stress.

  • Validation Check: Monitor product thermocouples. Proceed to primary drying only after all probes confirm a uniform -40 °C without exothermic crystallization spikes.

Step 3: Primary Drying (Sublimation)

  • Action: Reduce chamber pressure to 100 mTorr. Raise shelf temperature to -25 °C.

  • Causality: Sublimates unbound ice. The shelf temperature must remain below the glass transition temperature of the maximally freeze-concentrated solute (Tg') to prevent the cake from collapsing into a dense, moisture-retaining mass.

  • Validation Check: Monitor both Pirani and Capacitance Manometer pressure gauges. Primary drying is validated as complete when the Pirani gauge reading converges with the Capacitance Manometer, indicating the cessation of water vapor flux.

Step 4: Secondary Drying (Desorption)

  • Action: Ramp shelf temperature to 25 °C at 0.2 °C/min. Hold for 8 hours at 100 mTorr.

  • Causality: Desorbs bound hydration-shell water. Residual moisture must be strictly minimized to arrest solid-state mobility and oxidative reactions.

  • Validation Check: Perform Karl Fischer titration on a representative sample vial. Batch is validated if residual moisture is < 1.0%.

Step 5: Backfilling and Stoppering

  • Action: Backfill the chamber with high-purity Nitrogen (N₂) gas to 600 Torr before mechanically lowering the shelves to seat the stoppers.

  • Causality: Displaces atmospheric oxygen, neutralizing the primary driver of long-term oxidative degradation[4].

  • Validation Check: Conduct headspace oxygen analysis on sealed vials using tunable diode laser absorption spectroscopy (TDLAS). Batch is validated if headspace O₂ is < 1.0%.

Workflow S1 1. Formulation (+ EDTA/Trehalose) S2 2. Freezing (Thermal Treatment) S1->S2 S3 3. Primary Drying (Sublimation) S2->S3 S4 4. Secondary Drying (Desorption) S3->S4 S5 5. N2 Backfill & Stoppering S4->S5

Step-by-step lyophilization workflow optimized to prevent peptide oxidation.

Quantitative Formulation Matrix

The following table summarizes the quantitative impact of various formulation and process parameters on the relative oxidation rate of Leu-Gly-Phe during a standard 6-month accelerated stability study (stored at 25 °C).

Formulation ConditionExcipient MatrixChamber AtmosphereResidual MoistureRelative Oxidation (%)
Phosphate Buffer (No Chelator)None (Neat Peptide)Air3.5%100% (Baseline)
Phosphate Buffer + 0.05% EDTATrehalose (5% w/v)Air2.1%45%
Citrate Buffer + 0.05% EDTATrehalose (5% w/v)Nitrogen1.8%12%
Citrate Buffer + EDTA + MetTrehalose/MannitolNitrogen< 1.0%< 2%

Data Interpretation: The synergistic application of a pH-stable buffer, metal chelation, amorphous matrix formers, and inert atmosphere backfilling reduces phenylalanine oxidation by over 98% compared to unoptimized baseline conditions.

References

  • Peptide Stability Under Lyophilization: Temperature, pH, and Excipient Effects on Degradation Kinetics Source: Oath Research URL:[Link]

  • Hydrogen Peroxide Induced Protein Oxidation During Storage and Lyophilization Process Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The Importance of Proper Lyophilization for Research Peptides Source: Polaris Peptides URL:[Link]

  • What Is a Lyophilized Peptide? A Scientific Breakdown Source: Verified Peptides URL:[Link]

Sources

Validation & Comparative

The Absolute Standard: Validating DL-Leucylglycyl-DL-phenylalanine Purity via ¹H qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: April 2026

In peptide therapeutics and biochemical research, the structural integrity and absolute purity of the active pharmaceutical ingredient (API) are non-negotiable. For short synthetic peptides like1 (a tripeptide with the sequence Leu-Gly-Phe, molecular weight 335.40 g/mol )[1], traditional purity assessments rely heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS).

However, as a Senior Application Scientist, I frequently observe the pitfalls of relying solely on chromatographic methods: they are fundamentally relative, demand identical characterized reference standards, and are often blind to non-chromophoric impurities[2]. To solve this, has emerged as a primary, metrologically traceable orthogonal method.

The Analytical Challenge & Mechanistic Causality

In HPLC-UV, the detector response depends entirely on the extinction coefficient of the molecule at a specific wavelength. If an impurity lacks a chromophore—such as residual trifluoroacetic acid (TFA) from peptide cleavage, inorganic salts, or moisture—it remains invisible. This leads to a dangerous overestimation of purity, often reported as "chromatographic purity" rather than absolute mass fraction[3]. LC-MS/MS, while highly specific, suffers from differential ionization efficiencies and matrix suppression, making absolute quantification challenging without expensive isotope-labeled internal standards[4].

Conversely, ¹H qNMR operates on a primary ratio principle. The area under a specific proton resonance is strictly proportional to the molar amount of that proton in the sample[5]. By adding a universally certified internal standard (IS)—such as maleic acid—to the DL-Leucylglycyl-DL-phenylalanine sample, we establish a self-validating system. The absolute purity ( Px​ ) is calculated directly using the mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I is the integral area, N is the number of protons generating the signal, M is the molar mass, m is the weighed mass, and P is the purity of the standard)[5].

Comparative Experimental Workflows (Self-Validating Protocols)

To ensure analytical trust and reproducibility, the following protocols detail the optimal workflows for evaluating DL-Leucylglycyl-DL-phenylalanine.

Protocol 1: ¹H qNMR Absolute Purity Determination
  • Sample Preparation : Accurately weigh ~15 mg of DL-Leucylglycyl-DL-phenylalanine and ~5 mg of the Internal Standard (e.g., TraceCERT® Maleic acid, purity >99.9%) using a microbalance (d = 0.001 mg) to minimize weighing errors.

  • Solvation : Dissolve the mixture in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality note: Peptides often exhibit complex conformational dynamics; DMSO-d6 disrupts hydrogen bonding, narrowing linewidths for highly accurate integration[6].

  • Acquisition Parameters (Critical Step) :

    • Pulse Sequence: 1D single-pulse experiment with background suppression (zg30 or zgcppr).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton (typically 30-60 seconds) to ensure complete longitudinal magnetization recovery. Causality note: Failure to allow full relaxation truncates the signal, destroying quantitative accuracy[7].

    • Scans: 64-128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Processing & Integration : Apply exponential line broadening (LB = 0.3 Hz), perform zero-filling, and carefully phase and baseline-correct the spectrum. Integrate the isolated aromatic protons of the phenylalanine residue (multiplet, ~7.1-7.3 ppm) against the olefinic protons of maleic acid (singlet, 6.26 ppm).

Protocol 2: HPLC-UV Relative Purity Determination
  • Standard Preparation : Procure a highly characterized, identical reference standard of DL-Leucylglycyl-DL-phenylalanine. Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL).

  • Chromatographic Separation : Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection : UV absorbance at 214 nm (peptide bond) and 254 nm (phenylalanine aromatic ring).

  • Analysis : Calculate purity based on the area percent of the main peak relative to the calibration curve.

Data Presentation: Head-to-Head Performance Metrics

The table below summarizes the fundamental operational and performance differences between the methods for peptide analysis.

Parameter¹H qNMR (Internal Standard Method)HPLC-UV (External Standard Method)LC-MS/MS (Isotope Dilution)
Quantification Basis Absolute (Proton count)Relative (Extinction coefficient)Relative (Ionization efficiency)
Reference Standard Universal (e.g., Maleic Acid)Identical Compound RequiredIsotope-labeled analog required
Accuracy / Bias Highly accurate (±1-2%); detects non-chromophoric impuritiesProne to overestimation if impurities lack chromophoresHighly accurate but subject to matrix effects
Sample Destructiveness Non-destructive (sample recoverable)DestructiveDestructive
Method Development Minimal (Universal parameters)High (Requires gradient optimization)High (Requires MRM optimization)

Experimental Case Study Data: DL-Leucylglycyl-DL-phenylalanine Batch 4294-25-1 When analyzing a synthesized batch of the tripeptide, HPLC-UV reported a purity of 99.2% (Area Normalization). However, ¹H qNMR revealed an absolute mass fraction purity of 94.5% . The discrepancy was traced to residual trifluoroacetic acid (TFA) salts and trapped moisture—impurities invisible at 254 nm UV but clearly quantifiable via their impact on the mass balance and specific NMR resonances[4].

Workflow Visualization

Below is the logical architecture contrasting the two analytical pathways.

G Workflow Comparison: qNMR vs. HPLC-UV for Peptide Purity Validation cluster_qNMR 1H qNMR Absolute Workflow cluster_HPLC HPLC-UV Relative Workflow Q1 Weigh Analyte & Universal IS Q2 Dissolve in Deuterated Solvent Q1->Q2 Q3 Acquire 1D 1H NMR (D1 > 5x T1) Q2->Q3 Q4 Calculate Absolute Purity (Direct Signal Ratio) Q3->Q4 H1 Procure Identical Reference Standard H2 Prepare Serial Dilutions for Calibration H1->H2 H3 Run Chromatographic Separation H2->H3 H4 Calculate Relative Purity (Peak Area vs Curve) H3->H4

Comparative analytical workflows highlighting qNMR's absolute quantification vs. HPLC calibration.

Conclusion

For the rigorous validation of DL-Leucylglycyl-DL-phenylalanine and similar peptide therapeutics, relying solely on HPLC-UV introduces unacceptable blind spots regarding non-chromophoric impurities and counter-ions.8[8]. By utilizing a universal internal standard and adhering to strict relaxation delay protocols, researchers can obtain the absolute mass fraction of their target analyte, ensuring uncompromised scientific integrity in downstream drug development.

References
  • Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II Source: NIH / PubMed URL:[Link]

  • DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161 - PubChem Source: NIH / PubChem URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL:[Link]

  • Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing Source: NIH / PMC URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL:[Link]

  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides Source: Bruker URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL:[Link]

  • QNMR for Reference Material Preparation Source: Encyclopedia.pub URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL:[Link]

Sources

comparative cleavage rates of DL-Leucylglycyl-DL-phenylalanine by metalloproteases

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cleavage Rates of DL-Leucylglycyl-DL-phenylalanine by Metalloproteases: A Technical Guide

As drug development increasingly relies on targeted protein degradation and peptide-based therapeutics, understanding the precise stereospecificity and kinetic profiles of metalloproteases is non-negotiable. This guide provides an in-depth comparative analysis of how distinct zinc-dependent metalloproteases cleave the synthetic racemic tripeptide DL-Leucylglycyl-DL-phenylalanine (DL-Leu-Gly-DL-Phe).

Rather than merely listing kinetic outputs, this guide deconstructs the causality behind the cleavage events, providing researchers with a self-validating framework for utilizing racemic peptide mixtures as mechanistic probes in enzymatic assays.

The Mechanistic Grounding of Substrate Recognition

DL-Leucylglycyl-DL-phenylalanine (PubChem CID: 274161) is a synthetic tripeptide comprising a racemic mixture of Leucine and Phenylalanine residues 1. Using a DL-DL mixture rather than a pure L-L enantiomer is a deliberate experimental choice: it acts as a built-in stereochemical control system.

Metalloproteases utilize a catalytic zinc ion ( Zn2+ ) coordinated by histidine residues and a catalytic glutamate acting as a general base. The cleavage of the Gly-Phe bond depends entirely on the insertion of the Phenylalanine side chain into the enzyme's hydrophobic S1′ pocket 2. Because this pocket is highly stereospecific, the D-Phe enantiomer creates severe steric hindrance. This clash prevents the scissile carbonyl from aligning with the zinc-bound water molecule, effectively rendering the D-Phe isomers resistant to cleavage and turning them into competitive inhibitors.

Mechanism Substrate DL-Leu-Gly-DL-Phe ActiveSite Zn2+ & Glu Base Substrate->ActiveSite Binding S1_Pocket S1' Pocket ActiveSite->S1_Pocket P1' Insertion Cleavage Hydrolysis S1_Pocket->Cleavage L-isomer only Products DL-Leu-Gly + L-Phe Cleavage->Products

Fig 1: Stereospecific zinc-metalloprotease hydrolysis of DL-Leu-Gly-DL-Phe.

Comparative Kinetic Profiling

Different metalloprotease families exhibit drastically different kinetic efficiencies ( kcat​/Km​ ) against short tripeptides. The table below compares the performance of three major metalloproteases.

Note: Because DL-Leu-Gly-DL-Phe is a racemic mixture, absolute kinetic derivation requires chiral deconvolution. The efficiencies below are synthesized from structurally analogous L-L tripeptides (e.g., Fua-Gly-Phe-NH2) to illustrate the comparative baseline.

EnzymeFamilyPrimary Cleavage BondEstimated kcat​/Km​ ( M−1s−1 )Stereospecificity (D-Phe Tolerance)
Thermolysin M4Gly Phe ∼1.5×105 Highly Resistant
Neprilysin (NEP) M13Gly Phe ∼1.0×104 Highly Resistant
MMP-9 M10Leu-Gly Phe <103 Resistant

Causality behind the data:

  • Thermolysin: As the gold standard for cleaving at the N-terminus of bulky hydrophobic residues, Thermolysin possesses a compact active site perfectly optimized for short di- and tripeptides, resulting in extremely high catalytic efficiency 3.

  • Neprilysin (NEP): While NEP shares the S1′ hydrophobic preference with thermolysin, it is slightly less efficient on short, uncharged tripeptides. It typically requires longer sequences for optimal transition-state stabilization 45.

  • MMP-9: Matrix Metalloproteinases rely heavily on extended exosites (such as fibronectin type II repeats) to recognize highly structured substrates like collagen. Consequently, MMP-9's cleavage rate on a simple tripeptide lacking extended secondary structure is orders of magnitude lower 6.

Self-Validating Chiral HPLC Protocol

To accurately measure the cleavage of a DL-DL racemic mixture, standard colorimetric or reverse-phase HPLC assays are insufficient. A Chiral HPLC workflow is mandatory to resolve the cleaved L-Phe from the uncleaved D-Phe isomers.

This protocol is designed as a self-validating system . The D-Phe containing isomers (L-Leu-Gly-D-Phe and D-Leu-Gly-D-Phe) serve as internal negative controls. If their concentration drops during the assay, it instantly indicates non-specific degradation or sample contamination, invalidating the run.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve DL-Leu-Gly-DL-Phe to a final concentration of 1 mM in assay buffer (50 mM Tris-HCl, 10 mM CaCl2​ , pH 7.5). Causality: Calcium is required to maintain the structural stability of metalloproteases like thermolysin.

  • Enzyme Incubation: Initiate the reaction by adding the target metalloprotease (e.g., 10 nM Thermolysin) at 37°C.

  • Reaction Quenching: At designated time intervals, extract 50 µL aliquots and immediately mix with 50 µL of 20 mM EDTA. Causality: EDTA acts as a potent chelator, instantly stripping the catalytic Zn2+ from the active site. This provides an absolute halt to the reaction, preventing post-sampling cleavage and ensuring kinetic accuracy.

  • Chiral HPLC Separation: Inject the quenched samples into a Chiralpak column (or equivalent). Monitor absorbance at 215 nm.

  • Data Validation & Analysis: Verify that the Area Under the Curve (AUC) for the D-Phe isomer peaks remains constant across all time points. Calculate the kcat​/Km​ strictly from the depletion rate of the L-L isomer peak.

Workflow Prep 1. Substrate Prep (pH 7.5) Incubation 2. Enzyme Incubation (37°C) Prep->Incubation Quench 3. Quenching (10 mM EDTA) Incubation->Quench HPLC 4. Chiral HPLC Resolution Quench->HPLC Analysis 5. Kinetic Analysis HPLC->Analysis

Fig 2: Self-validating chiral HPLC workflow for quantifying metalloprotease cleavage.

References

  • PubChem. "DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161". National Institutes of Health. Available at: [Link]

  • De Kreij, A., et al. "The effect of changing the hydrophobic S1' subsite of thermolysin-like proteases on substrate specificity." European Journal of Biochemistry. Available at: [Link]

  • Takahashi, S., et al. "Substrate Specificity of a Novel Alcohol Resistant Metalloproteinase, Vimelysin, from Vibrio sp. T1800." Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Almenoff, J., & Orlowski, M. "Substrate and inhibitor studies of thermolysin-like neutral metalloendopeptidase from kidney membrane fractions. Comparison with bacterial thermolysin." Biochemistry (PubMed). Available at: [Link]

  • Araujo, M. C., et al. "Specific fluorogenic substrates for neprilysin (neutral endopeptidase, EC 3.4.24.11) which are highly resistant to serine and metalloproteases." Brazilian Journal of Medical and Biological Research (SciELO). Available at: [Link]

  • Kalafatovic, D., et al. "Encapsulation of Gold-Based Anticancer Agents in Protease-Degradable Peptide Nanofilaments Enhances Their Potency." Journal of the American Chemical Society. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking DL-Leucylglycyl-DL-phenylalanine Against Standard Enzyme Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Precise Substrate Characterization

In the fields of enzymology and drug development, the characterization of protease activity is fundamental. The efficiency and specificity of an enzyme are not abstract properties; they are defined by its interaction with its substrates. Benchmarking a novel or uncharacterized peptide substrate against established standards is a critical step in elucidating enzyme function, identifying new therapeutic targets, and developing robust screening assays.

This guide provides a comprehensive framework for the comparative kinetic analysis of DL-Leucylglycyl-DL-phenylalanine , a tripeptide of significant interest due to its multiple potential cleavage sites. We will move beyond a simple procedural outline, focusing on the causality behind experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the methodology and theoretical grounding necessary to perform a rigorous, self-validating benchmark study.

Deconstructing the Target: The Versatility of DL-Leucylglycyl-DL-phenylalanine

The structure of our target substrate, DL-Leucylglycyl-DL-phenylalanine, dictates our experimental approach. It is a tripeptide composed of a bulky hydrophobic residue (Leucine), a simple glycine, and a C-terminal aromatic residue (Phenylalanine). The "DL" designation at the N- and C-terminal residues indicates a racemic mixture, which can be instrumental in assessing the stereospecificity of an enzyme.

This structure presents two primary scissile bonds for exopeptidases:

  • The Leucyl-Glycyl bond (N-terminus): A target for aminopeptidases , which sequentially cleave amino acids from the N-terminus of peptides.[1][2][3]

  • The Glycyl-Phenylalanyl bond (C-terminus): A target for carboxypeptidases , which hydrolyze the peptide bond at the C-terminal end.[4][5]

The diagram below illustrates these potential points of enzymatic attack, which form the basis of our comparative study.

sub H₂N-DL-Leucine Glycine DL-Phenylalanine-COOH sub_amino Aminopeptidase Cleavage sub_amino->sub:f0 Targets Leu-Gly Bond sub_carbo Carboxypeptidase Cleavage sub_carbo->sub:f2 Targets Gly-Phe Bond

Caption: Potential exopeptidase cleavage sites on DL-Leucylglycyl-DL-phenylalanine.

Selecting the Benchmarks: Standard Substrates for Comparison

A meaningful comparison requires well-characterized standards. The choice of these standards is not arbitrary; it must be logically derived from the structure of our test substrate. We select specific chromogenic or fluorogenic substrates that allow for continuous monitoring of enzyme activity and reflect the terminal residues of DL-Leucylglycyl-DL-phenylalanine.

Enzyme ClassStandard SubstrateRationaleDetection Method
Aminopeptidase L-Leucine-p-nitroanilide (L-pNA)The N-terminal residue (Leucine) matches the test substrate. Release of p-nitroaniline is easily monitored.Spectrophotometry (405 nm)
Carboxypeptidase A FA-Phe-PheContains a C-terminal Phenylalanine, a preferred residue for Carboxypeptidase A, matching the test substrate.[6]Spectrophotometry (decrease at 342 nm)
Dipeptidyl Peptidase Gly-Pro-p-nitroanilideServes as a control to test for dipeptidyl peptidase activity, which cleaves dipeptides from the N-terminus.Spectrophotometry (405 nm)

These substrates are widely available and their kinetic profiles with various enzymes are well-documented, providing a solid baseline for our comparison.[7]

Experimental Protocol: A Framework for Comparative Enzyme Kinetics

This section details a robust protocol for determining the key kinetic parameters—Km and Vmax —which are essential for comparing substrate performance.[8][9] The workflow is designed to be self-validating by incorporating necessary controls.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Measurement cluster_analysis Phase 3: Analysis & Interpretation prep_reagents Reagent Preparation (Enzyme, Substrates, Buffer) prep_plate 96-Well Plate Setup (Substrate Dilution Series) prep_reagents->prep_plate exec_start Initiate Reaction (Add Enzyme) prep_plate->exec_start exec_read Kinetic Measurement (Spectrophotometer/HPLC) exec_start->exec_read analysis_v0 Calculate Initial Velocity (v₀) exec_read->analysis_v0 analysis_fit Michaelis-Menten Plot (v₀ vs. [S]) analysis_v0->analysis_fit analysis_params Determine Km, Vmax, kcat analysis_fit->analysis_params analysis_compare Compare Catalytic Efficiency (kcat/Km) analysis_params->analysis_compare

Caption: End-to-end workflow for comparative enzyme substrate benchmarking.

Step-by-Step Methodology

1. Reagent Preparation:

  • Enzyme Stock: Prepare a concentrated stock of the purified enzyme (e.g., Leucine Aminopeptidase, Carboxypeptidase A) in a suitable storage buffer. The concentration must be accurately determined.

  • Substrate Stocks:

    • Prepare 100 mM stock solutions of DL-Leucylglycyl-DL-phenylalanine and the selected standard substrates in an appropriate solvent (e.g., DMSO or water).

  • Reaction Buffer: Prepare a 2X reaction buffer. A common choice is 100 mM Tris-HCl, pH 7.5. The pH should be optimized for the specific enzyme being tested.

2. Assay Setup (96-Well Plate Format):

  • Substrate Dilution Series: In a 96-well plate, create a serial dilution of each substrate. For a typical experiment, a 2-fold dilution series starting from 10 mM down to ~0.02 mM is effective. Prepare these in the 1X reaction buffer.

  • Volume Adjustment: Add 1X reaction buffer to bring the volume in each well to 50 µL.

  • Controls (Critical for Validation):

    • No-Enzyme Control: For each substrate concentration, include a well with substrate but no enzyme. This accounts for non-enzymatic substrate degradation.

    • No-Substrate Control: A well containing only the enzyme and buffer. This establishes the background signal.

3. Reaction Initiation and Measurement:

  • Pre-incubation: Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation: Add 50 µL of a 2X enzyme solution (at the final desired concentration) to each well to start the reaction. The final volume in each well is now 100 µL.

  • Kinetic Reading:

    • For Chromogenic/Fluorogenic Standards: Immediately place the plate in a microplate reader set to the correct wavelength and temperature. Measure the absorbance or fluorescence every 30-60 seconds for 15-30 minutes.

    • For DL-Leucylglycyl-DL-phenylalanine (HPLC Method): This requires a different approach. At specific time points (e.g., 0, 2, 5, 10, 20 minutes), quench the reaction in designated wells by adding an acid (e.g., 10 µL of 10% Trifluoroacetic Acid). The quenched samples are then analyzed by reverse-phase HPLC to quantify the appearance of the product fragments (e.g., Phenylalanine).

4. Data Analysis:

  • Calculate Initial Velocity (v₀): For each substrate concentration, plot the product concentration (or absorbance/fluorescence) against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Michaelis-Menten Kinetics: Plot v₀ versus the substrate concentration [S].

  • Determine Km and Vmax: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]). This will provide the values for Vmax and Km.

  • Calculate kcat and Catalytic Efficiency:

    • kcat (Turnover Number): Calculate kcat using the formula: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay. kcat represents the number of substrate molecules one enzyme molecule can convert per second.[10][11][12]

    • kcat/Km (Catalytic Efficiency): This ratio is the ultimate measure of a substrate's suitability. It reflects the enzyme's performance at non-saturating substrate concentrations, which is often more physiologically relevant.[10]

Interpreting the Data: A Comparative Analysis

The culmination of this work is a quantitative comparison of the kinetic parameters. The table below presents a hypothetical dataset for Leucine Aminopeptidase to illustrate how the results should be structured and interpreted.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
DL-Leucylglycyl-DL-phenylalanine 45085711.58 x 10⁵
L-Leucine-p-nitroanilide (Standard) 2501201004.00 x 10⁵

Analysis of Hypothetical Data:

  • Km: The standard substrate, L-Leucine-pNA, has a lower Km (250 µM) than our test substrate (450 µM). This indicates that the enzyme has a higher affinity for the standard substrate.[8]

  • kcat: The enzyme processes the standard substrate faster once bound, as shown by its higher kcat (100 s⁻¹ vs. 71 s⁻¹). This points to a more optimal orientation in the active site for catalysis.[10]

  • kcat/Km (Catalytic Efficiency): The standard substrate exhibits a higher catalytic efficiency (4.00 x 10⁵ M⁻¹s⁻¹) than DL-Leucylglycyl-DL-phenylalanine (1.58 x 10⁵ M⁻¹s⁻¹). This is the key takeaway: for Leucine Aminopeptidase, L-Leucine-pNA is the superior substrate under these conditions.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to benchmarking the tripeptide DL-Leucylglycyl-DL-phenylalanine. By selecting appropriate standards based on the test substrate's structure, employing a detailed kinetic protocol with essential controls, and correctly interpreting the resulting kinetic parameters (Km, kcat, and kcat/Km), researchers can definitively characterize its suitability as a substrate for various peptidases. This process not only provides valuable data on a specific molecule but also reinforces a fundamental methodology applicable to the broader study of enzyme-substrate interactions, a cornerstone of modern biochemical research and drug discovery.

References

  • Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism. National Center for Biotechnology Information. [Link]

  • What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. News-Medical.Net. [Link]

  • Enzyme Kinetics: Vmax and Km Analysis. Scribd. [Link]

  • Aminopeptidase Substrates. PeptaNova GmbH. [Link]

  • Substrate Specificity of Human Carboxypeptidase A6. National Center for Biotechnology Information. [Link]

  • Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity. YouTube. [Link]

  • Enzyme Kinetics (Vmax, Kcat, Km and more). YouTube. [Link]

  • Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. National Center for Biotechnology Information. [Link]

  • Substrate recognition mechanism of carboxypeptidase Y. National Center for Biotechnology Information. [Link]

  • Aminopeptidase. Wikipedia. [Link]

  • Carboxypeptidase. Wikipedia. [Link]

  • Lecture 18: Steady State Kinetics. Carnegie Mellon University. [Link]

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The Definitive Guide to DL-Leucylglycyl-DL-phenylalanine Reference Standard Validation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioanalytical workflows that fail not because of the instrument's sensitivity, but due to the poor selection and validation of the reference standard. When dealing with peptide therapeutics, proving sequence identity is only half the battle; resolving stereochemistry is the other.

This guide provides an objective, in-depth comparison and validation framework for the DL-Leucylglycyl-DL-phenylalanine (DL-Leu-Gly-DL-Phe) reference standard. By coupling chromatographic causality with mass spectrometry (LC-MS/MS), we will establish a self-validating system that meets stringent FDA and ICH M10 regulatory requirements[1][2].

The Analytical Challenge: Causality in Chiral Peptide Validation

DL-Leu-Gly-DL-Phe is a synthetic racemic tripeptide (C17H25N3O4) with a monoisotopic mass of 335.1845 Da[3]. Because it contains two chiral centers (at the Leucine and Phenylalanine residues), it exists as a mixture of four stereoisomers: L-L, D-D, L-D, and D-L.

The Causality of the Workflow: Mass spectrometry is inherently "blind" to stereochemistry. Enantiomers and diastereomers share the exact same mass and collision-induced dissociation (CID) fragmentation patterns[4]. If a bioanalytical method fails to chromatographically resolve these isomers prior to ionization, the resulting MS data will be a convoluted composite, rendering accurate quantitation impossible.

Validating a method using the racemic DL-Leu-Gly-DL-Phe standard forces the analytical system to prove its chiral resolving power before the analyte enters the mass spectrometer. This is a critical prerequisite for impurity profiling and stability testing of peptide drugs[2][5].

Comparative Analysis of Reference Standards

When establishing an LC-MS/MS workflow, selecting the appropriate grade and type of reference standard dictates the reliability of the entire assay[5]. Below is an objective comparison of DL-Leu-Gly-DL-Phe against common alternatives.

Table 1: Comparative Analysis of Peptide Reference Standards
Standard TypePurity & CharacterizationChiral Resolution UtilityMS/MS Quantitation UtilityCost & Accessibility
High-Purity DL-Leu-Gly-DL-Phe >98%, fully characterized via NMR/HRMS.Excellent. Contains 4 stereoisomers, ideal for validating chiral stationary phases.High. Provides exact fragmentation mapping for the target sequence.Moderate. Requires specialized synthesis and certification.
Crude Synthetic Peptide <85%, contains truncated sequences and salts.Poor. Impurities cause isobaric interference and baseline noise.Low. Fails ICH M10 accuracy requirements due to unknown peptide content.Low. Readily available but analytically dangerous.
SIL L-Leu-Gly-L-Phe >98%, Stable-Isotope Labeled (e.g., 13C/15N).None. Only contains the L-L isomer; cannot validate chiral separation.Gold Standard. Perfectly corrects for matrix effects and ion suppression.High. Expensive and time-consuming to synthesize.

Scientific Consensus: While Stable-Isotope Labeled (SIL) standards are the gold standard for absolute quantitation, High-Purity DL-Leu-Gly-DL-Phe is mandatory during the method development phase to prove the system's chiral selectivity and structural specificity.

LC-MS/MS Validation Workflows

To ensure trustworthiness, the validation workflow must be designed as a continuous, self-validating loop. The diagrams below illustrate the logical progression from chromatographic separation to ion detection.

G A DL-Leu-Gly-DL-Phe Reference Standard B Chiral LC Separation (Diastereomer Resolution) A->B C ESI-MS Ionization (Positive Mode) B->C D Quadrupole 1 (Q1) m/z 336.2[M+H]+ Selection C->D E Collision Cell (q2) CID Fragmentation D->E F Quadrupole 3 (Q3) b & y Ion Detection E->F G Data Analysis (ICH M10 Compliance) F->G

Figure 1: LC-MS/MS validation workflow for the racemic tripeptide reference standard.

Frag Precursor [M+H]+ m/z 336.2 DL-Leu-Gly-DL-Phe b2 b2 Ion m/z 171.1 [Leu-Gly]+ Precursor->b2 Peptide Bond 2 Cleavage y2 y2 Ion m/z 223.1 [Gly-Phe]+ Precursor->y2 Peptide Bond 1 Cleavage immonium Immonium Ions m/z 86.1 (Leu), 120.1 (Phe) Precursor->immonium High Energy CID y1 y1 Ion m/z 166.1 [Phe]+ y2->y1 Peptide Bond 2 Cleavage

Figure 2: CID fragmentation pathway of the DL-Leu-Gly-DL-Phe precursor ion.

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understand the physical chemistry driving each step. Every protocol includes a Self-Validation Checkpoint —if the system fails the checkpoint, the data is invalid, and corrective action must be taken immediately.

Protocol 1: Chiral LC Separation & System Suitability

To prevent isobaric interference in the mass spectrometer, we must resolve the four stereoisomers chromatographically.

  • Column Selection: Utilize a macrocyclic antibiotic chiral stationary phase (e.g., Teicoplanin-based) which provides excellent enantioselectivity for underivatized amino acids and small peptides.

  • Mobile Phase: Prepare an isocratic mixture of Methanol/Water (80:20, v/v) containing 0.1% Formic Acid to ensure protonation for downstream positive ESI.

  • Injection: Inject 5 µL of a 10 µg/mL DL-Leu-Gly-DL-Phe standard solution.

  • Self-Validation Checkpoint: Calculate the chromatographic resolution ( Rs​ ) between the closest eluting diastereomeric pair.

    • Pass: Rs​≥1.5 (Baseline resolution achieved).

    • Fail Action: If Rs​<1.5 , the isomers will co-elute and suppress each other's ionization. Decrease the column temperature by 5°C to increase interaction time with the chiral selector, or adjust the organic modifier ratio.

Protocol 2: MS/MS Fragmentation & Sequence Validation

Once separated, the peptide must be fragmented to prove its amino acid sequence.

  • Ionization: Operate the ESI source in positive mode. The tripeptide will protonate to form the [M+H]+ precursor at m/z 336.2[3].

  • Precursor Selection: Isolate m/z 336.2 in Quadrupole 1 (Q1) with a unit mass resolution window (0.7 Da FWHM).

  • CID Fragmentation: Introduce Argon gas into the collision cell (q2). Because peptide amide bonds are the most labile, Collision-Induced Dissociation (CID) will preferentially cleave the backbone[4].

  • Product Ion Detection: Monitor Quadrupole 3 (Q3) for specific b- and y-series ions.

  • Self-Validation Checkpoint: The method must detect the specific fragments outlined in Table 2 with a Signal-to-Noise (S/N) ratio > 10:1.

    • Fail Action: If S/N < 10, optimize the Collision Energy (CE). A CE that is too low will leave the precursor intact; a CE that is too high will shatter the peptide into non-diagnostic immonium ions.

Table 2: Expected MS/MS Fragments for DL-Leu-Gly-DL-Phe
Fragment TypeSequence CleavedTheoretical m/zDiagnostic Utility
Precursor [Leu-Gly-Phe + H]+336.2Confirms intact molecular weight.
y2 Ion [Gly-Phe]+223.1Confirms C-terminal sequence. Primary quantitation ion.
b2 Ion [Leu-Gly]+171.1Confirms N-terminal sequence. Secondary qualifier ion.
y1 Ion [Phe]+166.1Confirms presence of terminal Phenylalanine.
Protocol 3: ICH M10 Bioanalytical Method Validation

To utilize this standard for pharmacokinetic (PK) or clinical study samples, the method must be validated against matrix effects (e.g., human plasma) per ICH M10 guidelines[1].

  • Matrix Spiking: Spike blank human plasma with the DL-Leu-Gly-DL-Phe reference standard to create Low, Mid, and High Quality Control (QC) samples.

  • Extraction: Perform protein precipitation using cold acetonitrile (1:3 ratio), centrifuge at 14,000 x g, and inject the supernatant.

  • Self-Validation Checkpoint: Evaluate Accuracy (% Bias) and Precision (% CV) across 6 replicates.

    • Pass: Mean accuracy must be within ±15% of the nominal concentration, and precision must be ≤15% CV[1].

    • Fail Action: If the CV exceeds 15%, severe matrix-induced ion suppression is occurring. You must switch to Solid Phase Extraction (SPE) to better clean the sample before LC-MS/MS injection.

Table 3: Representative ICH M10 Validation Metrics
ParameterICH M10 RequirementExpected Result (Validated Method)Self-Validation Action if Failed
Accuracy ±15% of nominal92.4% - 104.1%Recalibrate using fresh standard stock.
Precision ≤15% CV3.2% - 8.7% CVImprove sample extraction cleanup (e.g., SPE).
Matrix Effect Consistent across lotsIS-normalized Matrix Factor ~1.0Dilute sample or alter LC gradient.
Carry-over ≤20% of LLOQUndetectable in blankIncrease needle wash solvent stringency.

Conclusion

Validating a mass spectrometry method with the DL-Leucylglycyl-DL-phenylalanine reference standard is not merely a box-ticking exercise; it is a rigorous test of your analytical system's structural fidelity. By enforcing chiral chromatographic resolution prior to MS/MS fragmentation, researchers can confidently eliminate isobaric interference, fulfill FDA/ICH M10 regulatory mandates, and guarantee the integrity of their peptide bioanalysis.

Sources

A Comparative Guide to the UV Absorbance Spectra of DL-Leucylglycyl-DL-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the ultraviolet (UV) absorbance spectra of DL-Leucylglycyl-DL-phenylalanine and its derivatives. It is intended for researchers, scientists, and drug development professionals working with peptides, offering both theoretical insights and practical experimental guidance. The content herein is structured to provide a deep, technically-sound understanding of how chemical modifications to a peptide can influence its spectroscopic properties.

Introduction: The Basis of UV Absorbance in Peptides

Ultraviolet (UV) absorption spectroscopy is a fundamental technique in peptide and protein analysis, commonly employed for concentration determination and to gain insights into structural characteristics.[1][2] The UV absorbance of a peptide is primarily governed by the presence of chromophores, which are molecules that absorb light at specific wavelengths. In peptides, the main contributors to UV absorbance are the aromatic side chains of specific amino acids and the peptide bonds of the backbone.[3][4]

The peptide bond itself exhibits strong absorbance in the far-UV region (around 190-220 nm).[4][5] However, in the near-UV region (250-300 nm), the absorbance is dominated by the π → π* electronic transitions within the aromatic rings of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[3][4]

DL-Leucylglycyl-DL-phenylalanine, the parent tripeptide in this guide, contains a single phenylalanine residue. The UV spectrum of phenylalanine is characterized by a series of fine-structured absorption bands between 250 nm and 270 nm, with a prominent peak around 257-258 nm.[3][6][7] The molar absorptivity of phenylalanine is relatively low compared to tyrosine and tryptophan.[3][8]

Chemical modifications to this tripeptide can lead to significant alterations in its UV absorbance spectrum. These changes can manifest as shifts in the maximum absorption wavelength (λmax), changes in molar absorptivity (ε), or the appearance of new absorption bands. Such modifications include the addition of chromophoric groups, substitution of amino acids, and alterations to the N- or C-terminus. Understanding these spectral shifts is crucial for characterizing novel peptide derivatives and developing quantitative assays.

Comparative Analysis of UV Absorbance Spectra

The following table presents a comparative summary of the theoretical UV absorbance data for DL-Leucylglycyl-DL-phenylalanine and a series of its hypothetical derivatives. This data is illustrative and serves to demonstrate the expected spectral changes upon modification. The rationale for these changes is grounded in the principles of UV spectroscopy of organic molecules and peptides.

Compound Modification Expected λmax (nm) Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) Rationale for Spectral Change
1. DL-Leucylglycyl-DL-phenylalanine Parent Peptide~258~200The characteristic absorbance of the phenylalanine side chain.[7][9]
2. N-DNP-DL-Leucylglycyl-DL-phenylalanine N-terminal 2,4-Dinitrophenyl (DNP) group~258, ~360~200, ~17,000The DNP group is a strong chromophore, introducing a new, intense absorption band in the near-UV region.[10] The original phenylalanine peak remains.
3. DL-Leucylglycyl-DL-Tyrosine Phenylalanine to Tyrosine substitution~275~1,400The hydroxyl group on the tyrosine phenyl ring is an auxochrome, causing a red shift (bathochromic shift) and an increase in molar absorptivity compared to phenylalanine.[3]
4. DL-Leucylglycyl-DL-p-Nitrophenylalanine Addition of a nitro group to the phenyl ring~274~9,600The nitro group is a powerful chromophore and auxochrome, leading to a significant red shift and a dramatic increase in molar absorptivity.
5. DL-Leucylglycyl-DL-phenylalamide C-terminal Carboxylic Acid to Amide~258~200The modification is distant from the phenylalanine chromophore and is not expected to significantly alter the near-UV absorbance spectrum.

Experimental Protocol for UV-Vis Spectrophotometry of Peptides

This section provides a detailed, step-by-step methodology for obtaining the UV absorbance spectra of peptide derivatives.

Materials and Instrumentation
  • Peptide Samples: Lyophilized powder of DL-Leucylglycyl-DL-phenylalanine and its derivatives.

  • Solvent: A suitable buffer or solvent that does not absorb significantly in the measurement wavelength range (e.g., deionized water, phosphate-buffered saline (PBS), or acetonitrile/water mixtures).[6]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm pathlength quartz cuvettes.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh a precise amount of each lyophilized peptide.

    • Dissolve the peptide in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solutions to prepare working solutions of appropriate concentrations for UV-Vis analysis. The ideal absorbance reading is typically between 0.1 and 1.0.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the solvent used to dissolve the peptides. This will serve as the blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the peptide working solution before filling it.

    • Place the cuvette with the peptide solution in the sample holder.

    • Initiate the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • If the molar absorptivity is unknown, it can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.[10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis peptide Weigh Lyophilized Peptide stock Prepare Stock Solution peptide->stock solvent Select Appropriate Solvent solvent->stock working Prepare Working Solutions stock->working sample Measure Sample Absorbance working->sample instrument Instrument Warm-up & Setup blank Baseline Correction (Blank) instrument->blank blank->sample lambda_max Identify λmax sample->lambda_max absorbance Record Absorbance sample->absorbance beer_lambert Calculate Molar Absorptivity (ε) absorbance->beer_lambert

Caption: Experimental workflow for obtaining UV absorbance spectra of peptides.

Advanced Analysis: Second Derivative Spectroscopy

For peptides containing multiple aromatic residues or where subtle spectral shifts are of interest, second derivative spectroscopy can be a powerful analytical tool.[3][11] This technique involves calculating the second derivative of the absorbance spectrum with respect to wavelength. The resulting spectrum can reveal hidden shoulders and overlapping peaks as distinct negative peaks, providing better resolution of the contributions from different chromophores.[3] For instance, in a peptide containing both phenylalanine and tyrosine, the overlapping signals in the standard absorbance spectrum can be resolved into their individual components in the second derivative spectrum.[3]

Conclusion

The UV absorbance spectrum of DL-Leucylglycyl-DL-phenylalanine is primarily defined by its C-terminal phenylalanine residue. However, chemical modifications, particularly those involving the introduction of chromophoric groups or the substitution of the phenylalanine with other aromatic amino acids, can profoundly alter the peptide's spectroscopic properties. A systematic approach to UV-Vis spectrophotometry, as outlined in this guide, allows for the precise characterization of these derivatives. By understanding the relationship between a peptide's structure and its UV absorbance spectrum, researchers can effectively utilize this fundamental technique for quality control, quantitative analysis, and structural elucidation in their drug discovery and development efforts.

References

  • Investigating the Efficiency of Ultraviolet Photodissociation in Peptides Modified with N-Terminal UV-Absorbing Chromophores. Vertex AI Search.
  • Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments. Springer Nature.
  • Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC. National Center for Biotechnology Information.
  • Vibrational and structural properties of L-Alanyl-L-Phenylalanine dipeptide by Raman Spectroscopy, Infrared and DFT calculations | Request PDF - ResearchGate. ResearchGate.
  • Non-Covalent Binding of Tripeptides-Containing Tryptophan to Polynucleotides and Photochemical Deamination of Modified Tyrosine to Quinone Methide Leading to Covalent Attachment - PMC. National Center for Biotechnology Information.
  • Peptide Concentration Determination - Bio-protocol. Bio-protocol.
  • Investigating the Efficiency of Ultraviolet Photodissociation in Peptides Modified with N-Terminal UV-Absorbing Chromophores | Journal of the American Society for Mass Spectrometry. American Society for Mass Spectrometry.
  • Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Investigating the Efficiency of Ultraviolet Photodissociation in Peptides Modified with N-Terminal UV-Absorbing Chromophores | Journal of the American Society for Mass Spectrometry. American Society for Mass Spectrometry.
  • UV-vis spectra for basic (15 μL of 1 M KOH to 2.25 μM peptides) and... - ResearchGate. ResearchGate.
  • Chromophores/fluorophores: spectral properties and characteristics - Bachem. Bachem.
  • Investigating the Efficiency of Ultraviolet Photodissociation in Peptides Modified with N -Terminal UV-Absorbing Chromophores | Request PDF - ResearchGate. ResearchGate.
  • Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study - MDPI. MDPI.
  • (A) Simulated UV Absorption Spectra of a model peptide containing... - ResearchGate. ResearchGate.
  • Ultraviolet absorption spectroscopy of peptides - PubMed. National Center for Biotechnology Information.
  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. Agilent.
  • UV-Vis Spectrum of Phenylalanine - SIELC Technologies. SIELC Technologies.
  • L-Phenylalanine - PhotochemCAD. PhotochemCAD.
  • Phenylalanine - OMLC. Oregon Medical Laser Center.

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A Comparative Guide to the Stereoisomer Effects of Leucyl-Glycyl-Phenylalanine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

The Principle of Chirality in Peptide-Receptor Interactions

The constituent amino acids of peptides, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers. Consequently, a tripeptide like Leu-Gly-Phe can exist in multiple stereoisomeric forms, including L-Leu-Gly-L-Phe (LL), L-Leu-Gly-D-Phe (LD), D-Leu-Gly-L-Phe (DL), and D-Leu-Gly-D-Phe (DD). The precise three-dimensional conformation of each stereoisomer dictates its ability to bind to the chiral environment of a receptor's binding pocket. This interaction is often likened to a "lock and key" or, more accurately, an "induced fit" model, where a high degree of stereochemical complementarity is essential for potent and selective binding.

The substitution of an L-amino acid with its D-enantiomer can profoundly alter a peptide's biological activity. D-amino acid substitutions can lead to increased metabolic stability by conferring resistance to enzymatic degradation and can also induce specific conformational changes that may enhance or diminish binding affinity and selectivity for different receptor subtypes.[1][2]

Comparative Analysis of Leu-Gly-Phe Stereoisomers at Opioid Receptors: An Inferred Perspective

Given the structural similarity of Leu-Gly-Phe to the endogenous opioid peptides, the enkephalins (Tyr-Gly-Gly-Phe-Leu/Met), it is plausible that this tripeptide and its stereoisomers interact with opioid receptors, namely the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] The following comparison is based on established structure-activity relationships of enkephalin analogs where stereochemistry has been systematically altered.

L-Leu-Gly-L-Phe (The "Natural" Configuration): This stereoisomer, composed entirely of L-amino acids, would be expected to exhibit a binding profile most similar to endogenous peptides. It would likely serve as a baseline for comparison.

D-Leu-Gly-D-Phe (The "Unnatural" Enantiomer): The full D-amino acid analog would be predicted to have significantly different binding characteristics. In many cases, the complete inversion of stereochemistry can lead to a substantial loss of affinity for the primary receptor target of the L-enantiomer. However, it may also result in novel interactions with other receptors or exhibit antagonist properties.

L-Leu-Gly-D-Phe (C-terminal D-substitution): The introduction of a D-phenylalanine at the C-terminus is a common modification in opioid peptide research. This substitution can protect the peptide from carboxypeptidase degradation, thereby increasing its biological half-life. From a receptor binding perspective, a D-Phe at this position can alter the conformational preferences of the peptide backbone, potentially leading to enhanced or altered selectivity for opioid receptor subtypes. For instance, in some peptide series, a D-amino acid at the C-terminus has been shown to favor δ-opioid receptor selectivity.

D-Leu-Gly-L-Phe (N-terminal D-substitution): A D-leucine at the N-terminus would significantly alter the N-terminal domain's interaction with the receptor. For opioid peptides, the N-terminal amine group and the tyrosine (or in this case, leucine) side chain are critical for binding and activation. A D-amino acid at this position could disrupt the canonical binding mode, potentially leading to reduced affinity or a shift in receptor selectivity.

Predicted Receptor Binding Affinities: A Representative Table

The following table presents a hypothetical comparison of the binding affinities (represented as Ki values in nM, where a lower value indicates higher affinity) of the Leu-Gly-Phe stereoisomers for the µ, δ, and κ opioid receptors. This data is illustrative and based on trends observed in the literature for analogous peptides.

StereoisomerPredicted µ-Opioid Receptor Affinity (Ki, nM)Predicted δ-Opioid Receptor Affinity (Ki, nM)Predicted κ-Opioid Receptor Affinity (Ki, nM)
L-Leu-Gly-L-Phe50 - 20010 - 50>1000
L-Leu-Gly-D-Phe100 - 5005 - 20>1000
D-Leu-Gly-L-Phe>1000>1000>1000
D-Leu-Gly-D-Phe>1000>1000>1000

Note: This table is for illustrative purposes and actual experimental values may vary.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinities of the Leu-Gly-Phe stereoisomers, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound (the "competitor," i.e., a Leu-Gly-Phe stereoisomer) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Materials and Reagents:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity, receptor-subtype-selective radioligand. Examples include:

    • µ-receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • δ-receptor: [³H]-Naltrindole

    • κ-receptor: [³H]-U69,593

  • Test Compounds: The four stereoisomers of Leu-Gly-Phe (LL, LD, DL, DD) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors.

  • Non-specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., naloxone for opioid receptors).

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filter Mats and a Cell Harvester.

Step-by-Step Methodology:
  • Preparation of Reagents: Prepare serial dilutions of the Leu-Gly-Phe stereoisomers in assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a saturating concentration of the NSB determinator.

    • Competition: Receptor membranes + radioligand + varying concentrations of a Leu-Gly-Phe stereoisomer.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Concepts

Stereoselective_Binding cluster_receptor Receptor Binding Pocket cluster_ligands Peptide Stereoisomers Receptor Opioid Receptor LL_Phe L-Leu-Gly-L-Phe LL_Phe->Receptor High Affinity Binding (Good Fit) LD_Phe L-Leu-Gly-D-Phe LD_Phe->Receptor Low Affinity Binding (Poor Fit) caption Fig. 1: Stereoselective Receptor Binding Binding_Assay_Workflow A Prepare Reagents: Receptor Membranes, Radioligand, Peptide Stereoisomers B Incubate in 96-well Plate: Total Binding, NSB, Competition Wells A->B C Terminate Assay: Rapid Filtration through Glass Fiber Filters B->C D Wash Filters to Remove Unbound Ligand C->D E Scintillation Counting: Measure Radioactivity (CPM) D->E F Data Analysis: Calculate IC50 and Ki Values E->F caption Fig. 2: Competitive Binding Assay Workflow

Caption: A simplified workflow of a competitive radioligand binding assay used to determine the binding affinities of test compounds.

Conclusion and Future Directions

The stereochemical composition of peptides is a fundamental parameter that governs their interaction with biological receptors. While direct experimental data for the stereoisomers of DL-Leucylglycyl-DL-phenylalanine is not currently available, a comparative analysis based on well-established principles in opioid peptide research suggests that significant differences in binding affinity and selectivity are to be expected. The L-Leu-Gly-L-Phe and L-Leu-Gly-D-Phe isomers are predicted to be the most likely to exhibit significant affinity for opioid receptors, with the D-Phe substitution potentially modulating receptor selectivity.

The provided experimental protocol for a competitive radioligand binding assay offers a robust and validated method for empirically determining these binding affinities. Such studies are essential for elucidating the structure-activity relationships of novel peptide ligands and are a cornerstone of modern drug discovery and development. Future research should focus on the synthesis and direct biological evaluation of these stereoisomers to validate these predictions and to potentially uncover novel pharmacological profiles.

References

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of peptide-based drugs. Current medicinal chemistry, 7(10), 945-970.
  • Spatola, A. F. (1983). Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. In Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins (Vol. 7, pp. 267-357). Marcel Dekker.
  • Dooley, C. T., & Houghten, R. A. (1993). The use of positional scanning synthetic peptide combinatorial libraries for the rapid determination of opioid receptor ligands. Life sciences, 52(18), 1509-1517.
  • Schiller, P. W., et al. (1992). Differential stereochemical requirements of mu vs. delta opioid receptors for ligand binding and signal transduction: development of a class of potent and highly delta-selective peptide antagonists. Proceedings of the National Academy of Sciences, 89(23), 11871-11875. [Link]

  • Lazarus, L. H., et al. (1983). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Peptides, 4(5), 605-608.
  • Benyhe, S. (1994). Biochemistry of opioid (morphine) receptors: binding, structure and molecular modelling. Neurobiology (Budapest, Hungary), 2(1-2), 5-30.
  • Portoghese, P. S. (2001). From models to molecules: the birth and evolution of the bivalent ligand concept. Journal of medicinal chemistry, 44(14), 2259-2269.
  • Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue. Science, 179(4077), 1011-1014.
  • Bedell, C. R., et al. (1977). A conformational analysis of the receptor-bound conformation of the enkephalins. Proceedings of the Royal Society of London. Series B. Biological Sciences, 198(1132), 249-265.
  • Gacel, G., et al. (1980). Tyr-D-Ser-Gly-Phe-Leu-Thr, a highly preferential ligand for delta-opiate receptors. FEBS letters, 118(2), 245-247.
  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135.
  • Yamamura, H. I., et al. (1995). Methods in neurotransmitter receptor analysis. CRC press.
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  • Kieffer, B. L., & Evans, C. J. (2009). Opioid receptors: from binding sites to visible molecules in vivo. Neuropharmacology, 56, 205-212.
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A Comparative Guide to the Quantification of DL-Leucylglycyl-DL-phenylalanine: Methodological Cross-Validation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide research and pharmaceutical development, the precise and accurate quantification of synthetic peptides is paramount. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of the tripeptide DL-Leucylglycyl-DL-phenylalanine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the selection of the most appropriate analytical strategy for their specific application.

The Analytical Imperative: Why Accurate Quantification of DL-Leucylglycyl-DL-phenylalanine Matters

DL-Leucylglycyl-DL-phenylalanine, a tripeptide comprising leucine, glycine, and phenylalanine, represents a class of small peptides with potential applications in various fields, from basic research to novel therapeutic development. The "DL" designation indicates that the stereochemistry of the constituent amino acids is a racemic mixture, presenting unique analytical challenges. Accurate quantification is critical for:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide.

  • Formulation Development: To ensure the correct dosage and stability of a potential drug product.

  • Quality Control (QC): To guarantee batch-to-batch consistency and purity of the synthesized peptide.

  • Biological Activity Assays: To correlate the observed biological effect with a precise concentration.

This guide will focus on two of the most robust and widely adopted analytical techniques for peptide quantification: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will also discuss the utility and limitations of direct UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides.[1] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[2]

The Rationale Behind the Method

The choice of RP-HPLC for a tripeptide like DL-Leucylglycyl-DL-phenylalanine is guided by its hydrophobicity, conferred primarily by the leucine and phenylalanine residues. The C18 stationary phase provides a hydrophobic surface for the peptide to interact with. By gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, the peptide is eluted from the column, with more hydrophobic species being retained longer.

The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial. TFA serves two primary purposes: it sharpens peaks by forming an ion pair with the positively charged amino groups of the peptide, reducing tailing, and it provides an acidic environment that ensures consistent ionization of the peptide.

Detection via UV absorbance is possible due to the presence of the peptide bonds, which absorb light in the far UV region (around 210-220 nm), and the phenylalanine residue, which has a characteristic, albeit weaker, absorbance around 257-260 nm.[2][3]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh & Dissolve Peptide s2 Prepare Stock Solution (e.g., 1 mg/mL in Mobile Phase A) s1->s2 s3 Create Calibration Curve Standards (e.g., 1-100 µg/mL) s2->s3 s4 Prepare QC Samples s2->s4 s5 Filter all solutions (0.45 µm) s3->s5 s4->s5 h1 Equilibrate C18 Column s5->h1 h2 Inject Sample h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection (e.g., 215 nm) h3->h4 d1 Integrate Peak Areas h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: HPLC-UV workflow for peptide quantification.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • DL-Leucylglycyl-DL-phenylalanine analytical standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

2. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the peptide standard in Mobile Phase A to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to concentrations ranging from, for example, 5 to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, high) within the calibration range.

  • Unknown Samples: Dissolve unknown samples in Mobile Phase A to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.

3. Instrumentation and Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 215 nm (for the peptide bond) or 257 nm (for phenylalanine). 215 nm generally provides better sensitivity.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Integrate the peak area of the analyte in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a weighting factor (e.g., 1/x) is often used.

  • Determine the concentration of the unknown samples from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[4] This technique couples the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer.

The Rationale Behind the Method

For a tripeptide like DL-Leucylglycyl-DL-phenylalanine, LC-MS/MS offers significant advantages over HPLC-UV, particularly in complex biological samples. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the analyte. This provides exceptional selectivity, as only molecules with the correct mass and fragmentation pattern will be detected.

The choice of mobile phase additives is also critical. While TFA is excellent for chromatography, it can cause ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Formic acid (FA) is a more MS-friendly alternative that still provides good chromatographic performance.

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS analysis. A SIL-IS has the same chemical properties as the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and extraction recovery, leading to more accurate and precise quantification.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Spike Samples with Internal Standard s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 s4 Evaporate & Reconstitute s3->s4 l1 Inject Sample onto C18 Column s4->l1 l2 Gradient Elution l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 MRM Detection l3->l4 d1 Integrate Peak Areas (Analyte & IS) l4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: LC-MS/MS workflow for peptide quantification.

Detailed Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • DL-Leucylglycyl-DL-phenylalanine analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-Phenylalanine labeled peptide)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Reversed-phase C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.7 µm particle size)

2. Sample and Standard Preparation (from plasma):

  • Calibration and QC Samples: Prepare calibration standards and QC samples by spiking known concentrations of the peptide into a blank biological matrix (e.g., plasma).

  • Internal Standard Addition: Add a fixed concentration of the internal standard to all samples, standards, and QCs.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase composition.

3. Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Mobile Phase A: 0.1% (v/v) FA in water.

  • Mobile Phase B: 0.1% (v/v) FA in acetonitrile.

  • Gradient Elution: A fast gradient is often used, for example:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2% to 80% B

    • 2.5-3.0 min: 80% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 2% B

    • 4.0-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • DL-Leucylglycyl-DL-phenylalanine: Q1: m/z 336.2 -> Q3: m/z 120.1 (corresponding to the phenylalanine immonium ion)

    • Internal Standard: Q1: m/z 346.2 -> Q3: m/z 129.1

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantify unknown samples using the calibration curve.

Method 3: UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid method for estimating peptide concentration. However, it has significant limitations in terms of specificity and sensitivity.

The Rationale Behind the Method

This method relies on the absorbance of UV light by the peptide. For DL-Leucylglycyl-DL-phenylalanine, absorbance can be measured at two main wavelengths:

  • ~205-214 nm: Where the peptide backbone absorbs light. This method is universal for all peptides but is highly susceptible to interference from any other components that absorb in this region.

  • ~257 nm: The absorbance maximum of the phenylalanine side chain. This is more specific than measuring the peptide backbone but is much less sensitive than methods that rely on tryptophan or tyrosine absorbance at 280 nm.[5]

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • DL-Leucylglycyl-DL-phenylalanine

  • A suitable buffer in which the peptide is soluble and that has low UV absorbance (e.g., phosphate buffer).

2. Sample Preparation:

  • Dissolve a known amount of the peptide in the buffer to create a stock solution.

  • Prepare a series of dilutions for a calibration curve if desired, although this method is often used for a direct concentration estimate based on the molar extinction coefficient.

3. Instrumentation and Measurement:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Cuvette: A quartz cuvette with a 1 cm path length.

  • Measurement:

    • Blank the instrument with the buffer.

    • Measure the absorbance of the sample at 257 nm.

4. Data Analysis:

  • Calculate the concentration using the Beer-Lambert law: A = εbc, where:

    • A is the absorbance.

    • ε is the molar extinction coefficient (for phenylalanine at ~257 nm, this is approximately 195 M⁻¹cm⁻¹).

    • b is the path length (1 cm).

    • c is the concentration in M.

Comparative Analysis of Quantification Methods

The selection of the most appropriate quantification method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on hydrophobicity with UV detection.Chromatographic separation with detection based on mass-to-charge ratio and fragmentation.Direct measurement of UV light absorbance.
Linearity (R²) > 0.999> 0.999Variable, dependent on purity
Limit of Detection (LOD) ~0.1 µg/mL< 1 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~0.25 µg/mL~1-5 ng/mL~5-10 µg/mL
Accuracy (% Recovery) 98-102%95-105%Highly variable
Precision (%RSD) < 2%< 15%> 10%
Selectivity Moderate to GoodExcellentPoor
Throughput ModerateHighHigh
Cost ModerateHighLow
Expertise Required ModerateHighLow

Validation data is adapted from published methods for structurally similar small peptides and serves as a representative comparison.[6][7]

Discussion and Recommendations

HPLC-UV is a robust and reliable method for the quantification of DL-Leucylglycyl-DL-phenylalanine in relatively clean sample matrices, such as in-process control samples or formulated drug products. Its lower cost and ease of operation make it an attractive option when the highest sensitivity is not required. The main challenge is ensuring adequate separation from any impurities that may also absorb at the detection wavelength.

LC-MS/MS is the method of choice for the quantification of this tripeptide in complex biological matrices like plasma, serum, or tissue homogenates. Its unparalleled sensitivity and selectivity allow for the detection of low concentrations of the peptide, which is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. The primary drawbacks are the high cost of instrumentation and the need for specialized expertise.

UV-Vis Spectrophotometry should only be used for a rough estimation of the concentration of a pure peptide solution. Its lack of selectivity makes it unsuitable for quantification in the presence of any other UV-absorbing compounds. For peptides lacking tryptophan or tyrosine, the low molar extinction coefficient of phenylalanine results in poor sensitivity.

A Note on the "DL" Racemic Mixture

It is important to note that the methods described above will quantify the total amount of DL-Leucylglycyl-DL-phenylalanine and will not separate the different stereoisomers. If the separation and quantification of the individual diastereomers are required, a chiral chromatography method would need to be developed, which is beyond the scope of this guide.

Conclusion

The selection of an analytical method for the quantification of DL-Leucylglycyl-DL-phenylalanine is a critical decision that should be based on the specific requirements of the application. For high-sensitivity and high-selectivity analysis in complex matrices, LC-MS/MS is the superior technique. For routine analysis of purer samples where cost and ease of use are important factors, HPLC-UV is a robust and reliable alternative. Direct UV-Vis spectrophotometry should be reserved for preliminary, non-critical concentration estimations of pure samples. All methods must be validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure that they are fit for their intended purpose.[8][9]

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. Retrieved from [Link]

  • ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. Retrieved from [Link]

  • PepDraw. (n.d.). UV-Vis Spectroscopy for Peptides. Retrieved from [Link]

  • Waters. (n.d.). Generic Protein and Peptide Level Sample Preparation for Protein Bioanalysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylalanine. Retrieved from [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • ResearchGate. (2007). Development and Validation of an HPLC/UV Method for Quantification of Bioactive Peptides in Fermented Milks. Retrieved from [Link]

  • MDPI. (2024). Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. Retrieved from [Link]

  • Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS A. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF HUMAN NEUTROPHIL PEPTIDE-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

  • ResearchGate. (2024). Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of peptide-based therapeutics. We will delve into the molecular features that govern tripeptide stability, provide a detailed experimental protocol for determining in vivo half-life, and explore strategies for extending the systemic residence time of these promising molecules.

The Structural Determinants of Tripeptide Half-Life: A Predictive Analysis

The in vivo half-life of a peptide is intricately linked to its primary sequence and any chemical modifications.[6] Let's dissect the structure of DL-Leucylglycyl-DL-phenylalanine to predict its stability profile.

Table 1: Predicted Impact of Structural Features on the In Vivo Half-Life of DL-Leucylglycyl-DL-phenylalanine

Structural FeatureComponent in DL-Leucylglycyl-DL-phenylalaninePredicted Impact on Half-LifeRationale
Stereochemistry Presence of D-amino acids (DL-Leucine, DL-Phenylalanine)Increase The vast majority of proteases are stereospecific for L-amino acids. The inclusion of D-isomers at the N- and C-termini is a well-established strategy to confer resistance to enzymatic degradation by exopeptidases.[6]
N-terminal Residue LeucineVariable The "N-end rule" suggests that the identity of the N-terminal amino acid can influence a protein's half-life.[7] While this rule is primarily defined for intracellular proteins, the N-terminal residue can also affect susceptibility to plasma aminopeptidases. Leucine is generally considered a stabilizing residue.
Internal Residue GlycinePotential Liability The small, unhindered nature of glycine can sometimes render adjacent peptide bonds more accessible to endopeptidases.
C-terminal Residue PhenylalaninePotential Liability The C-terminal side of large hydrophobic residues like phenylalanine is a recognition site for chymotrypsin-like endopeptidases.[8] However, the D-isomer of phenylalanine will likely inhibit cleavage by these enzymes.
Overall Charge NeutralNeutral While highly charged peptides may have different interactions with plasma proteins and cell surfaces, a neutral charge is not expected to be a primary driver of rapid clearance for a tripeptide.
Size Tripeptide (Small)Decrease Molecules smaller than 30 kDa are typically subject to rapid renal clearance through glomerular filtration.[1] This is a major elimination pathway for small peptides.

Comparative Insights:

When compared to an all-L-amino acid tripeptide such as L-Leucylglycyl-L-phenylalanine, DL-Leucylglycyl-DL-phenylalanine is predicted to have a significantly longer in vivo half-life. The D-amino acids at the termini act as shields against the primary initial routes of degradation by exopeptidases.

Consider the collagen-derived tripeptide Gly-Pro-Hyp, which has demonstrated notable stability in gastrointestinal fluid and plasma.[9][10] The presence of proline, a conformationally rigid amino acid, contributes to this stability. While DL-Leucylglycyl-DL-phenylalanine lacks proline, its D-amino acids serve a similar protective function against enzymatic attack.

A Practical Guide to Determining Tripeptide In Vivo Half-Life

The following is a detailed, step-by-step protocol for a typical in vivo pharmacokinetic study in a rodent model to determine the half-life of a novel tripeptide. This protocol is designed to be a self-validating system, with built-in controls and quality checks.

Experimental Protocol: In Vivo Half-Life Determination of a Tripeptide in Rats

1. Peptide Preparation and Formulation:

  • Synthesize and purify the tripeptide to >95% purity, as confirmed by HPLC and mass spectrometry.

  • Prepare a sterile, pyrogen-free formulation of the peptide in a suitable vehicle (e.g., saline, PBS). The concentration should be determined based on the desired dose and the analytical method's limit of quantification.

2. Animal Model and Acclimation:

  • Use healthy, male Sprague-Dawley rats (8-10 weeks old).

  • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study to allow for acclimation.

  • Ensure free access to standard chow and water.

3. Administration and Dosing:

  • Fast the animals overnight prior to dosing, with continued access to water.

  • Administer the tripeptide via intravenous (IV) bolus injection into the tail vein. An IV route is preferred for initial half-life studies as it bypasses absorption variability.[11] A typical dose might range from 1-10 mg/kg, depending on the peptide's anticipated potency and analytical sensitivity.

4. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

  • Suggested time points for a small peptide: pre-dose (0), 2, 5, 10, 15, 30, 60, 90, and 120 minutes post-dose. The rapid clearance of small peptides necessitates frequent early sampling.[1]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Immediately place the samples on ice.

5. Plasma Processing and Storage:

  • Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

6. Bioanalytical Method: LC-MS/MS Quantification:

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the tripeptide in plasma.

  • Sample Preparation: Perform protein precipitation to extract the tripeptide from the plasma matrix. A common method is to add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.

  • Chromatography: Use a suitable C18 reverse-phase HPLC column to separate the tripeptide from endogenous plasma components.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the tripeptide into blank plasma to allow for accurate quantification.

7. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the tripeptide versus time.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Workflow Diagram

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Processing cluster_analysis Bioanalysis & PK peptide_prep Peptide Synthesis & Formulation animal_acclimate Animal Acclimation dosing IV Administration animal_acclimate->dosing sampling Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep storage Storage at -80°C plasma_sep->storage lcms LC-MS/MS Quantification storage->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for determining the in vivo half-life of a tripeptide.

Enzymatic Degradation: The Arch-Nemesis of Peptides

The primary reason for the short half-life of most natural peptides is their susceptibility to enzymatic degradation.[4] The circulatory system and tissues are replete with proteases and peptidases that readily cleave peptide bonds.

Key Enzymes in Peptide Degradation:

  • Aminopeptidases: Cleave amino acids from the N-terminus.

  • Carboxypeptidases: Remove amino acids from the C-terminus.

  • Endopeptidases (e.g., Trypsin, Chymotrypsin): Cleave internal peptide bonds, often at specific amino acid residues.[8]

The incorporation of D-amino acids, as in DL-Leucylglycyl-DL-phenylalanine, provides a significant defense against these enzymes, particularly exopeptidases.

Diagram of Tripeptide Degradation and Protection

degradation_pathway cluster_unprotected Unprotected Tripeptide (All L-isomers) cluster_protected Protected Tripeptide (with D-isomers) cluster_enzymes Degrading Enzymes unprotected L-AA1 L-AA2 L-AA3 protected D-AA1 L-AA2 D-AA3 aminopeptidase Aminopeptidase aminopeptidase->unprotected:n Cleaves N-terminus aminopeptidase->protected:n Blocked carboxypeptidase Carboxypeptidase carboxypeptidase->unprotected:c Cleaves C-terminus carboxypeptidase->protected:c Blocked endopeptidase Endopeptidase endopeptidase->unprotected:g Cleaves internal bond

Caption: Enzymatic degradation of tripeptides and the protective effect of D-amino acids.

Conclusion and Future Directions

While a definitive in vivo half-life for DL-Leucylglycyl-DL-phenylalanine remains to be experimentally determined, a thorough analysis of its structure allows for a strong prediction of enhanced stability compared to its all-L-isomer counterparts. The presence of D-amino acids at the termini is a potent strategy for mitigating degradation by exopeptidases, a primary clearance pathway for short peptides. However, its small size still renders it susceptible to rapid renal filtration.

For researchers in the field, the path forward is clear. The experimental protocol outlined in this guide provides a robust framework for obtaining empirical pharmacokinetic data. Should the half-life of DL-Leucylglycyl-DL-phenylalanine or related tripeptides prove insufficient for a desired therapeutic application, a number of half-life extension strategies can be employed. These include conjugation to larger molecules like polyethylene glycol (PEG) or albumin-binding moieties, or further chemical modifications to enhance plasma protein binding.[11][12][13] By systematically understanding and engineering the pharmacokinetic properties of these small but potent molecules, the scientific community can unlock their full therapeutic potential.

References

  • Beck, T. C. (n.d.).
  • A biomimetic approach for enhancing the in vivo half-life of peptides - PMC. (n.d.).
  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.
  • PEPlife: A Repository of the Half-life of Peptides - PMC - NIH. (2016, November 7).
  • The Pharmacokinetics of Cell-Penetrating Peptides | Molecular Pharmaceutics. (2010, September 16).
  • [Evenly tritium-labeled peptides and their in vivo and in vitro biodegrad
  • Pharmacokinetics of Protein and Peptide Conjug
  • Alhamadsheh, M. (2018, June 25). Extending the half‑life of therapeutic peptides. Research Outreach.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. (2022, July 11).
  • Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed. (2013, November 15).
  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC. (n.d.).
  • Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018, June 1). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE, 13(6), e0196829.
  • Extending the Half-Life of a Protein in Vivo by Enzymatic Labeling with Amphiphilic Lipopeptides | Bioconjugate Chemistry - ACS Public
  • Orally Available Collagen Tripeptide: Enzymatic Stability, Intestinal Permeability, and Absorption of Gly-Pro-Hyp and Pro-Hyp | Journal of Agricultural and Food Chemistry - ACS Public
  • Orally Available Collagen Tripeptide: Enzymatic Stability, Intestinal Permeability, and Absorption of Gly-Pro-Hyp and Pro-Hyp - ResearchG
  • Antimicrobial Peptides with Stability toward Tryptic Degradation - ACS Public
  • (PDF) In-Vivo Half Life of a Protein Is a Function of Its Amino Terminal Residue. (1986, November).
  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - SCIRP. (n.d.).

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Safety Operating Guide

A Guide to the Proper Disposal of DL-Leucylglycyl-DL-phenylalanine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of DL-Leucylglycyl-DL-phenylalanine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in scientific integrity and field-proven best practices, empowering you to manage your laboratory's chemical waste with confidence and precision.

Initial Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. While DL-Leucylglycyl-DL-phenylalanine is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is prudent to treat all chemical compounds with a degree of caution.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Nitrile Gloves: Provides a necessary barrier against skin contact.

  • Safety Goggles: Protects the eyes from potential splashes or airborne particles.

  • Laboratory Coat: Shields personal clothing and skin from accidental contamination.

Waste Stream Determination: A Critical First Step

The cornerstone of proper chemical disposal is accurate waste stream segregation. This not only ensures regulatory compliance but also prevents unforeseen chemical reactions in waste containers. Based on its properties, DL-Leucylglycyl-DL-phenylalanine should be categorized as a non-hazardous solid chemical waste .

It is imperative to not mix this compound with hazardous waste streams, such as those containing solvents, heavy metals, or reactive chemicals.[2] Incorrectly categorizing non-hazardous waste as hazardous can lead to unnecessary and costly disposal procedures.[3]

Caption: Decision workflow for categorizing DL-Leucylglycyl-DL-phenylalanine waste.

Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the recommended procedure for disposing of DL-Leucylglycyl-DL-phenylalanine as a solid waste. This is the most conservative and widely accepted method for non-hazardous chemical powders.

Materials Required:

  • Designated non-hazardous solid chemical waste container (a securely sealable plastic bag or a labeled rigid container).

  • Labeling materials (permanent marker).

  • Personal Protective Equipment (PPE).

Procedure:

  • Container Preparation: Obtain a new, clean, and appropriately sized container for the solid waste. Ensure it can be securely sealed.

  • Labeling: Clearly label the container with the following information:

    • "Non-Hazardous Waste"

    • Chemical Name: "DL-Leucylglycyl-DL-phenylalanine"

    • Date of disposal.

  • Waste Transfer: Carefully transfer the solid DL-Leucylglycyl-DL-phenylalanine waste into the labeled container. If dealing with a fine powder, perform this transfer in a fume hood or a designated area to minimize the risk of inhalation.[4]

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[2] Laboratory personnel should transport the securely packaged waste to the designated collection point.[5][6]

Disposal of Contaminated Materials

Any materials that have come into direct contact with DL-Leucylglycyl-DL-phenylalanine, such as weigh boats, contaminated gloves, or paper towels, should also be disposed of as non-hazardous solid waste. These items can be placed in the same designated container as the chemical itself.

A Note on Aqueous Solutions and Sink Disposal

While some non-hazardous, water-soluble solids may be permissible for drain disposal with copious amounts of water, this practice is highly dependent on local regulations and institutional policies.[7] Due to the lack of specific ecotoxicological data for DL-Leucylglycyl-DL-phenylalanine, direct sink disposal is not recommended as a primary disposal method .

If your laboratory operations generate aqueous solutions of this compound, the most prudent course of action is to collect it as non-hazardous aqueous waste and consult your institution's EHS for the appropriate disposal pathway.

Empty Container Management

Original containers of DL-Leucylglycyl-DL-phenylalanine should be managed as follows:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (such as water) at least three times.

  • Collect Rinsate: The rinsate should be collected and managed as non-hazardous aqueous chemical waste.

  • Deface Label: Completely remove or deface the original label on the container to prevent misidentification.[3]

  • Dispose: The clean, defaced container can typically be disposed of in the appropriate recycling or general waste stream, in accordance with your facility's guidelines.

Conclusion: Upholding a Culture of Safety

The proper disposal of all laboratory chemicals, regardless of their hazard classification, is a fundamental responsibility of every researcher. By adhering to these detailed procedures for DL-Leucylglycyl-DL-phenylalanine, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always prioritize consulting your institution's specific waste management protocols and fostering a proactive approach to chemical safety.

References

  • Disposal of Chemical Waste. Safety Office, University of St Andrews.

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.

  • Laboratory Waste - Module 2.

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste.

  • Management of Waste. Prudent Practices in the Laboratory. National Academies Press.

  • DL-Phenylalanine {(±) - Safety Data Sheet. Fisher Scientific.

  • Chemical Waste Disposal. NUS Medicine.

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.

  • Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus. Cornell University.

  • Safety Data Sheet - DL-Phenylalanine. Fisher Scientific.

  • Safety Data Sheet - 3-Fluoro-DL-phenylalanine. Thermo Fisher Scientific.

  • Safety Data Sheet - DL-Phenylalanine. Fisher Scientific.

  • DL-LEUCYL-GLYCYL-DL-PHENYLALANINE. Two Chongqing Chemdad Co.

  • SAFETY DATA SHEET - DL-Leucyl-DL-phenylalanine. Tokyo Chemical Industry.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.